molecular formula C4H14N4O4S3 B046585 S-Methylisothiourea hemisulfate CAS No. 867-44-7

S-Methylisothiourea hemisulfate

Cat. No.: B046585
CAS No.: 867-44-7
M. Wt: 278.4 g/mol
InChI Key: BZZXQZOBAUXLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methylisothiourea hemisulfate is a potent, competitive, and selective inhibitor of inducible nitric oxide synthase (iNOS). This selectivity, often exhibiting a 10- to 30-fold preference for iNOS over endothelial NOS (eNOS), makes it an invaluable pharmacological tool for dissecting the specific role of nitric oxide (NO) produced by the inducible isoform in various pathophysiological processes. Researchers utilize this compound extensively to investigate the complex signaling pathways of NO in models of septic shock, inflammation, and ischemia-reperfusion injury. By selectively inhibiting iNOS-derived NO production, it helps elucidate the contribution of this free radical to vascular hypotension, tissue damage, and apoptotic signaling. The hemisulfate salt formulation offers enhanced solubility and stability in aqueous buffers, facilitating its use in both in vitro cell culture systems and in vivo animal studies. This product is intended for research purposes by qualified laboratory personnel only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZXQZOBAUXLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name Bis(S-methylisothiouronium) sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867-44-7
Record name Bis(S-methylisothiouronium) sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, methyl ester, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-methylisothiouronium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(S-METHYLISOTHIOURONIUM) SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S-Methylisothiourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) hemisulfate is a potent, small-molecule inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). As a non-amino acid analogue of L-arginine, the natural substrate for NOS, SMT acts as a competitive inhibitor, with a notable selectivity for the inducible isoform of the enzyme (iNOS or NOS-2). The overproduction of NO by iNOS is a key pathological feature in a range of inflammatory and autoimmune disorders, as well as in septic shock. By competitively binding to the active site of iNOS, SMT effectively curtails the excessive synthesis of NO, thereby mitigating its detrimental downstream effects. This technical guide provides a comprehensive overview of the mechanism of action of SMT, including its inhibitory kinetics, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary mechanism of action of S-Methylisothiourea hemisulfate is the competitive inhibition of nitric oxide synthase (NOS) isoforms. SMT, being structurally similar to the guanidino group of L-arginine, vies for the same binding site on the enzyme. This reversible binding event precludes the binding of L-arginine, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.[1][2]

The inhibition of iNOS activity by S-substituted isothioureas like SMT is dose-dependently prevented by an excess of L-arginine, confirming the competitive nature of the inhibition at the L-arginine binding site.[1][2]

cluster_0 Nitric Oxide Synthase (NOS) Active Site cluster_1 Catalytic Reaction NOS NOS Enzyme NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalyzes conversion Arginine L-Arginine (Substrate) Arginine->NOS Binds to active site SMT S-Methylisothiourea (Competitive Inhibitor) SMT->NOS Competitively binds to active site ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Gene Expression and Protein Synthesis ProInflammatory_Stimuli->iNOS_Induction iNOS_Enzyme iNOS (Active Enzyme) iNOS_Induction->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate SMT S-Methylisothiourea SMT->iNOS_Enzyme Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC Downstream_Effects Downstream Inflammatory Effects: - Vasodilation - Cytotoxicity - Pro-inflammatory Gene Expression cGMP->Downstream_Effects Mediates start Seed Macrophages (e.g., RAW 264.7) in 96-well plates treat Treat cells with varying concentrations of SMT start->treat stimulate Stimulate with LPS to induce iNOS expression treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect griess Perform Griess Assay: - Mix supernatant with Griess reagent - Incubate to allow color development collect->griess measure Measure absorbance at 540 nm griess->measure analyze Analyze data: - Generate standard curve - Calculate nitrite concentration - Determine IC50 of SMT measure->analyze

References

S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea hemisulfate (SMT) is a potent and widely utilized pharmacological tool in biomedical research, primarily recognized for its robust inhibition of nitric oxide synthase (NOS) enzymes. As a non-amino acid analogue of L-arginine, SMT demonstrates a competitive inhibitory mechanism at the L-arginine binding site of NOS isoforms.[1][2][3] Notably, it exhibits a significant degree of selectivity for the inducible nitric oxide synthase (iNOS) isoform, making it an invaluable agent for investigating the pathophysiological roles of excessive nitric oxide (NO) production in various disease models.[1][2][4] This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on relevant signaling pathways.

Introduction to this compound

This compound, often abbreviated as SMT, is a crystalline solid soluble in aqueous solutions.[5] Its primary utility in a research setting stems from its function as a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][6] However, it is particularly distinguished by its potent and relatively selective inhibition of iNOS, an enzyme implicated in numerous pathological conditions driven by inflammation and oxidative stress.[1][2][4][7]

The overproduction of nitric oxide by iNOS is a key factor in the pathogenesis of septic shock, inflammatory disorders, and neurodegenerative diseases.[1][2] SMT's ability to curtail this excessive NO synthesis has positioned it as a critical tool for elucidating the intricate roles of iNOS in these disease processes and for evaluating the therapeutic potential of iNOS inhibition.

Mechanism of Action

This compound acts as a competitive inhibitor of nitric oxide synthase.[2][3] It structurally mimics the substrate L-arginine, allowing it to bind to the active site of the enzyme. By occupying this site, SMT prevents the binding of L-arginine and the subsequent synthesis of nitric oxide and L-citrulline. The inhibitory effect of SMT on iNOS activity can be reversed by the presence of excess L-arginine, confirming its competitive nature.[1][2]

Quantitative Data on Inhibitory Activity

The potency of this compound as a NOS inhibitor has been quantified in numerous in vitro studies. The following tables summarize key quantitative data for easy comparison.

In Vitro Inhibition of iNOS
Cell/Enzyme Source Parameter
Immunostimulated Cultured Macrophages (J774.2)EC50
Immunostimulated Vascular Smooth Muscle CellsEC50
Purified Human iNOSKi
In Vitro Inhibition of Constitutive NOS (eNOS and nNOS)
Enzyme Source Parameter
Purified Human eNOSKi
Purified Human nNOSKi
Comparative Potency of SMT
Comparison Fold Difference
SMT vs. NG-methyl-L-arginine (MeArg) for iNOS inhibition10- to 30-fold more potent

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Production in Macrophages

This protocol describes a method to assess the inhibitory effect of this compound on nitric oxide production in a macrophage cell line, such as RAW 264.7 or J774.2, stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 or J774.2 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (SMT)

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Cell Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of SMT (e.g., 1 µM to 100 µM).

    • Pre-incubate the cells with SMT for 1 hour.

    • Add LPS (1 µg/mL) to the wells to induce iNOS expression and NO production. Include a control group with no LPS and a group with LPS but no SMT.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of inhibition of nitrite production by SMT compared to the LPS-only control.

In Vivo Murine Model of Septic Shock

This protocol outlines the use of this compound in a lipopolysaccharide (LPS)-induced model of septic shock in mice to evaluate its therapeutic potential.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (SMT)

  • Sterile, pyrogen-free saline

  • Animal monitoring equipment (for blood pressure, heart rate)

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Induction of Septic Shock:

    • Administer a high dose of LPS (e.g., 10-60 mg/kg) via intraperitoneal (i.p.) injection to induce septic shock.[1][2]

  • SMT Administration:

    • For a therapeutic approach, administer SMT (e.g., 1-5 mg/kg, i.p.) at a specified time point after LPS administration (e.g., 2 hours).[2]

    • A control group should receive saline instead of SMT.

  • Monitoring:

    • Monitor survival rates over a 24-hour period.[1][2]

    • In separate cohorts, monitor physiological parameters such as mean arterial blood pressure.

    • At the end of the experiment (e.g., 6 hours post-LPS), collect blood samples for the analysis of plasma markers of organ damage (e.g., alanine aminotransferase, aspartate aminotransferase, creatinine) and nitrite/nitrate levels.[2]

  • Data Analysis:

    • Compare survival curves between the SMT-treated and control groups using Kaplan-Meier analysis.

    • Analyze differences in physiological parameters and plasma markers between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway in Macrophages and Inhibition by SMT

The following diagram illustrates the signaling cascade leading to iNOS expression in macrophages upon stimulation by LPS and the subsequent inhibition of NO production by this compound.

iNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases L_Arginine L-Arginine iNOS_protein iNOS Protein (Active Enzyme) L_Arginine->iNOS_protein SMT S-Methylisothiourea (SMT) SMT->iNOS_protein Competitive Inhibition NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation in_vitro_workflow start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Inhibitor (SMT) and/or Inducer (LPS) cell_culture->treatment incubation Incubation (24 hours) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for Nitrite Measurement supernatant_collection->griess_assay data_analysis Data Analysis: - Standard Curve - % Inhibition - EC50 Calculation griess_assay->data_analysis end End data_analysis->end in_vivo_workflow start Start animal_model Select Animal Model (e.g., LPS-induced sepsis) start->animal_model grouping Randomly Assign to Groups (Control vs. SMT) animal_model->grouping disease_induction Induce Disease Pathology (e.g., LPS injection) grouping->disease_induction treatment Administer Treatment (Saline or SMT) disease_induction->treatment monitoring Monitor Endpoints: - Survival - Physiological Parameters - Biomarkers treatment->monitoring data_collection Collect Samples (Blood, Tissues) monitoring->data_collection analysis Analyze Data and Samples data_collection->analysis conclusion Draw Conclusions analysis->conclusion end End conclusion->end

References

S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and biological activity of S-Methylisothiourea hemisulfate. It includes detailed experimental protocols and data presented for practical application in a research and development setting.

Core Chemical Properties and Structure

This compound, commonly referred to as SMT, is a well-characterized small molecule primarily known for its potent inhibition of nitric oxide synthase (NOS) enzymes.[1] It is structurally analogous to L-arginine, the natural substrate for NOS.[1] The compound is typically a white to off-white crystalline solid, soluble in water and polar organic solvents.[2]

Physicochemical and Structural Data

The fundamental physicochemical and crystallographic data for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name [amino(methylsulfanyl)methylidene]azanium;sulfate[3]
Synonyms SMT, SMIT, 2-Methyl-2-thiopseudourea hemisulfate salt[4][5][6]
CAS Number 867-44-7[4]
Molecular Formula (C₂H₆N₂S)₂ · H₂SO₄[4]
Molecular Weight 278.4 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 240-241 °C (with decomposition)[7][]
Solubility Soluble in water. Soluble in PBS (pH 7.2) at 14 mg/mL.[2][4]
SMILES CSC(=[NH2+])N.CSC(=[NH2+])N.[O-]S(=O)(=O)[O-][3]
InChI Key BZZXQZOBAUXLHZ-UHFFFAOYSA-N[3]
Crystallographic Data

The crystal structure of bis(S-methylthiuronium) sulfate has been determined, providing precise insights into its solid-state conformation.

ParameterValueReference(s)
Crystal System Orthorhombic[3]
Space Group P b c n[3]
Unit Cell Dimensions a = 11.3250 Åb = 8.3903 Åc = 12.6041 Åα = 90°β = 90°γ = 90°[3]
Predicted Spectroscopic Data

While raw spectral data requires access to specialized databases, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are essential for structural verification.

SpectroscopyPredicted Signals
¹H NMR A sharp singlet for the S-methyl (S-CH₃) protons. A broad singlet corresponding to the amine (-NH₂ and =NH) protons, which may be exchangeable with D₂O.
¹³C NMR Two distinct signals are expected: one for the S-methyl carbon (S-CH₃) at the higher field (lower ppm) and one for the central carbon of the isothiourea group (C=N) at the lower field (higher ppm).
IR (Infrared) Strong, broad absorptions in the 3100-3400 cm⁻¹ region corresponding to N-H stretching of the amine groups. A strong absorption band around 1640-1680 cm⁻¹ due to the C=N stretching vibration. Absorptions in the 1100-1300 cm⁻¹ region from the sulfate counter-ion (S=O stretch).

Biological Activity: Nitric Oxide Synthase Inhibition

This compound is a potent, competitive inhibitor of all three major isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).[4][9] It acts by competing with the natural substrate, L-arginine, at the enzyme's active site.[9] Some studies suggest it is a relatively selective inhibitor of iNOS activity.[9]

Potency
Target EnzymeKᵢ (inhibition constant)Reference(s)
Human iNOS 120 nM[4][]
Human eNOS 200 nM[4][]
Human nNOS 160 nM[4][]
Mechanism of Action: Signaling Pathway

The diagram below illustrates the canonical nitric oxide synthesis pathway and the inhibitory action of this compound.

NOS_Inhibition_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Products L-Citrulline + Nitric Oxide (NO) NOS->Products Catalysis Cofactors O₂, NADPH Cofactors->NOS Downstream Downstream Signaling (e.g., sGC activation) Products->Downstream SMT S-Methylisothiourea (SMT) SMT->NOS Competitive Inhibition

Caption: Inhibition of Nitric Oxide Synthase by SMT.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a common assay for evaluating its inhibitory activity.

Synthesis via Methylation of Thiourea

This protocol is adapted from a well-established procedure in Organic Syntheses.[1] It involves the direct methylation of thiourea using dimethyl sulfate.

Warning: Dimethyl sulfate is highly toxic and carcinogenic. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An ammonia solution should be kept nearby as a specific antidote for dimethyl sulfate exposure.[1]

Materials:

  • Thiourea, finely divided (152 g, 2.0 moles)

  • Dimethyl sulfate (138 g, 1.1 moles)

  • Deionized water (70 mL)

  • 95% Ethanol

  • 2-L round-bottomed flask

  • Reflux condenser with a trap

  • Stirring apparatus

  • Heating mantle

  • Ice water bath

  • Buchner funnel and filter flask

Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation r1 Mix 152g Thiourea and 70mL water in 2-L flask r2 Add 138g Dimethyl Sulfate r1->r2 rxn1 Attach reflux condenser Allow spontaneous reaction to start r2->rxn1 rxn2 Control exotherm with ice bath rxn1->rxn2 rxn3 Reflux for 1 hour rxn2->rxn3 w1 Cool mixture to room temperature rxn3->w1 w2 Add 200mL 95% Ethanol w1->w2 w3 Filter solid product via suction w2->w3 w4 Wash solid with 2 x 100mL 95% Ethanol w3->w4 w5 Air dry the product w4->w5

Caption: Synthesis workflow for this compound.

Procedure:

  • In a 2-L round-bottomed flask, mix finely divided thiourea (152 g) and water (70 mL).

  • To this mixture, add dimethyl sulfate (138 g). Immediately attach a reflux condenser fitted with a trap.

  • The reaction may begin spontaneously. If not, gently warm the flask to initiate. The reaction is exothermic; use an ice water bath to moderate the temperature as needed to prevent loss of material through the condenser.[1]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour. Crystallization should occur during this time.

  • Allow the mixture to cool to room temperature.

  • Add 200 mL of 95% ethanol to the solidified mixture and break up the solid.

  • Filter the contents using a Buchner funnel with suction.

  • Wash the collected solid cake with two 100-mL portions of 95% ethanol.

  • Allow the product to air dry. The expected yield is approximately 79–84%.[1]

NOS Inhibition Assay via Griess Reaction

This protocol describes a colorimetric method to determine NOS activity by quantifying nitrite (NO₂⁻), a stable and oxidized product of nitric oxide (NO). The assay is based on the Griess reaction, which converts nitrite into a colored azo compound.[10] The inhibition by SMT is measured by the reduction in nitrite production.

Materials:

  • Cell or tissue lysates containing NOS

  • This compound (inhibitor)

  • L-Arginine (substrate)

  • NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

  • NOS assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent A: Sulfanilamide in an acidic solution

  • Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of sodium nitrite (e.g., 0-100 µM) in the assay buffer.

  • Prepare Reactions: In a 96-well plate, set up the following reactions in triplicate:

    • Control Wells: Assay buffer, NOS-containing lysate, L-arginine, and cofactors.

    • Inhibitor Wells: Assay buffer, NOS-containing lysate, L-arginine, cofactors, and varying concentrations of this compound.

    • Blank Wells: Assay buffer, L-arginine, and cofactors (no lysate).

  • Initiate Reaction: Add the substrate (L-arginine) or the enzyme lysate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Develop Color:

    • Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Use the standard curve to determine the concentration of nitrite produced in the control and inhibitor wells.

    • Calculate the percent inhibition for each concentration of SMT and determine the IC₅₀ or Kᵢ value.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11]

  • Handling: Use in a well-ventilated area. Avoid creating dust. Do not get in eyes, on skin, or on clothing.[5]

  • PPE: Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (e.g., N95) if handling large quantities.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

References

S-Methylisothiourea Hemisulfate: A Technical Guide to a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce NO in small, transient amounts for physiological processes, iNOS can be expressed in response to inflammatory stimuli, leading to sustained, high-level NO production. This overproduction of NO by iNOS is implicated in the pathophysiology of numerous diseases, including septic shock, inflammation, and neurodegenerative conditions.[1][2] S-Methylisothiourea (SMT), available as a hemisulfate salt, has emerged as a potent and selective inhibitor of iNOS.[1][3] This document provides a comprehensive technical overview of SMT, detailing its mechanism of action, isoform selectivity, relevant experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor of nitric oxide synthase.[4][5] It is a non-amino acid analogue of L-arginine, the natural substrate for all NOS isoforms.[6] SMT competes with L-arginine for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[4][7] The inhibitory effect of SMT on iNOS activity can be reversed in a concentration-dependent manner by the addition of excess L-arginine, confirming its competitive mode of action.[1][4][7][8][9]

Quantitative Inhibitory Activity and Isoform Selectivity

SMT exhibits notable selectivity for the inducible NOS isoform (iNOS) over the constitutive isoforms (eNOS and nNOS), making it a valuable tool for investigating the specific roles of iNOS in disease models.[1][4] It is reported to be 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cells than other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg).[1][7][8][9][10]

Table 1: In Vitro Inhibitory Potency of S-Methylisothiourea (SMT)
ParameteriNOSeNOSnNOSCell/Enzyme SourceReference
EC₅₀ 2 µM--Rat Aortic Smooth Muscle Cells[1][7][8][9]
EC₅₀ 6 µM--J774.2 Macrophages[1][7][8][9]
Kᵢ 120 nM200 nM160 nMPurified Human Enzymes[]

Note: While some studies highlight significant selectivity based on cell-based EC₅₀ values, Ki values from purified human enzymes suggest less pronounced selectivity. This may reflect differences in experimental systems, enzyme sources (rodent vs. human), and the distinction between cellular potency and direct enzyme inhibition.

SMT demonstrates high specificity for NOS enzymes. At concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase.[5][7][8][9][10]

Signaling Pathways Modulated by SMT

Inhibition of the Nitric Oxide Synthesis Pathway

SMT directly intervenes in the canonical nitric oxide synthesis pathway. By competitively occupying the L-arginine binding site on the NOS enzyme, it blocks the conversion of L-arginine to L-citrulline and nitric oxide.

NOS_Inhibition cluster_0 L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO SMT S-Methylisothiourea (SMT) SMT->NOS Sepsis_Pathway LPS Lipopolysaccharide (LPS) ImmuneCell Macrophage / Immune Cell LPS->ImmuneCell Activates iNOS_Induction iNOS Gene Upregulation ImmuneCell->iNOS_Induction Triggers iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Leads to NO_Production Excessive NO Production iNOS_Enzyme->NO_Production Arginine L-Arginine Arginine->iNOS_Enzyme SMT S-Methylisothiourea (SMT) SMT->iNOS_Enzyme Inhibits Pathology Vasodilation, Hypotension, Tissue Damage NO_Production->Pathology

References

An In-Depth Technical Guide to S-Methylisothiourea Hemisulfate: Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methylisothiourea (SMT) hemisulfate is a potent, non-amino acid inhibitor of nitric oxide synthase (NOS) isoforms. First synthesized in the early 20th century, its significance as a pharmacological tool and potential therapeutic agent emerged with the discovery of its robust inhibitory effects on the production of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of S-Methylisothiourea hemisulfate. It includes detailed experimental protocols for its synthesis and biological evaluation, a compilation of its quantitative inhibitory data, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

The history of S-Methylisothiourea is rooted in early 20th-century organic chemistry, predating the understanding of its profound biological activity.

Initial Synthesis

The first documented synthesis of S-Methylisothiourea was reported by Arndt in 1921.[1] The procedure, later refined and published in Organic Syntheses, involves the methylation of thiourea with dimethyl sulfate.[2] This straightforward and efficient method made S-Methylisothiourea readily accessible for chemical studies, though its biological potential remained unexplored for decades.

Emergence as a Nitric Oxide Synthase Inhibitor

The pivotal role of S-Methylisothiourea in biomedical research was established in the 1990s with the burgeoning field of nitric oxide biology. A landmark 1994 paper by Garvey and colleagues identified S-Methylisothiourea as a potent inhibitor of nitric oxide synthase (NOS) isoforms.[3] Their research demonstrated that SMT was a more potent inhibitor of inducible nitric oxide synthase (iNOS) than the existing standard inhibitors at the time. This discovery positioned S-Methylisothiourea as a valuable pharmacological tool for investigating the roles of different NOS isoforms in health and disease. Subsequent studies further characterized its inhibitory profile, revealing it to be a competitive inhibitor of the L-arginine binding site on the enzyme.[4]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its biological effects by competitively inhibiting the activity of nitric oxide synthase (NOS) enzymes. There are three primary isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). These enzymes catalyze the production of nitric oxide (NO) from the amino acid L-arginine.

NO is a crucial signaling molecule involved in a wide array of physiological processes, including neurotransmission, vasodilation, and the immune response. However, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory conditions and septic shock.

S-Methylisothiourea, as a small, non-amino acid molecule, mimics the guanidinium group of L-arginine, allowing it to bind to the active site of the NOS enzyme. By occupying the active site, it prevents the binding of the natural substrate, L-arginine, thereby inhibiting the synthesis of NO. While it inhibits all three isoforms, it has shown a degree of selectivity for iNOS, making it a particularly useful tool for studying the specific roles of this isoform.

Below is a diagram illustrating the nitric oxide signaling pathway and the point of inhibition by S-Methylisothiourea.

Nitric Oxide Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor binds NOS_enzyme Nitric Oxide Synthase (nNOS, eNOS, iNOS) Receptor->NOS_enzyme activates/induces L-Arginine L-Arginine L-Arginine->NOS_enzyme substrate NO Nitric Oxide NOS_enzyme->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Cellular_Responses Downstream Cellular Responses (e.g., Vasodilation, Inflammation) cGMP->Cellular_Responses mediates SMT S-Methylisothiourea SMT->NOS_enzyme competitively inhibits

Figure 1. Nitric Oxide Signaling Pathway and Inhibition by S-Methylisothiourea.

Quantitative Data on NOS Inhibition

The inhibitory potency of this compound against the different NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). The following table summarizes reported values from the literature.

NOS IsoformSpeciesParameterValue (nM)Reference
iNOS (inducible)HumanKi120[3]
eNOS (endothelial)HumanKi200[3]
nNOS (neuronal)HumanKi160[3]
iNOS (inducible)MouseIC502,000[5]
eNOS (endothelial)BovineIC50~6,000[4]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the procedure published in Organic Syntheses, based on the original work of Arndt.[2]

Materials:

  • Thiourea (finely powdered)

  • Dimethyl sulfate

  • Water

  • 95% Ethanol

Procedure:

  • In a 2-liter round-bottom flask, combine 152 g (2 moles) of finely powdered thiourea and 70 mL of water.

  • To this mixture, add 138 g (1.1 moles) of dimethyl sulfate.

  • Immediately attach a reflux condenser to the flask. The reaction will begin spontaneously.

  • If the reaction becomes too vigorous, cool the flask with an ice-water bath. If the reaction slows down too much, gentle heating may be required to restart it.

  • Once the initial vigorous reaction has subsided, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.

  • Allow the mixture to cool to room temperature.

  • Add 200 mL of 95% ethanol to the flask and filter the contents with suction.

  • Wash the crystalline product twice with 100 mL portions of 95% ethanol.

  • Allow the product to air dry. The expected yield is approximately 190-200 g.

  • A second crop of crystals can be obtained by concentrating the alcoholic filtrate to a paste, cooling, and adding 120 mL of 95% ethanol.

Determination of NOS Inhibitory Activity (IC50)

The inhibitory activity of this compound can be determined by measuring the production of nitric oxide from L-arginine by the NOS enzyme in the presence of varying concentrations of the inhibitor. A common method for detecting NO production is the Griess assay, which measures nitrite (NO2-), a stable breakdown product of NO.

Materials:

  • Purified NOS enzyme (e.g., recombinant human iNOS)

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • FAD (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • This compound (inhibitor)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of L-arginine, NADPH, FAD, BH4, and this compound in the NOS assay buffer.

  • Enzyme Reaction:

    • In a 96-well microplate, set up the reactions in a final volume of 100 µL.

    • Add the NOS assay buffer, cofactors (NADPH, FAD, BH4), and calmodulin (if using nNOS or eNOS).

    • Add varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

    • Initiate the reaction by adding the NOS enzyme and L-arginine.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Assay:

    • To each well, add 50 µL of Griess Reagent Solution A and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite produced in each well from the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound.

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start Start Reaction Reaction of Thiourea and Dimethyl Sulfate Start->Reaction Crystallization Crystallization Reaction->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying Purified_SMT Purified SMT Drying->Purified_SMT NOS_Assay NOS Inhibition Assay (Griess Reaction) Purified_SMT->NOS_Assay Data_Analysis Data Analysis (IC50/Ki Determination) NOS_Assay->Data_Analysis Results Quantitative Inhibition Data Data_Analysis->Results

Figure 2. General Experimental Workflow for this compound.

Conclusion

This compound has a rich history, from its early synthesis to its later discovery as a potent inhibitor of nitric oxide synthase. Its ability to competitively block the L-arginine binding site of NOS isoforms has made it an invaluable tool for researchers investigating the complex roles of nitric oxide in physiology and disease. The detailed protocols and quantitative data presented in this guide are intended to support the ongoing research and development efforts of scientists and drug development professionals in this important field.

References

An In-depth Technical Guide to S-Methylisothiourea Hemisulfate (CAS 867-44-7): A Potent Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Methylisothiourea hemisulfate (SMT), a potent inhibitor of nitric oxide synthases (NOS). SMT is a valuable tool for researchers studying the physiological and pathological roles of nitric oxide (NO) and for professionals in drug development exploring therapeutic interventions targeting the NO signaling pathway.

Chemical and Physical Properties

This compound, identified by the CAS number 867-44-7, is a salt of S-methylisothiourea. It is also known by synonyms such as SMIT, 2-Methyl-2-thiopseudourea hemisulfate salt, and S-Methyl-ITU.[1] The compound is a white to off-white crystalline solid that is soluble in water.[2]

PropertyValueReferences
CAS Number 867-44-7[1][3]
Molecular Formula C4H14N4O4S3[4][5]
Molecular Weight 278.37 g/mol [6]
Melting Point 240-241 °C (decomposes)[1][7]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in water[2]
SMILES CSC(=N)N.CSC(=N)N.OS(=O)(=O)O[1][4]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound is a potent, competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[3] It exerts its inhibitory effect by competing with the natural substrate, L-arginine, at the active site of the enzyme.[8] The primary mechanism involves the blockade of L-arginine binding, thereby preventing the synthesis of nitric oxide.

SMT has shown particular potency against the inducible isoform (iNOS), which is often upregulated in inflammatory conditions. This makes it a subject of interest for investigating and potentially treating diseases associated with excessive NO production.[8][9]

cluster_NOS_Enzyme Nitric Oxide Synthase (NOS) Enzyme cluster_Reaction NO Synthesis L_Arginine L-Arginine (Substrate) NOS_Active_Site NOS Active Site L_Arginine->NOS_Active_Site Binds NO_Synthesis Nitric Oxide (NO) + L-Citrulline SMT S-Methylisothiourea (Inhibitor) SMT->NOS_Active_Site Competitively Binds (Inhibition) NOS_Active_Site->NO_Synthesis Catalyzes

Caption: Competitive Inhibition of NOS by S-Methylisothiourea.

Potency and Selectivity

The inhibitory potency of this compound varies across the different NOS isoforms. The following table summarizes the key quantitative data regarding its efficacy.

ParameternNOSeNOSiNOSCell Type/ConditionReferences
Ki 160 nM200 nM120 nMPurified human NOS isoforms[3][4]
EC50 --2 µMVascular smooth muscle cells[8]
EC50 --6 µMJ774.2 macrophages[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of thiourea with methyl sulfate. The following is a summary of a typical laboratory-scale synthesis.

Materials:

  • Thiourea

  • Methyl sulfate

  • Water

  • 95% Ethyl alcohol

Procedure:

  • In a round-bottomed flask, mix finely divided thiourea with water.

  • Add methyl sulfate to the mixture. The reaction will proceed spontaneously.

  • Attach a reflux condenser and moderate the reaction by occasional cooling.

  • Once the initial vigorous reaction subsides, reflux the mixture for one hour.

  • Allow the mixture to cool, during which crystallization should occur.

  • Add 95% ethyl alcohol and filter the contents with suction.

  • Wash the residue with 95% ethyl alcohol and allow it to air dry.

  • A second crop of crystals can be obtained by concentrating the alcoholic filtrate.

Thiourea Thiourea Reaction_Mixture Reaction in Water Thiourea->Reaction_Mixture Methyl_Sulfate Methyl Sulfate Methyl_Sulfate->Reaction_Mixture Reflux Reflux (1 hour) Reaction_Mixture->Reflux Crystallization Cooling & Crystallization Reflux->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing with Ethanol Filtration->Washing Drying Air Drying Washing->Drying Product S-Methylisothiourea Hemisulfate Drying->Product

Caption: Workflow for the Synthesis of this compound.
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)

This protocol outlines a common method to determine the inhibitory effect of this compound on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO.

Materials:

  • Purified NOS enzyme (e.g., recombinant human iNOS)

  • L-arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (for nNOS and eNOS)

  • This compound (test inhibitor)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in an appropriate buffer (e.g., HEPES buffer, pH 7.4).

  • Prepare Nitrite Standard Curve: Create a serial dilution of sodium nitrite in the assay buffer to generate a standard curve (e.g., 0-100 µM).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add the NOS enzyme and the necessary cofactors (NADPH, BH4, and for cNOS, Calmodulin and CaCl2).

    • Add varying concentrations of this compound to the test wells. Include a vehicle control (no inhibitor) and a positive control inhibitor.

    • Initiate the reaction by adding L-arginine.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Reaction):

    • Add the Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Start Start Prep_Reagents Prepare Reagents & Standard Curve Start->Prep_Reagents Add_Enzyme_Cofactors Add NOS Enzyme & Cofactors to Plate Prep_Reagents->Add_Enzyme_Cofactors Add_Inhibitor Add S-Methylisothiourea (Varying Concentrations) Add_Enzyme_Cofactors->Add_Inhibitor Initiate_Reaction Initiate Reaction with L-Arginine Add_Inhibitor->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Add_Griess Add Griess Reagent Incubate_37C->Add_Griess Incubate_RT Incubate at RT Add_Griess->Incubate_RT Measure_Absorbance Measure Absorbance (540 nm) Incubate_RT->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for In Vitro NOS Inhibition Assay.

In Vivo Studies

In animal models, this compound has demonstrated various effects related to its iNOS inhibitory activity. For instance, in a rat model of iron overload, SMT was shown to reduce serum levels of creatinine and blood urea nitrogen, suggesting a potential protective effect on kidney function.[9] In models of endotoxemia, administration of SMT has been shown to attenuate increases in plasma aminotransferases, bilirubin, and creatinine, and improve survival rates in mice treated with lipopolysaccharide (LPS).[8]

Signaling Pathway Context

The nitric oxide signaling pathway plays a crucial role in numerous physiological processes. This compound's intervention in this pathway has significant implications.

cluster_Stimulus Cellular Stimulus cluster_NOS_Activation NOS Activation & NO Synthesis cluster_Downstream Downstream Effects Stimulus e.g., Inflammatory Cytokines, Bacterial Endotoxins iNOS_Expression ↑ iNOS Expression Stimulus->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NO_Production SMT_Block S-Methylisothiourea (Inhibition) SMT_Block->NO_Production sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Production->sGC_Activation cGMP_Production ↑ cGMP sGC_Activation->cGMP_Production Physiological_Response Physiological/Pathological Responses (e.g., Vasodilation, Inflammation) cGMP_Production->Physiological_Response

Caption: S-Methylisothiourea's Role in the Nitric Oxide Signaling Pathway.

Applications in Research and Drug Development

This compound is a critical tool for:

  • Investigating the role of NOS isoforms in various physiological and pathological conditions.

  • Validating NOS as a therapeutic target in preclinical studies.

  • Serving as a reference compound in the screening and development of novel NOS inhibitors.

  • Studying the downstream effects of NO signaling in different biological systems.

Safety and Handling

This compound should be handled in a laboratory setting with appropriate personal protective equipment. It is intended for research use only and is not for human or veterinary use.[3] Stable under recommended storage conditions, it is incompatible with strong oxidizing agents.[4]

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development context. For further details, consulting the primary literature is recommended.

References

S-Methylisothiourea hemisulfate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of S-Methylisothiourea hemisulfate, a compound of significant interest in biomedical research. Below, you will find its core chemical properties, its primary mechanism of action, and illustrative diagrams to clarify its biological role.

Core Chemical Properties

This compound is commercially available, though the common nomenclature can be misleading. The substance most frequently sold as "hemisulfate" is, in fact, a sulfate salt where two molecules of S-Methylisothiourea are associated with one molecule of sulfuric acid. For clarity, the table below includes data for both this common form and the true hemisulfate structure.

Propertybis(S-Methylisothiourea) SulfateThis compound (True)
Synonyms S-Methylisothiourea sulfate, SMIT, SMT2-Methyl-2-thiopseudourea hemisulfate salt
Molecular Formula (C₂H₆N₂S)₂ · H₂SO₄ or C₄H₁₄N₄O₄S₃[1][2][3]C₂H₆N₂S · ½H₂SO₄
Molecular Weight ~278.4 g/mol [1][2]~139.19 g/mol [4]
CAS Number 867-44-7[1][4][5]867-44-7[4]

Mechanism of Action: Inhibition of Nitric Oxide Synthase

S-Methylisothiourea is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1] Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. The overproduction of NO by iNOS is implicated in the pathology of inflammatory diseases and septic shock.

S-Methylisothiourea functions as a competitive inhibitor of the NOS enzyme. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, it prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide.

S_Methylisothiourea_Pathway cluster_0 Nitric Oxide Synthase (NOS) Enzyme cluster_1 Inhibition L_Arginine L-Arginine Active_Site Active Site L_Arginine->Active_Site Binds to Blocked_Site Blocked Active Site L_Citrulline L-Citrulline Active_Site->L_Citrulline Converts to NO Nitric Oxide Active_Site->NO Produces SMIT S-Methylisothiourea (SMIT) SMIT->Active_Site Inhibits SMIT->Blocked_Site Competitively Binds No_NO No Nitric Oxide Production Blocked_Site->No_NO

Inhibition of Nitric Oxide production by S-Methylisothiourea.

Experimental Protocols

While specific experimental protocols are highly dependent on the application (e.g., in vitro enzyme assays vs. in vivo animal studies), a general methodology for assessing the inhibitory activity of S-Methylisothiourea on iNOS in cell culture is outlined below. This is a representative workflow and should be adapted based on specific experimental needs.

Experimental_Workflow cluster_workflow In Vitro iNOS Inhibition Assay Workflow A 1. Cell Culture (e.g., Macrophages) B 2. Stimulation (e.g., LPS + IFN-γ to induce iNOS) A->B C 3. Treatment Add varying concentrations of S-Methylisothiourea B->C D 4. Incubation C->D E 5. Sample Collection (Culture Supernatant) D->E F 6. Nitrite Measurement (Griess Assay) E->F G 7. Data Analysis (Calculate IC₅₀) F->G

Workflow for assessing iNOS inhibition by S-Methylisothiourea.

Methodology for Griess Assay:

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Inhibitor Treatment: Simultaneously treat the cells with a range of concentrations of this compound. Include positive (stimulated, no inhibitor) and negative (unstimulated) controls.

  • Incubation: Incubate the plate for a period sufficient for NO production (e.g., 24 hours).

  • Nitrite Quantification: Nitric oxide is unstable and rapidly converts to nitrite in the culture medium. The concentration of nitrite is measured as a proxy for NO production using the Griess reagent.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature. A purple azo compound will form in the presence of nitrite.

    • Measure the absorbance at ~540 nm using a plate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the experimental samples. Plot the inhibitor concentration against the percentage of inhibition to calculate the IC₅₀ value (the concentration of inhibitor required to reduce NO production by 50%).

References

An In-depth Technical Guide to the Synthesis of S-Methylisothiourea Hemisulfate from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-Methylisothiourea hemisulfate, a critical intermediate in the pharmaceutical and agrochemical industries. This document outlines the core chemical principles, a detailed experimental protocol, and quantitative data to support laboratory and potential scale-up operations.

Introduction

This compound is a stable salt of S-methylisothiourea, which itself is not readily isolated. It serves as a versatile reagent and building block in organic synthesis. Notably, it is a precursor for the synthesis of various biologically active molecules, including anticancer drugs like 5-fluorouracil, antihypertensive agents, and fungicides such as carbendazim.[1] Furthermore, S-Methylisothiourea and its derivatives are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms, making them valuable tools in pharmacological research and drug discovery.[2][] The synthesis from thiourea and a methylating agent is a common and well-established method.[1][4]

Reaction Mechanism and Synthesis Pathway

The synthesis of this compound from thiourea proceeds via the S-alkylation of the thiourea molecule.[5] The sulfur atom in thiourea acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, typically dimethyl sulfate. This initial reaction forms the S-methylisothiouronium salt. The reaction is generally exothermic and proceeds readily.

Below is a diagram illustrating the synthesis pathway:

Synthesis_Pathway Thiourea Thiourea Intermediate S-Methylisothiouronium Methyl Sulfate Thiourea->Intermediate + DimethylSulfate Dimethyl Sulfate DimethylSulfate->Intermediate Product S-Methylisothiourea Hemisulfate Intermediate->Product Rearrangement & Proton Transfer

Caption: Synthesis pathway of this compound from thiourea.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound as described in the detailed experimental protocol.

ParameterValueReference
Reactants
Thiourea152 g (2 moles)[4]
Dimethyl Sulfate138 g (1.1 moles)[4]
Water70 cc[4]
Reaction Conditions
Initial ReactionSpontaneous, may require gentle heating to initiate. Occasional cooling needed.[4]
Reflux Time1 hour[4]
Purification
Ethyl Alcohol (95%) for washing200 cc, then two 100 cc portions[4]
Yield and Product Characteristics
First Crop Yield190 g[4]
Second Crop Yield43 g[4]
Total Yield220–233 g (79–84% of theoretical)[4]
Melting Point235 °C (with decomposition)[4]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[4]

Materials:

  • Finely divided thiourea

  • Technical grade dimethyl sulfate

  • Water

  • 95% Ethyl alcohol

Equipment:

  • 2-liter round-bottomed flask

  • Long reflux condenser with a trap

  • Heating mantle or water bath

  • Ice water bath

  • Buchner funnel and suction flask

  • Filter paper

Procedure:

  • Reaction Setup: In a 2-liter round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 cc of water.

  • Addition of Methylating Agent: To this mixture, add 138 g (1.1 moles) of technical dimethyl sulfate. Immediately attach the flask to a long reflux condenser equipped with a trap.

  • Initial Reaction: The reaction may proceed spontaneously. If not, gentle heating may be required to initiate it. The reaction is exothermic and can become vigorous, filling the flask with vapor. Use an ice water bath to occasionally cool the flask and moderate the reaction rate. Caution: Dimethyl sulfate is toxic; avoid loss of material through the condenser.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.

  • Cooling and Isolation: After the reflux period, allow the mixture to cool to room temperature.

  • Washing: Add 200 cc of 95% ethyl alcohol to the cooled mixture and filter the contents with suction using a Buchner funnel. Wash the collected solid residue twice with 100-cc portions of 95% ethyl alcohol.

  • Drying: Allow the product to air dry. The yield of the first crop is approximately 190 g with a melting point of 235 °C (with decomposition).

  • Second Crop Recovery: The alcoholic filtrate can be concentrated to a paste. After cooling, add 120 cc of 95% ethyl alcohol to induce further crystallization. This will yield a second crop of approximately 43 g.

  • Final Product: The combined yield of this compound is between 220–233 g, which corresponds to a 79–84% theoretical yield.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification cluster_recovery Second Crop Recovery A Mix Thiourea and Water in a 2L Round-Bottom Flask B Add Dimethyl Sulfate and Attach Reflux Condenser A->B C Manage Initial Exothermic Reaction (Cooling as needed) B->C D Reflux for 1 Hour C->D E Cool the Reaction Mixture D->E F Add 95% Ethyl Alcohol E->F G Filter with Suction F->G H Wash Solid with 95% Ethyl Alcohol G->H J Concentrate Alcoholic Filtrate G->J Filtrate I Air Dry the Product (First Crop) H->I M Final Product: This compound I->M K Cool and Add 95% Ethyl Alcohol J->K L Filter and Dry (Second Crop) K->L L->M

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthesis Routes

While the methylation of thiourea with dimethyl sulfate is a common method, other approaches have been reported. One such method involves the reaction of cyanamide with methyl mercaptan under acidic conditions to form S-methylisothiourea acetate, which is then treated with a strong acid like sulfuric acid to yield the desired hemisulfate salt.[6] This alternative may be attractive in scenarios where avoiding the highly toxic dimethyl sulfate is a priority.

Applications in Drug Development and Research

This compound is a valuable precursor in the synthesis of various pharmaceuticals.[1] Its utility extends to being a source for the in situ or ex situ generation of methanethiol (MeSH) for thiomethylation reactions in organic synthesis.[7]

In the context of drug development research, S-Methylisothiourea and its derivatives are of significant interest due to their inhibitory effects on nitric oxide synthase (NOS). Specifically, they have been shown to be potent inhibitors of inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[2][] This inhibitory activity makes them important pharmacological tools for studying the roles of nitric oxide in various physiological and pathological processes.

Safety Considerations

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. An ammonia solution should be kept on hand as a specific antidote for dimethyl sulfate exposure.[4]

  • The initial reaction can be vigorous. Proper cooling and reaction control are essential to prevent uncontrolled exothermic reactions.

  • Standard laboratory safety practices should be followed throughout the procedure.

This guide provides a comprehensive foundation for the synthesis of this compound. For further details and specific applications, consulting the primary literature is recommended.

References

S-Methylisothiourea Hemisulfate: A Comprehensive Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMT) hemisulfate is a potent, small-molecule inhibitor of nitric oxide synthase (NOS) enzymes.[1][2][3] As a non-amino acid analogue of L-arginine, the endogenous substrate for NOS, SMT has been extensively utilized as a pharmacological tool to investigate the multifaceted roles of nitric oxide (NO) in various physiological and pathophysiological processes.[4] This technical guide provides an in-depth analysis of the biological activity of SMT, focusing on its mechanism of action, quantitative inhibitory data, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

The primary biological activity of S-Methylisothiourea hemisulfate is the inhibition of nitric oxide synthase. SMT functions as a competitive inhibitor at the L-arginine binding site on the NOS enzyme.[5][6] This competitive inhibition can be reversed by the addition of excess L-arginine in a concentration-dependent manner.[5][7][8]

SMT has demonstrated a notable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms, although some in vitro studies with purified human enzymes suggest a more non-selective profile.[6][9] It is reported to be at least 10 to 30 times more potent as an inhibitor of iNOS in immunostimulated cultured macrophages and vascular smooth muscle cells compared to other well-known NOS inhibitors like NG-methyl-L-arginine (MeArg).[5][7][8] While SMT is equipotent with MeArg in inhibiting eNOS in vitro, its in vivo effects often reflect a preferential inhibition of iNOS, which is crucial in inflammatory conditions.[6][7][8]

Importantly, SMT shows high specificity for NOS enzymes. At concentrations up to 1 mM, it does not inhibit the activity of other enzymes such as xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase.[1][5][7][8]

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems. The following tables summarize these key quantitative findings.

Table 1: In Vitro Inhibitory Potency of this compound against Nitric Oxide Synthase Isoforms

ParameterValueEnzyme Source / Cell TypeReference
EC50 6 µMiNOS in immunostimulated cultured macrophages[5][7][8][10]
EC50 2 µMiNOS in vascular smooth muscle cells[5][7][8][10]
Ki 120 nMPurified human iNOS[9][11][]
Ki 200 nMPurified human eNOS[9][11][]
Ki 160 nMPurified human nNOS[9][11][]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Septic Shock

Animal ModelDosageRoute of AdministrationKey FindingsReference
Anesthetized Rats0.01-3 mg/kgIntravenous (i.v.)Dose-dependently reversed hypotension and vascular hyporeactivity caused by endotoxin (LPS).[1][7][8]
Rats5 mg/kgIntraperitoneal (i.p.)Attenuated the rise in plasma aminotransferases, bilirubin, and creatinine; prevented hypocalcemia.[1][5][7][8]
Mice1 mg/kgIntraperitoneal (i.p.)Improved 24-hour survival after a high dose of LPS.[1][5][7][8]

Signaling Pathways

The biological effects of this compound are primarily mediated through its modulation of the nitric oxide signaling pathway.

NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product SMT S-Methylisothiourea (SMT) SMT->NOS Competitive Inhibition

Figure 1. Competitive Inhibition of Nitric Oxide Synthase by S-Methylisothiourea.

In pathophysiological states such as septic shock, the expression of inducible nitric oxide synthase (iNOS) is significantly upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to a massive overproduction of nitric oxide, contributing to hypotension, vascular dysfunction, and organ damage. SMT's selective inhibition of iNOS helps to mitigate these detrimental effects.

Sepsis_Pathway LPS Lipopolysaccharide (LPS) Immune_Cells Immune Cells (e.g., Macrophages) LPS->Immune_Cells Activates iNOS_Induction iNOS Gene Transcription & Translation Immune_Cells->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Produces High_NO Excessive Nitric Oxide (NO) Production iNOS_Enzyme->High_NO Catalyzes Pathophysiology Vasodilation, Hypotension, Organ Damage High_NO->Pathophysiology SMT S-Methylisothiourea (SMT) SMT->iNOS_Enzyme Inhibits

Figure 2. SMT's Role in Mitigating LPS-Induced Pathophysiology.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound.

Protocol 1: In Vitro iNOS Inhibition Assay in Macrophage Cell Culture

This protocol is designed to determine the EC50 of SMT for iNOS inhibition in cultured macrophages.

  • Cell Culture: Culture a murine macrophage cell line (e.g., J774.2) in appropriate media and conditions.

  • Cell Plating: Seed the macrophages in 96-well plates at a suitable density and allow them to adhere overnight.

  • Stimulation and Treatment:

    • Pre-incubate the cells with varying concentrations of SMT for 1-2 hours.

    • Induce iNOS expression by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 U/mL).

  • Incubation: Incubate the plates for 24 hours to allow for iNOS expression and nitric oxide production.

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide is unstable and rapidly oxidizes to nitrite in the culture medium. The concentration of nitrite is a reliable indicator of NO production.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of nitrite production for each SMT concentration compared to the stimulated, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the log of the SMT concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vivo Assessment in a Rodent Model of Endotoxic Shock

This protocol outlines a method to evaluate the therapeutic efficacy of SMT in a rat model of septic shock induced by LPS.[7][8]

  • Animal Model: Use male Wistar or Sprague-Dawley rats (220-250 g).

  • Anesthesia and Catheterization: Anesthetize the rats and insert catheters into the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Induction of Hypotension: Administer a bolus of E. coli lipopolysaccharide (LPS) (e.g., 10 mg/kg, i.v.) to induce a state of septic shock, characterized by a significant drop in mean arterial pressure.

  • SMT Administration: Once a stable hypotensive state is established, administer SMT at various doses (e.g., 0.01-3 mg/kg, i.v.) and monitor the effect on blood pressure.

  • Organ Dysfunction and Survival Studies:

    • For organ dysfunction assessment, administer LPS (10 mg/kg, i.p.). Two hours later, treat with SMT (5 mg/kg, i.p.). After 6 hours, collect blood samples to measure markers of organ damage such as plasma alanine and aspartate aminotransferases, bilirubin, and creatinine.[7][8]

    • For survival studies, use a higher dose of LPS (e.g., 60 mg/kg, i.p.) in mice. Administer SMT (1 mg/kg, i.p.) and monitor survival over a 24-hour period.[7][8]

  • Data Analysis: Analyze the changes in blood pressure, plasma biochemical markers, and survival rates between the SMT-treated groups and the vehicle-treated control group using appropriate statistical methods.

Conclusion

This compound is a well-characterized and potent inhibitor of nitric oxide synthase, with a degree of selectivity for the inducible isoform. Its ability to competitively block the L-arginine binding site makes it an invaluable tool for studying the roles of nitric oxide in health and disease. The quantitative data from both in vitro and in vivo studies underscore its efficacy, particularly in models of inflammation and septic shock. The provided protocols offer a foundation for researchers to further explore the therapeutic potential and mechanistic intricacies of this important pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for S-Methylisothiourea Hemisulfate In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea hemisulfate (SMT) is a potent and well-characterized inhibitor of nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor with respect to the substrate L-arginine, making it a valuable tool for studying the physiological and pathological roles of nitric oxide (NO) in various biological systems.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effects of SMT on inducible nitric oxide synthase (iNOS) in cell culture models.

The protocols outlined below describe methods to quantify NO production using the Griess assay and to assess cell viability using the MTT assay to ensure that the observed inhibition of NO synthesis is not a result of cytotoxicity.

Mechanism of Action

This compound is a structural analog of L-arginine, the endogenous substrate for nitric oxide synthases. SMT competes with L-arginine for binding to the active site of all three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Its thiourea group mimics the guanidino group of L-arginine, allowing it to fit into the enzyme's active site. By competitively occupying the active site, SMT prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.[1] SMT has been shown to be a potent inhibitor of iNOS, often exhibiting greater potency than other commonly used NOS inhibitors like N-methyl-L-arginine (L-NMA).[2]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound on nitric oxide production in different cell types.

Cell LineAgonist (Concentration)SMT ConcentrationIncubation Time% Inhibition of NO ProductionIC50 / EC50Reference
J774.2 MacrophagesBacterial EndotoxinNot specifiedNot specifiedNot specifiedEC50: 6 µM[2]
Vascular Smooth Muscle CellsImmunostimulantNot specifiedNot specifiedNot specifiedEC50: 2 µM[2]
Murine MacrophagesLipopolysaccharide (LPS)120 µM8 hoursClear InhibitionNot specified[3]

Experimental Protocols

In Vitro Inhibition of Nitric Oxide Synthase in Macrophages

This protocol details the steps to assess the inhibitory effect of SMT on NO production in a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound (SMT)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of SMT in sterile PBS or culture medium.

    • Prepare serial dilutions of SMT to achieve the desired final concentrations.

    • Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of SMT.

    • Include a vehicle control group (medium with the same amount of solvent used to dissolve SMT).

    • Pre-incubate the cells with SMT for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce iNOS expression and NO production. Include a negative control group (cells without LPS stimulation) and a positive control group (cells with LPS but no SMT).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well containing the supernatant and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production by SMT compared to the LPS-stimulated control.

    • If a dose-response was performed, calculate the IC50 value of SMT.

Cell Viability Assay (MTT Assay)

This protocol is essential to confirm that the observed decrease in NO production is due to NOS inhibition and not due to SMT-induced cell death.

Materials:

  • Cells treated as described in the previous protocol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Treatment:

    • After collecting the supernatant for the Griess assay, the remaining cells in the 96-well plate can be used for the MTT assay.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.

Mandatory Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm L_Arginine_in L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine_in->iNOS Substrate SMT_in S-Methylisothiourea (SMT) SMT_in->iNOS Competitive Inhibitor L_Citrulline_out L-Citrulline iNOS->L_Citrulline_out Product NO_out Nitric Oxide (NO) iNOS->NO_out Product start Start: Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat cells with S-Methylisothiourea (SMT) start->pretreat stimulate Stimulate with LPS to induce iNOS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect supernatant incubate->supernatant mtt Perform MTT Assay for Cell Viability incubate->mtt Use remaining cells griess Perform Griess Assay for Nitric Oxide measurement supernatant->griess analyze Analyze Data: - Calculate % Inhibition - Determine IC50 - Assess Cytotoxicity griess->analyze mtt->analyze

References

Application Notes: Preparation and Use of S-Methylisothiourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMIT), supplied as a hemisulfate salt (CAS 867-44-7), is a potent inhibitor of nitric oxide synthase (NOS) isoforms.[1] While it is often cited as a highly selective inhibitor of inducible nitric oxide synthase (iNOS), it also demonstrates potent, non-selective inhibition of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] Its ability to block the production of nitric oxide (NO) makes it an invaluable tool in pharmacological and biochemical research, particularly for investigating the roles of NO in cardiovascular physiology, renal function, inflammation, and neurodegeneration.[3] SMIT is reported to be 10 to 30 times more potent than L-NMMA, another common NOS inhibitor.[2]

A critical characteristic of SMIT is that its solutions are unstable and must be prepared fresh immediately prior to use.[2]

Physicochemical and Biological Data

The following table summarizes the key properties of S-Methylisothiourea hemisulfate.

PropertyValueReference
CAS Number 867-44-7[1]
Synonyms SMIT, S-Methyl-ITU, 2-Methyl-2-thiopseudourea hemisulfate[4]
Molecular Formula (C₂H₆N₂S)₂ · H₂SO₄[1]
Formula Weight 278.4 g/mol [1]
Appearance White crystalline solid[2][5]
Purity ≥98%[1]
Melting Point 240-241 °C (with decomposition)[4][6]
Solubility PBS (pH 7.2): 14 mg/mLWater: Soluble (260 g/L at 20°C)Hot Water: SolubleAlcohol: Insoluble[1][7][8]
Storage (Solid) Store at -20°C, protect from moisture (hygroscopic)[1][2]
Stability (Solid) ≥ 4 years at -20°C[1]
Stability (Solution) Unstable; must be reconstituted immediately prior to use. [2]
Biological Activity Potent, non-selective inhibitor of NOS isoforms[1]
Inhibitor Constants (Kᵢ) iNOS (human): 120 nMeNOS (human): 200 nMnNOS (human): 160 nM[1][]

Protocols

Preparation of this compound (SMIT) Stock Solution

Objective: To prepare a fresh stock solution of SMIT for immediate use in biological assays.

❗️ IMPORTANT: S-Methylisothiourea solutions are unstable and lose activity over time. Always prepare solutions fresh on the day of the experiment and use them immediately. [2] Do not store SMIT solutions.

Materials:

  • This compound salt (CAS 867-44-7)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Pre-calculations: Determine the required mass of SMIT for your desired stock concentration. The formula weight is 278.4 g/mol .

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x 278.4 ( g/mol )

    • Example for 10 mL of a 10 mM Stock Solution:

      • Mass (g) = 0.010 mol/L x 0.010 L x 278.4 g/mol = 0.02784 g = 27.84 mg

  • Weighing: Under a fume hood or in a designated weighing area, carefully weigh the calculated amount of SMIT powder. The compound is hygroscopic; minimize its exposure to air.[2]

  • Dissolution:

    • Add the weighed SMIT powder to a sterile conical tube.

    • Add the calculated volume of sterile PBS (pH 7.2).

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solubility in PBS (pH 7.2) is 14 mg/mL.[1] Ensure your final concentration does not exceed this limit.

  • Immediate Use: Use the freshly prepared stock solution immediately for dilutions into your assay medium.

Experimental Protocol: Inhibition of NOS Activity

Objective: To measure the inhibitory effect of SMIT on NOS activity in a cell or tissue lysate using a colorimetric assay.

Principle: This protocol measures total NOS activity by quantifying the production of its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻). The assay first uses nitrate reductase to convert all nitrate into nitrite. Subsequently, the Griess reagent is added, which reacts with nitrite to produce a magenta-colored azo compound. The intensity of this color, measured at 540 nm, is directly proportional to the total nitrite concentration, reflecting NOS activity.[10][11]

Materials:

  • Freshly prepared SMIT stock solution

  • Cell or tissue lysate containing NOS

  • NOS Activity Assay Kit (containing NOS assay buffer, cofactors like NADPH, nitrate reductase, and Griess reagents)[11][12]

  • 96-well microplate

  • Microplate reader

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lysate Prepare Cell/Tissue Lysate quant_protein Perform Protein Quantification prep_lysate->quant_protein setup_rxn Set Up Reactions in 96-Well Plate (Control, Blank, +SMIT) quant_protein->setup_rxn prep_smit Prepare Fresh SMIT Stock Solution prep_smit->setup_rxn incubate_37 Incubate at 37°C (NOS produces NO) setup_rxn->incubate_37 reduce_nitrate Add Nitrate Reductase (Converts NO₃⁻ to NO₂⁻) incubate_37->reduce_nitrate add_griess Add Griess Reagents (Color Development) reduce_nitrate->add_griess read_abs Measure Absorbance at 540 nm add_griess->read_abs calc_inhibition Calculate % Inhibition vs. Control read_abs->calc_inhibition determine_ic50 Determine IC₅₀ Value calc_inhibition->determine_ic50

Workflow for Determining NOS Inhibition by SMIT.

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates according to standard protocols, ensuring the use of a protease inhibitor cocktail. Centrifuge the homogenate to clarify the supernatant, which will be used for the assay.[12] Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

    • Sample Wells: Add lysate (e.g., 200-400 µg of protein), varying concentrations of freshly diluted SMIT, and NOS assay buffer to a final volume.

    • Positive Control (No Inhibitor): Add lysate, vehicle (PBS), and NOS assay buffer.

    • Background Control: Add lysate and buffer. Do not add NOS substrate or cofactors. This accounts for pre-existing nitrite in the sample.

  • NOS Reaction: Initiate the reaction by adding a reaction mix containing NOS substrate (L-arginine) and necessary cofactors to all wells except the background control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).[12]

  • Nitrate Reduction: Stop the NOS reaction and add nitrate reductase and its cofactors to all wells to convert nitrate to nitrite. Incubate at room temperature.[10]

  • Griess Reaction: Add Griess Reagents 1 and 2 to all wells. Allow the color to develop for 10-15 minutes at room temperature, protected from light.[11]

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of NOS inhibition for each SMIT concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the SMIT concentration to determine the IC₅₀ value (the concentration of SMIT that causes 50% inhibition).

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor of the enzyme Nitric Oxide Synthase (NOS). It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO) and L-citrulline.

G L_Arginine L-Arginine (Substrate) NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Cofactors O₂ + NADPH (Cofactors) Cofactors->NOS NO Nitric Oxide (NO) NOS->NO Synthesis L_Citrulline L-Citrulline NOS->L_Citrulline SMIT S-Methylisothiourea (SMIT) SMIT->NOS Inhibition Signaling Downstream Signaling Pathways NO->Signaling

Inhibition of Nitric Oxide Synthesis by SMIT.

References

S-Methylisothiourea Hemisulfate: Application Notes and Protocols for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and disease states. By selectively targeting iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), SMT offers a valuable tool for investigating the role of nitric oxide (NO) in rodent models of disease. These application notes provide a comprehensive overview of SMT dosage, administration, and experimental protocols for in vivo mouse studies, based on currently available scientific literature.

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor of the L-arginine binding site on inducible nitric oxide synthase (iNOS).[1] The induction of iNOS in response to inflammatory stimuli, such as endotoxins (lipopolysaccharide, LPS) and pro-inflammatory cytokines, leads to a significant and sustained production of nitric oxide (NO). This overproduction of NO can contribute to tissue damage, vasodilation-induced hypotension, and the overall inflammatory cascade. SMT's selective inhibition of iNOS mitigates these detrimental effects by reducing the excessive production of NO in pathological conditions.

Data Presentation

The following tables summarize the quantitative data for this compound dosage and administration in various in vivo mouse models.

Table 1: this compound Dosage in Murine Models
Disease ModelMouse StrainDosageAdministration RouteKey Findings
Septic Shock (LPS-induced)Not Specified1 mg/kgIntraperitoneal (i.p.)Improved 24-hour survival.
Septic Shock (LPS-induced)Not Specified5 mg/kgIntraperitoneal (i.p.)Attenuated increases in plasma alanine and aspartate aminotransferases, bilirubin, and creatinine.
Septic Shock (LPS-induced)Rat (anesthetized)0.01-3 mg/kgIntravenous (i.v.)Dose-dependently reversed hypotension and vascular hyporeactivity.
Colon Anastomosis HealingRat50 mg/kg (every 12 hours for 72 hours)Intraperitoneal (i.p.)Accelerated the proliferative stage of healing on the third postoperative day.
Osteoarthritis (MIA-induced)Rat10, 30, and 100 mg/kg (daily for 21 days)Oral gavageProduced dose-dependent analgesia and reduced disease progression.
Iron OverloadRat10 mg/kgIntraperitoneal (i.p.)Attenuated serum levels of blood urea nitrogen (BUN) and creatinine.

Note: While some studies were conducted in rats, the dosages provide a valuable starting point for designing murine studies, with appropriate allometric scaling considerations.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

  • This compound salt (CAS 867-44-7)

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of SMT: Based on the desired dose (e.g., 1 mg/kg) and the weight of the mice, calculate the total amount of SMT needed.

  • Weigh the SMT: Accurately weigh the calculated amount of SMT powder in a sterile microcentrifuge tube.

  • Dissolve in sterile saline: Add the appropriate volume of sterile saline or PBS to the microcentrifuge tube to achieve the desired final concentration. SMT is soluble in PBS (pH 7.2) at a concentration of 14 mg/ml.[2]

  • Vortex to dissolve: Vortex the tube until the SMT is completely dissolved.

  • Sterile filter the solution: Draw the SMT solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the injection syringe. This step is crucial to ensure the sterility of the injectate.

  • Administer immediately: It is recommended to use the freshly prepared solution for injections.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared this compound solution

  • Sterile insulin syringe with a 27-30 gauge needle

  • 70% ethanol

  • Gauze pads

  • Appropriate mouse restraint device

Procedure:

  • Restrain the mouse: Gently but firmly restrain the mouse using a standard method, ensuring the abdomen is accessible.

  • Locate the injection site: The preferred site for IP injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Disinfect the injection site: Wipe the injection site with a gauze pad soaked in 70% ethanol.

  • Perform the injection:

    • Tilt the mouse's head slightly downwards.

    • Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.

    • If no fluid is aspirated, slowly inject the SMT solution.

  • Withdraw the needle: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitor the animal: Observe the mouse for any signs of distress or adverse reactions following the injection.

Mandatory Visualizations

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Macrophage Macrophage / Immune Cell Inflammatory_Stimuli->Macrophage Activates NF_kB NF-κB Activation Macrophage->NF_kB iNOS_Gene iNOS Gene Transcription NF_kB->iNOS_Gene Promotes iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) (Excess Production) iNOS_Protein->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->iNOS_Protein Downstream Downstream Inflammatory and Pathophysiological Effects (Vasodilation, Cytokine Release, Tissue Damage) NO->Downstream SMT S-Methylisothiourea Hemisulfate (SMT) SMT->iNOS_Protein Inhibits

Caption: SMT inhibits the iNOS-mediated inflammatory pathway.

Experimental_Workflow Animal_Acclimation Animal Acclimation Disease_Induction Disease Induction (e.g., LPS, DSS, Collagen) Animal_Acclimation->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Control_Group Control Group (Vehicle) Grouping->Control_Group SMT_Group SMT Treatment Group (Specify Dose & Route) Grouping->SMT_Group Monitoring Monitoring (Clinical Signs, Body Weight) Control_Group->Monitoring SMT_Group->Monitoring Endpoint Endpoint Analysis (e.g., Survival, Histopathology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for in vivo mouse studies.

References

Application Notes and Protocols for Inhibiting iNOS in Cell Culture with S-Methylisothiourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea hemisulfate (SMT) is a potent and competitive inhibitor of nitric oxide synthases (NOS), with a notable selectivity for the inducible isoform, iNOS.[1][2] Overexpression of iNOS is implicated in the pathophysiology of numerous inflammatory diseases and septic shock, making it a key target for therapeutic intervention.[2] SMT acts as an L-arginine analog, competing for the substrate binding site on the enzyme.[2][3] These application notes provide a comprehensive guide for utilizing SMT to inhibit iNOS activity in in vitro cell culture models, a critical step in preclinical drug discovery and the study of inflammatory pathways.

Mechanism of Action

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Its expression is triggered by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as bacterial components like lipopolysaccharide (LPS).[4][5] Once expressed, iNOS produces large quantities of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[4] In the context of inflammation, excessive NO production can lead to tissue damage and contribute to the inflammatory response.[4] S-Methylisothiourea (SMT) is a small molecule that competitively inhibits iNOS, thereby reducing the production of nitric oxide.[1][2]

Data Presentation

Inhibitory Potency of this compound

The efficacy of SMT as a NOS inhibitor has been quantified across different isoforms and cellular systems. The following table summarizes key inhibitory constants (Ki) and effective concentrations (EC50) reported in the literature.

ParameterSpeciesNOS IsoformValue (nM)Reference
KiHumaniNOS120[6]
KiHumaneNOS200[6]
KiHumannNOS160[6]
EC50Mouse (J774.2 Macrophages)iNOS8-24 times lower than NG-methyl-L-arginine[2]
EC50Mouse (Cultured Macrophages)iNOS6,000[7]
EC50Rat (Vascular Smooth Muscle Cells)iNOS2,000[7]

Signaling Pathway

iNOS_Pathway iNOS Signaling and Inhibition by SMT LPS LPS / IFN-γ TLR4 TLR4 / IFNGR LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates STAT1 JAK-STAT Pathway TLR4->STAT1 activates iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene promotes STAT1->iNOS_Gene promotes iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to Nitric_Oxide Nitric Oxide (NO) iNOS_Protein->Nitric_Oxide produces L_Arginine L-Arginine L_Arginine->iNOS_Protein substrate Inflammation Inflammation Tissue Damage Nitric_Oxide->Inflammation SMT S-Methylisothiourea (SMT) SMT->iNOS_Protein inhibits Experimental_Workflow Experimental Workflow for iNOS Inhibition Assay Start Start Cell_Culture Culture Macrophages (e.g., J774.2) Start->Cell_Culture Seeding Seed Cells in Plates Cell_Culture->Seeding Induction Induce iNOS with LPS/IFN-γ (24h) Seeding->Induction Treatment Treat with SMT (Varying Concentrations, 24h) Induction->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Data_Analysis Analyze Data (Calculate % Inhibition) Griess_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for S-Methylisothiourea Hemisulfate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of S-Methylisothiourea hemisulfate (SMT), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in common animal models. The following sections include quantitative data summaries, detailed experimental procedures for various administration routes, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound in rodent models. This information is essential for experimental design and dose selection.

Table 1: Dosage and Administration Route of this compound in Rodent Models

Animal ModelAdministration RouteDosage Range (mg/kg)VehicleReference(s)
RatIntraperitoneal (i.p.)5 - 100Saline[1][2]
MouseIntraperitoneal (i.p.)1 - 5Saline[3]
RatIntravenous (i.v.)0.01 - 3Not Specified[3]

Table 2: General Pharmacokinetic Parameters of this compound (and similar small molecules) in Rats

Administration RouteCmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)Reference(s)
Intravenous (i.v.)4458.03-2.88 ± 1.08100[4]
Oral (p.o.)129.90 ± 25.230.751.12 ± 0.462.92[4]
Intraperitoneal (i.p.)Data not availableData not availableData not availableData not available

Note: Specific pharmacokinetic data for this compound is limited in publicly available literature. The data for intravenous and oral routes are derived from a study on a small molecule inhibitor (MRTX1133) in rats and are provided as a general reference for expected pharmacokinetic profiles. Researchers are encouraged to perform pilot pharmacokinetic studies for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound via intraperitoneal, intravenous, and oral gavage routes in rodents.

Protocol 1: Intraperitoneal (i.p.) Injection

This is the most common route for administering SMT in animal models.

Materials:

  • This compound salt

  • Sterile, pyrogen-free normal saline (0.9% NaCl)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol swabs

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Preparation of SMT Solution:

    • Under sterile conditions, dissolve the required amount of this compound salt in sterile normal saline to achieve the desired final concentration. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of SMT in 1 mL of saline.

    • Ensure the solution is completely dissolved and clear before use.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, manual restraint by a trained handler is recommended.

  • Injection Procedure:

    • Position the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.

    • Swab the injection site with a 70% ethanol swab and allow it to dry.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.

    • Slowly inject the calculated volume of the SMT solution. The maximum recommended injection volume for mice is 10 mL/kg and for rats is 10 mL/kg.[4]

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-injection.

Protocol 2: Intravenous (i.v.) Injection

Intravenous administration provides rapid and complete bioavailability. The lateral tail vein is the most common site for i.v. injections in rodents.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile 1 mL syringes

  • Sterile needles (27-30 gauge)

  • Animal restrainer for tail vein injection

  • Heat lamp or warm water to induce vasodilation

  • 70% ethanol swabs

Procedure:

  • Animal Preparation:

    • Place the animal in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.

    • Wipe the tail with a 70% ethanol swab.

  • Injection Procedure:

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the SMT solution. The maximum recommended bolus injection volume for mice is 5 ml/kg.[5]

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Oral Gavage

Oral gavage ensures accurate dosing directly into the stomach.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Sterile oral gavage needles (feeding needles) with a ball tip (18-20 gauge for mice, 16-18 gauge for rats)

  • Sterile syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the animal to calculate the correct dosage volume.

    • Properly restrain the animal to prevent movement and injury. For mice, scruff the neck firmly. For rats, hold the animal securely.

  • Gavage Procedure:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach and mark it.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Once the needle is at the pre-measured depth, slowly administer the SMT solution. The maximum recommended gavage volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[6]

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.

Mandatory Visualizations

Signaling Pathway

iNOS_Signaling_Pathway cluster_inducers Upstream Inducers cluster_inhibition iNOS Regulation cluster_downstream Downstream Effects LPS LPS iNOS Inducible Nitric Oxide Synthase (iNOS) LPS->iNOS Upregulate Expression IFNg IFN-γ IFNg->iNOS Upregulate Expression TNFa TNF-α TNFa->iNOS Upregulate Expression IL1b IL-1β IL1b->iNOS Upregulate Expression NO Nitric Oxide (NO) iNOS->NO Produces SMT S-Methylisothiourea Hemisulfate (SMT) SMT->iNOS Inhibits Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Reacts with O2- to form Inflammation Inflammation NO->Inflammation Mediates OxidativeStress Oxidative Stress NO->OxidativeStress Mediates Vasodilation Vasodilation NO->Vasodilation Mediates Peroxynitrite->OxidativeStress Contributes to

Caption: S-Methylisothiourea inhibits the iNOS signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Prep_SMT Prepare SMT Solution (e.g., in sterile saline) IP_Admin Intraperitoneal Injection Prep_SMT->IP_Admin IV_Admin Intravenous Injection Prep_SMT->IV_Admin PO_Admin Oral Gavage Prep_SMT->PO_Admin Animal_Prep Animal Preparation (Weighing, Acclimatization) Animal_Prep->IP_Admin Animal_Prep->IV_Admin Animal_Prep->PO_Admin Monitoring Animal Monitoring (Behavior, Health) IP_Admin->Monitoring IV_Admin->Monitoring PO_Admin->Monitoring Data_Collection Data Collection (e.g., Blood, Tissue Samples) Monitoring->Data_Collection Analysis Analysis (Biochemical, Histological) Data_Collection->Analysis

Caption: General workflow for SMT administration in animal models.

Logical Relationship

Logical_Relationship cluster_compound Compound cluster_target Molecular Target cluster_effect Cellular/Physiological Effect cluster_model In Vivo Model SMT S-Methylisothiourea Hemisulfate iNOS Inducible Nitric Oxide Synthase (iNOS) SMT->iNOS Selectively Inhibits NO_Reduction Reduced Nitric Oxide (NO) Production iNOS->NO_Reduction Leads to Anti_Inflammatory Anti-inflammatory Effects NO_Reduction->Anti_Inflammatory Results in Animal_Model Animal Model of Disease (e.g., Sepsis, Inflammation) Anti_Inflammatory->Animal_Model Therapeutic Potential in

Caption: Logical relationship of SMT's mechanism to its effect.

References

S-Methylisothiourea Hemisulfate: Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea (SMT) hemisulfate is a potent and competitive inhibitor of nitric oxide synthase (NOS) enzymes. It exhibits a notable selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity makes SMT a valuable pharmacological tool in neuroscience research to investigate the pathophysiological roles of iNOS-mediated nitric oxide (NO) production in a variety of neurological disorders. Overproduction of NO by iNOS is implicated in the pathogenesis of neuroinflammatory and neurodegenerative diseases, where it contributes to oxidative stress, neuronal damage, and apoptosis. These application notes provide an overview of the utility of SMT in neuroscience research, with detailed protocols for its use in both in vitro and in vivo models.

Mechanism of Action

S-Methylisothiourea acts as a competitive inhibitor at the L-arginine binding site of NOS enzymes. By competing with the endogenous substrate L-arginine, SMT effectively reduces the synthesis of nitric oxide. Its higher potency for iNOS allows for the targeted investigation of this enzyme's role in disease processes, minimizing the confounding effects of inhibiting the constitutively expressed eNOS and nNOS, which are crucial for physiological functions such as neurotransmission and cerebral blood flow regulation.

Data Presentation: Inhibitory Activity of S-Methylisothiourea

The following table summarizes the inhibitory constants (Ki) of S-Methylisothiourea hemisulfate for the three human NOS isoforms, providing a clear comparison of its selectivity.

Nitric Oxide Synthase IsoformKi (nM)
Inducible NOS (iNOS)120[1]
Endothelial NOS (eNOS)200[1]
Neuronal NOS (nNOS)160[1]

Applications in Neuroscience Research

Investigation of Neuroinflammatory Processes

Background: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Activated microglia express high levels of iNOS, leading to a surge in NO production, which can exacerbate neuronal damage.

Application: SMT can be utilized in in vitro and in vivo models of neuroinflammation to elucidate the specific contribution of iNOS to the inflammatory cascade. By inhibiting iNOS, researchers can study the downstream effects on pro-inflammatory cytokine production, microglial activation markers, and neuronal viability.

Elucidation of Excitotoxicity Mechanisms

Background: Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal injury and death. Nitric oxide is a key mediator in the excitotoxic cascade.

Application: In in vitro models of glutamate-induced excitotoxicity in primary neuronal cultures, SMT can be used to determine the extent to which iNOS-derived NO contributes to neuronal damage. This allows for the dissection of the signaling pathways involved in excitotoxic cell death.

Preclinical Evaluation in Neurodegenerative Disease Models

Background: The overproduction of NO by iNOS has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

Application: SMT can be administered in animal models of these diseases to assess the therapeutic potential of iNOS inhibition. For instance, in the MPTP mouse model of Parkinson's disease, SMT has been shown to reduce dopaminergic neuron loss and improve motor function.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Nitric Oxide Production in Activated Microglia

This protocol describes the use of SMT to inhibit lipopolysaccharide (LPS)-induced NO production in the BV-2 microglial cell line, a common model for studying neuroinflammation.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (SMT)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • SMT Pre-treatment: Prepare a stock solution of SMT in sterile PBS. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of SMT. Incubate for 1 hour.

  • LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 1 µg/mL to induce iNOS expression and NO production. Include a vehicle control group (no SMT) and an unstimulated control group (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the IC50 value of SMT for the inhibition of NO production.

Protocol 2: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

This protocol outlines a method to assess the neuroprotective effects of SMT against glutamate-induced cell death in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound (SMT)

  • L-Glutamic acid

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT assay kit

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates according to standard protocols. Allow the neurons to mature for 7-10 days in vitro.

  • SMT Pre-treatment: Pre-treat the neuronal cultures with various concentrations of SMT (e.g., 10, 50, 100 µM) in fresh culture medium for 1 hour before inducing excitotoxicity.

  • Glutamate-Induced Excitotoxicity: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.[2] Include a vehicle control (no SMT) and an untreated control (no glutamate).

  • Assessment of Neuronal Viability:

    • LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death. Follow the manufacturer's instructions for the LDH assay kit.

    • MTT Assay: Assess cell viability by measuring the metabolic activity of the neurons using an MTT assay. Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Quantify the percentage of neuroprotection conferred by SMT by comparing the cell viability in SMT-treated groups to the glutamate-only treated group.

Protocol 3: In Vivo Administration in a Mouse Model of Parkinson's Disease (MPTP Model)

This protocol provides a general guideline for the administration of SMT in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice

  • MPTP hydrochloride

  • This compound (SMT)

  • Sterile saline solution (0.9% NaCl)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • MPTP Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP. A common regimen is four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg, free base) at 2-hour intervals.

  • SMT Administration:

    • Prepare SMT solution in sterile saline.

    • Administer SMT (e.g., 10 mg/kg, i.p.) at a specified time point relative to the MPTP injections (e.g., 30 minutes before each MPTP injection).

    • Include a vehicle-treated control group receiving saline instead of SMT.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination) at different time points after MPTP administration (e.g., 7 and 14 days) to assess motor deficits.

  • Neurochemical and Histological Analysis:

    • At the end of the experiment (e.g., 21 days post-MPTP), euthanize the animals and collect the brains.

    • Process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

    • Homogenize brain tissue to measure levels of dopamine and its metabolites using HPLC.

  • Data Analysis: Compare the behavioral performance, TH-positive cell counts, and dopamine levels between the SMT-treated group and the MPTP-only group to evaluate the neuroprotective effects of SMT.

Signaling Pathways and Visualizations

iNOS Inhibition and Downstream Neuroprotective Effects

S-Methylisothiourea, by inhibiting iNOS, blocks the excessive production of nitric oxide (NO) in response to neuroinflammatory stimuli. This reduction in NO has several downstream consequences that contribute to neuroprotection. High levels of NO can lead to the formation of peroxynitrite, a highly reactive and neurotoxic species. NO also plays a role in the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways, which drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and pro-apoptotic proteins (e.g., caspases). By dampening the NO signal, SMT can mitigate these detrimental downstream effects.

iNOS_Inhibition_Pathway cluster_stimulus Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_cell Microglia / Neuron cluster_downstream Downstream Effects Stimulus LPS / Aβ iNOS_Induction iNOS Induction Stimulus->iNOS_Induction activates NO_Production Nitric Oxide (NO) Production iNOS_Induction->NO_Production catalyzes L_Arginine L-Arginine L_Arginine->NO_Production NFkB_MAPK Activation of NF-κB & MAPK Pathways NO_Production->NFkB_MAPK activates SMT S-Methylisothiourea (SMT) SMT->NO_Production inhibits Neuroprotection Neuroprotection SMT->Neuroprotection Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) NFkB_MAPK->Cytokines leads to Apoptosis Apoptosis NFkB_MAPK->Apoptosis promotes Cytokines->Apoptosis Experimental_Workflow start Start seed_cells Seed Neuronal Cells in Culture Plate start->seed_cells incubate1 Incubate for 7-10 Days (Allow Neurons to Mature) seed_cells->incubate1 pretreat Pre-treat with S-Methylisothiourea (SMT) incubate1->pretreat induce_toxicity Induce Excitotoxicity (e.g., with Glutamate) pretreat->induce_toxicity incubate2 Incubate for 24 Hours induce_toxicity->incubate2 assess_viability Assess Neuronal Viability (e.g., LDH or MTT Assay) incubate2->assess_viability analyze_data Data Analysis & Quantification of Neuroprotection assess_viability->analyze_data end End analyze_data->end

References

Application Notes and Protocols for S-Methylisothiourea Hemisulfate in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methylisothiourea hemisulfate (SMT) is a potent and well-characterized inhibitor of nitric oxide synthase (NOS) enzymes. It acts as a competitive inhibitor at the L-arginine binding site of all three NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Notably, SMT exhibits a degree of selectivity for iNOS, making it a valuable tool for investigating the pathophysiological roles of excessive nitric oxide (NO) production in various disease models, particularly in the context of inflammation and septic shock.[1][2] These application notes provide detailed protocols for the use of SMT in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound functions by competing with the endogenous substrate, L-arginine, for the active site of nitric oxide synthase. By binding to the enzyme, SMT prevents the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition reduces the local and systemic concentrations of NO, thereby mitigating its downstream effects, which can be either physiological or pathological depending on the context. The inhibition of iNOS by SMT is reversible and can be overcome by increasing the concentration of L-arginine.[1][2]

Quantitative Data Summary

The inhibitory potency of this compound against NOS isoforms has been determined in various studies. The following tables summarize key quantitative data for SMT and related isothiourea compounds.

Table 1: In Vitro Inhibitory Potency of S-Methylisothiourea (SMT) against NOS Isoforms

CompoundTarget EnzymeParameterValueCell/Tissue Source
S-Methylisothiourea (SMT)human iNOSKi120 nMPurified human iNOS
S-Methylisothiourea (SMT)human eNOSKi200 nMPurified human eNOS
S-Methylisothiourea (SMT)human nNOSKi160 nMPurified human nNOS
S-Methylisothiourea (SMT)iNOSEC506 µMImmunostimulated cultured macrophages
S-Methylisothiourea (SMT)iNOSEC502 µMVascular smooth muscle cells

Table 2: In Vivo Efficacy of S-Methylisothiourea (SMT) in a Rodent Model of Septic Shock

Animal ModelTreatmentDosageRouteOutcome
Anesthetized RatsSMT0.01-3 mg/kgi.v.Dose-dependent reversal of LPS-induced hypotension
RatsSMT5 mg/kgi.p.Attenuation of LPS-induced increases in plasma transaminases, bilirubin, and creatinine
MiceSMT1 mg/kgi.p.Improved 24-hour survival after high-dose LPS administration

Signaling Pathways

The primary signaling pathway affected by this compound is the nitric oxide (NO) signaling cascade. By inhibiting NOS, SMT prevents the production of NO, a key signaling molecule. NO typically activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors.

NO_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects L-Arginine L-Arginine NOS NOS L-Arginine->NOS NO NO NOS->NO  Inhibited by S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->NOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Physiological/Pathophysiological Effects Physiological/Pathophysiological Effects PKG->Physiological/Pathophysiological Effects

Caption: Inhibition of the NO/cGMP signaling pathway by S-Methylisothiourea.

Experimental Protocols

Protocol 1: In Vitro Determination of iNOS Inhibition using the Griess Assay

This protocol describes the measurement of the inhibitory effect of this compound on iNOS activity in the lysate of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). The activity is quantified by measuring the accumulation of nitrite, a stable oxidation product of NO, using the Griess reaction.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and iNOS Induction:

    • Culture RAW 264.7 cells in complete medium to approximately 80% confluency.

    • Induce iNOS expression by treating the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Preparation of SMT Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of SMT to the desired final concentrations for the assay.

  • Cell Lysis:

    • After LPS stimulation, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the iNOS enzyme.

  • NOS Activity Assay:

    • In a 96-well plate, add the cell lysate to each well.

    • Add the different concentrations of SMT to the respective wells. Include a vehicle control (no SMT).

    • Add the substrate L-arginine and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin) to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours.

  • Griess Reaction:

    • Prepare a nitrite standard curve by serially diluting the sodium nitrite standard in culture medium.

    • Transfer a portion of the supernatant from each well of the reaction plate to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.

    • A purple color will develop.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the standard curve and determine the nitrite concentration in each sample.

    • Calculate the percentage of iNOS inhibition for each SMT concentration compared to the vehicle control.

    • Determine the IC50 value of SMT by plotting the percent inhibition against the logarithm of the SMT concentration.

In_Vitro_Workflow Cell Culture (RAW 264.7) Cell Culture (RAW 264.7) LPS Stimulation (iNOS Induction) LPS Stimulation (iNOS Induction) Cell Culture (RAW 264.7)->LPS Stimulation (iNOS Induction) Cell Lysis & Lysate Collection Cell Lysis & Lysate Collection LPS Stimulation (iNOS Induction)->Cell Lysis & Lysate Collection NOS Activity Assay with SMT NOS Activity Assay with SMT Cell Lysis & Lysate Collection->NOS Activity Assay with SMT Griess Assay (Nitrite Measurement) Griess Assay (Nitrite Measurement) NOS Activity Assay with SMT->Griess Assay (Nitrite Measurement) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Griess Assay (Nitrite Measurement)->Data Analysis (IC50 Determination)

Caption: Workflow for in vitro iNOS inhibition assay.
Protocol 2: In Vivo Evaluation of SMT in a Murine Model of Septic Shock

This protocol outlines the procedure for inducing septic shock in mice using LPS and evaluating the therapeutic effect of this compound.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile, pyrogen-free saline

  • Syringes and needles for injection (intraperitoneal)

  • Equipment for monitoring survival and clinical signs

  • Materials for blood and tissue collection

Procedure:

  • Animal Acclimatization:

    • House mice in a controlled environment for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • Preparation of Reagents:

    • Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., for a dose of 10 mg/kg).

    • Dissolve this compound in sterile saline to the desired concentration (e.g., for a dose of 1-5 mg/kg). Prepare fresh on the day of the experiment.

  • Induction of Septic Shock and Treatment:

    • Divide mice into experimental groups (e.g., Saline control, LPS + Saline, LPS + SMT).

    • Administer LPS via intraperitoneal (i.p.) injection.

    • At a specified time point after LPS administration (e.g., 2 hours), administer SMT or saline vehicle via i.p. injection.[1]

  • Monitoring and Data Collection:

    • Monitor mice for survival at regular intervals for at least 24-48 hours.

    • Assess clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture).

    • At predetermined time points, collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage (e.g., ALT, AST, creatinine).

    • Harvest organs (e.g., lung, liver, kidney) for histological analysis or other molecular assays.

  • Data Analysis:

    • Compare survival rates between groups using Kaplan-Meier survival analysis.

    • Analyze differences in cytokine levels and organ damage markers between groups using appropriate statistical tests (e.g., ANOVA, t-test).

In_Vivo_Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation LPS Injection (i.p.) LPS Injection (i.p.) Group Allocation->LPS Injection (i.p.) SMT/Vehicle Injection (i.p.) SMT/Vehicle Injection (i.p.) LPS Injection (i.p.)->SMT/Vehicle Injection (i.p.) Monitoring (Survival, Clinical Signs) Monitoring (Survival, Clinical Signs) SMT/Vehicle Injection (i.p.)->Monitoring (Survival, Clinical Signs) Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Monitoring (Survival, Clinical Signs)->Sample Collection (Blood, Tissues) Data Analysis Data Analysis Sample Collection (Blood, Tissues)->Data Analysis

Caption: Workflow for in vivo septic shock model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of nitric oxide, particularly from iNOS, in various physiological and pathological processes. The protocols provided herein offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of iNOS inhibition. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Synthesis of S-Methyl Thioesters using S-Methylisothiourea Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-methyl thioesters are crucial intermediates in numerous biosynthetic pathways and are found in various bioactive molecules. Their utility as precursors for the synthesis of peptides, fatty acids, and other complex molecules makes efficient and mild synthetic protocols highly valuable in organic chemistry and drug development. This document outlines a room-temperature, metal-free protocol for the synthesis of S-methyl thioesters from carboxylic acids using 1,1'-carbonyldiimidazole (CDI) as an activator and S-methylisothiourea hemisulfate as an odorless and readily available source of methanethiol.

The described ex situ method involves the activation of a carboxylic acid with CDI to form a reactive acylimidazole intermediate. In a separate chamber, methanethiol (MeSH) is generated by the base-mediated decomposition of this compound. The gaseous MeSH then reacts with the acylimidazole to yield the desired S-methyl thioester under mild conditions. This protocol is applicable to a wide range of substrates, including aryl, heteroaryl, alkyl, and amino acid-derived carboxylic acids.[1][2]

Experimental Protocols

General Protocol for S-Methyl Thioester Synthesis (1.0 mmol scale)

This protocol is adapted from a reported metal-free, CDI-promoted, ex situ procedure.[1][2]

Materials:

  • Carboxylic acid (1.0 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol, 1.2 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous (2.0 mL)

  • Sodium hydroxide (NaOH) solution, 2 M aqueous (1.0 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • H-tube (two-chamber reactor) or similar ex situ gas generation setup

  • Magnetic stirrer and stir bar

Procedure:

  • Chamber 1: Carboxylic Acid Activation

    • Dry an H-tube under vacuum and flush with nitrogen three times.

    • To chamber 1, add the carboxylic acid (1.0 mmol) and 1,1'-carbonyldiimidazole (CDI) (1.2 mmol).

    • Add 1.0 mL of anhydrous acetonitrile to chamber 1 under a nitrogen atmosphere.

    • Seal the chamber and stir the mixture at room temperature (approx. 30 °C) for 1 hour to form the acylimidazole intermediate.

  • Chamber 2: Methanethiol Generation

    • After the 1-hour activation period, add this compound (1.2 mmol) to chamber 2.

    • Carefully add 1.0 mL of 2 M aqueous NaOH solution to chamber 2 under a nitrogen atmosphere.

  • Reaction

    • Seal the entire H-tube apparatus to allow the generated methanethiol gas from chamber 2 to react with the activated carboxylic acid in chamber 1.

    • Stir the reaction mixture at room temperature (30 °C) for 3 hours.

  • Work-up and Purification

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture from chamber 1 under reduced pressure.

    • Quench the residue by adding a saturated NaHCO₃ solution.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Evaporate the solvent on a rotary evaporator to yield the crude product.

    • Purify the product as necessary, typically by column chromatography.

Scale-up Synthesis Protocol (Example: 27.6 mmol scale)

This protocol demonstrates the scalability of the method.[1]

Materials:

  • Carboxylic acid (27.60 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (33.12 mmol, 1.2 equiv)

  • This compound (33.12 mmol, 1.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous (56.0 mL)

  • Sodium hydroxide (NaOH) solution, 2 M aqueous (28.0 mL)

Procedure:

  • Chamber 1: Carboxylic Acid Activation

    • In a clean, dry, and nitrogen-flushed H-tube, add the carboxylic acid (27.60 mmol) and CDI (33.12 mmol) to chamber 1.

    • Add 28.0 mL of anhydrous acetonitrile and stir at room temperature for 1 hour under a nitrogen atmosphere.

  • Chamber 2: Methanethiol Generation

    • After 1 hour, add this compound (33.12 mmol) to chamber 2.

    • Add 28.0 mL of 2 M aqueous NaOH solution to chamber 2 under a nitrogen atmosphere.

  • Reaction and Work-up

    • Seal the apparatus and stir the reaction at 30 °C for 3 hours.

    • Follow the work-up and purification procedure described in the general protocol.

Data Presentation

The following table summarizes the yields for the synthesis of various S-methyl thioesters using the general protocol.

EntryCarboxylic Acid SubstrateProductYield (%)[1]
1Benzoic AcidS-Methyl thiobenzoate92
24-Methoxybenzoic acidS-Methyl 4-methoxythiobenzoate94
34-Chlorobenzoic acidS-Methyl 4-chlorothiobenzoate91
44-Nitrobenzoic acidS-Methyl 4-nitrothiobenzoate88
52-Naphthoic acidS-Methyl 2-naphthothioate90
6Phenylacetic acidS-Methyl 2-phenylthioacetate85
7Cyclohexanecarboxylic acidS-Methyl cyclohexanecarbothioate87
8Oleic acidS-Methyl (Z)-octadec-9-enethioate82
9Pyrazine-2-carboxylic acidS-Methyl pyrazine-2-carbothioate75
10Piperonylic acidS-Methyl benzo[d][1][3]dioxole-5-carbothioate89
11N-Boc-L-phenylalanineS-Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioate86
12N-Boc-glycineS-Methyl 2-((tert-butoxycarbonyl)amino)thioacetate84

Diagrams

Experimental Workflow

G cluster_chamber1 Chamber 1: Activation cluster_chamber2 Chamber 2: MeSH Generation A Carboxylic Acid + CDI in Acetonitrile B Stir 1h at RT (Nitrogen Atmosphere) A->B C Acylimidazole Intermediate B->C G Reaction: Stir 3h at RT (Sealed H-Tube) C->G D S-Methylisothiourea Hemisulfate E Add 2M NaOH (aq) D->E F Methanethiol (MeSH) Gas E->F F->G H Work-up: Concentrate, Quench, Extract, Dry G->H I Purified S-Methyl Thioester Product H->I

Caption: Workflow for the two-chamber synthesis of S-methyl thioesters.

Reaction Pathway

G RCOOH R-COOH (Carboxylic Acid) Acylimidazole R-CO-Im (Acylimidazole) RCOOH->Acylimidazole + CDI - Imidazole - CO2 CDI CDI (Activator) SMTH S-Methylisothiourea Hemisulfate MeSH CH3SH (Methanethiol) SMTH->MeSH + 2 NaOH NaOH NaOH (Base) Thioester R-CO-SMe (S-Methyl Thioester) Acylimidazole->Thioester + CH3SH MeSH->Thioester

References

Troubleshooting & Optimization

S-Methylisothiourea hemisulfate stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of S-Methylisothiourea (SMT) hemisulfate in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How should I prepare aqueous solutions of S-Methylisothiourea hemisulfate?

A1: Due to its limited stability in solution, it is strongly recommended to reconstitute this compound immediately before use.[1] For many applications, the compound can be dissolved in buffers like PBS (pH 7.2), where its solubility is approximately 14 mg/mL.[2] If you encounter solubility issues, warming the solution to 37°C and vortexing or sonicating may help.[3] The solid form is hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a desiccator.[1][3]

Q2: How stable is this compound in an aqueous solution?

A2: this compound is generally considered unstable in aqueous solutions.[1] The stability is highly dependent on factors like pH, temperature, and storage duration.[4][5] For consistent experimental results, preparing the solution fresh for each experiment is the best practice.[1][3] Stock solutions in organic solvents like DMSO may be stored at -20°C for up to three months, but aqueous solutions should not be stored for more than 24 hours.[3]

Q3: What factors influence the stability of the aqueous solution?

A3: Several factors can accelerate the degradation of this compound in solution:

  • pH: The compound is susceptible to hydrolysis, especially under basic conditions. In the presence of a strong base like sodium hydroxide (NaOH), it decomposes to generate methanethiol (MeSH).[6] Therefore, solutions at neutral or, particularly, alkaline pH will degrade more rapidly.

  • Temperature: Higher temperatures increase the rate of chemical degradation for most compounds, including SMT.[4][7] Storing solutions at elevated temperatures will shorten their usable lifespan.

  • Time: Degradation is a time-dependent process. The longer the solution is stored, the greater the extent of degradation.[8]

  • Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of chemical compounds.[4][5]

Q4: Can I store prepared aqueous solutions of this compound?

A4: Long-term storage of aqueous solutions is not recommended.[1] If short-term storage is unavoidable, the solution should be kept on ice, protected from light, and used within 24 hours.[3] For longer-term needs, consider preparing a concentrated stock solution in an organic solvent like DMSO and storing it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of the SMT solution, leading to a lower effective concentration.Always prepare the aqueous solution immediately prior to use.[1] For a series of experiments, prepare a fresh stock for each batch.
Precipitate forms in the aqueous solution. The concentration exceeds the solubility limit. The pH of the solution has shifted. The compound has degraded into less soluble products.Ensure the concentration does not exceed the known solubility (e.g., ~14 mg/mL in PBS, pH 7.2)[2]. Verify the pH of your buffer. Prepare a fresh solution, as precipitation may indicate degradation.
Solution appears cloudy or discolored. This can be a sign of chemical degradation or contamination.Discard the solution immediately. Prepare a new, fresh solution using high-purity solvent/buffer.

Stability and Degradation Data

FactorEffect on StabilityRationale
Increasing pH (especially > 7.4) Decreases StabilityProne to base-catalyzed hydrolysis, leading to the formation of methanethiol and other byproducts.[6]
Increasing Temperature Decreases StabilityAccelerates the rate of chemical reactions, including hydrolysis and other degradation pathways.[4][7][9]
Extended Storage Time Decreases StabilityDegradation is a cumulative process; the concentration of active compound will decrease over time.[8]
Exposure to Light/Oxygen Likely Decreases StabilityPhotodegradation and oxidation are common degradation pathways for many chemical compounds.[4][5]

Visual Guides and Workflows

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results? q1 Was the solution prepared fresh? start->q1 sol1 Prepare a fresh solution for each experiment. q1->sol1 No q2 Did a precipitate form? q1->q2 Yes end_node Problem likely resolved. If issues persist, check other experimental variables. sol1->end_node sol2 Check concentration vs. solubility. Verify buffer pH. Prepare a fresh solution. q2->sol2 Yes q2->end_node No sol2->end_node

Caption: A workflow to diagnose issues with SMT solutions.

Postulated Decomposition Pathway in Basic Solution

DecompositionPathway SMT S-Methylisothiourea HN=C(NH2)SCH3 Products Decomposition Products SMT->Products Hydrolysis Base Aqueous Base (e.g., OH⁻) Base->Products MeSH Methanethiol (MeSH) CH3SH Products->MeSH Other Other Products (e.g., Urea derivatives) Products->Other

Caption: Simplified hydrolysis of SMT in a basic environment.

Experimental Protocol: Assessing Aqueous Stability

This protocol provides a general framework for quantifying the stability of this compound under specific experimental conditions (e.g., in a novel buffer system).

Objective: To determine the degradation rate of SMT in a specific aqueous solution over time at a defined temperature.

Materials:

  • This compound solid

  • High-purity water (e.g., HPLC-grade)

  • Buffer components of interest

  • Calibrated pH meter

  • Temperature-controlled incubator or water bath

  • Volumetric flasks and pipettes

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Solution Preparation:

    • Prepare the aqueous buffer of interest and adjust the pH to the desired value.

    • Accurately weigh SMT hemisulfate and dissolve it in the prepared buffer to a known concentration (e.g., 1 mg/mL). Ensure it is fully dissolved. This is your t=0 sample.

  • Incubation:

    • Place the solution in a tightly sealed, light-protected container (e.g., amber glass vial).

    • Store the container in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

    • Immediately transfer the aliquot to an autosampler vial. If the analysis cannot be performed right away, quench the degradation by freezing the sample at -80°C.

  • Analytical Quantification (HPLC):

    • Analyze the concentration of the remaining SMT in each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase and UV detection wavelength should be optimized to achieve good separation of the parent SMT peak from any potential degradation products.

    • Create a calibration curve using freshly prepared standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of SMT as a function of time.

    • Determine the degradation kinetics by fitting the data to an appropriate model (e.g., zero-order, first-order). This will yield the degradation rate constant (k).

Experimental Workflow Diagram

StabilityWorkflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_buffer Prepare Buffer & Adjust pH prep_smt Dissolve SMT (t=0 sample) prep_buffer->prep_smt incubate Incubate at controlled Temp/Light prep_smt->incubate sampling Sample at Time Points (t=1, 2, 4h...) incubate->sampling hplc Quantify SMT via HPLC sampling->hplc data Plot Concentration vs. Time hplc->data kinetics Calculate Degradation Rate data->kinetics

Caption: Workflow for an SMT aqueous stability study.

References

S-Methylisothiourea hemisulfate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing S-Methylisothiourea (SMT) hemisulfate, this technical support center provides essential information on addressing solubility challenges and ensuring experimental success. SMT is a potent inhibitor of nitric oxide synthases (NOS), particularly the inducible isoform (iNOS), making it a valuable tool in various research applications.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate its effective use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving S-Methylisothiourea hemisulfate?

A1: For most applications, sterile Phosphate Buffered Saline (PBS) at pH 7.2 or saline are the recommended solvents.[3] It is also soluble in hot water; however, it is insoluble in alcohol. For in vivo studies, SMT is commonly dissolved in saline for intraperitoneal injections.

Q2: I'm observing precipitation when I add my SMT stock solution to my cell culture medium. What should I do?

A2: Precipitation upon addition to cell culture media is a common issue and can be caused by several factors including solvent shock, high final concentration, or interactions with media components. It is crucial to pre-warm the cell culture medium to 37°C before adding the SMT solution. We recommend preparing a concentrated stock solution in an appropriate solvent (e.g., PBS) and then diluting it serially in the pre-warmed medium to the final desired concentration. Avoid adding a highly concentrated stock directly into the full volume of the medium.

Q3: How stable is this compound in solution?

A3: this compound is known to be unstable in aqueous solutions.[1] It is strongly recommended to prepare fresh solutions immediately before each experiment.[1] Do not store SMT in solution for extended periods, as it can degrade and lose its inhibitory activity.

Q4: What are the optimal storage conditions for the solid form of this compound?

A4: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving SMT - Incorrect solvent. - Low temperature of the solvent.- Use PBS (pH 7.2) or saline as the primary solvent. - Gently warm the solvent (e.g., to 37°C) to aid dissolution.
Precipitation in Stock Solution - Exceeding solubility limit. - Solution instability over time.- Do not exceed the known solubility limits (see Data Presentation section). - Always prepare fresh solutions for immediate use.[1]
Cloudiness/Precipitation in Cell Culture Medium - "Solvent shock" from adding a concentrated stock. - High final concentration of SMT. - Interaction with media components (e.g., proteins in serum).- Pre-warm the medium to 37°C. - Perform serial dilutions in the medium to reach the final concentration. - Prepare the final dilution in a smaller volume of medium first, mix well, then add to the rest of the culture.
Inconsistent Experimental Results - Degradation of SMT in solution. - Inaccurate concentration due to incomplete dissolution.- Ensure solutions are freshly prepared for every experiment. - Visually confirm complete dissolution of the compound before use. - Prepare stock solutions gravimetrically and validate the concentration if possible.

Data Presentation

Solubility of this compound

SolventTemperatureSolubilityReference(s)
PBS (pH 7.2)Room Temperature14 mg/mL[3]
WaterHotSoluble
WaterRoom Temperature100 mg/mL (forms a clear, colorless solution)[4][5]
AlcoholRoom TemperatureInsoluble
DMSONot ReportedNo specific data available, but generally not the recommended solvent due to its high water solubility.
EthanolNot ReportedInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
  • Materials:

    • This compound powder

    • Sterile Phosphate Buffered Saline (PBS), pH 7.2

    • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm)

  • Procedure:

    • On the day of the experiment, bring the this compound powder to room temperature.

    • Weigh the desired amount of SMT powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL). Do not exceed 14 mg/mL.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

    • This stock solution is now ready for dilution in your cell culture medium. Use immediately.

Protocol 2: General Procedure for iNOS Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of SMT on inducible nitric oxide synthase (iNOS) activity in cell lysates.

  • Cell Culture and Induction of iNOS:

    • Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density in a suitable culture vessel.

    • Induce iNOS expression by treating the cells with appropriate stimuli (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)) for a predetermined time (e.g., 18-24 hours).

  • Preparation of Cell Lysates:

    • After induction, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • iNOS Activity Assay (Griess Assay):

    • Prepare a reaction mixture containing the cell lysate, L-arginine (the substrate for NOS), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

    • Add varying concentrations of freshly prepared this compound solution to the reaction mixture. Include a vehicle control (e.g., PBS).

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for nitric oxide (NO) production.

    • Stop the reaction and measure the amount of nitrite (a stable breakdown product of NO) in the supernatant using the Griess reagent system.

    • Read the absorbance at the appropriate wavelength (typically 540 nm).

    • Calculate the percentage of iNOS inhibition by comparing the absorbance of the SMT-treated samples to the vehicle control.

Visualizations

G Troubleshooting Workflow for SMT Solubility Issues start Start: Dissolving SMT check_dissolution Does it dissolve completely in PBS/Saline? start->check_dissolution warm_gently Warm solution gently (37°C) check_dissolution->warm_gently No dissolved Solution is ready for use (use immediately) check_dissolution->dissolved Yes warm_gently->check_dissolution not_dissolved Issue: Incomplete Dissolution warm_gently->not_dissolved add_to_media Add to pre-warmed (37°C) cell culture medium dissolved->add_to_media check_precipitation Does it precipitate in the medium? add_to_media->check_precipitation no_precipitate Experiment can proceed check_precipitation->no_precipitate No precipitate Issue: Precipitation in Medium check_precipitation->precipitate Yes troubleshoot_precipitation Troubleshoot: - Lower final concentration - Use serial dilution - Check media components precipitate->troubleshoot_precipitation

Caption: Troubleshooting workflow for SMT solubility.

G Signaling Pathway of iNOS Inhibition by S-Methylisothiourea cluster_iNOS iNOS Enzyme iNOS iNOS Active Site NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline Catalyzes reaction No_Reaction Inhibition of NO Production iNOS->No_Reaction L_Arginine L-Arginine (Substrate) L_Arginine->iNOS Binds to active site SMT S-Methylisothiourea (Inhibitor) SMT->iNOS Competitively binds to active site

Caption: Competitive inhibition of iNOS by SMT.

References

Off-target effects of S-Methylisothiourea hemisulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylisothiourea hemisulfate (SMT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of SMT in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (SMT)?

A1: The primary target of SMT is nitric oxide synthase (NOS). It acts as a potent competitive inhibitor at the L-arginine binding site of all three NOS isoforms: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[1][2] It exhibits some selectivity for iNOS.[1]

Q2: What are the known or potential off-target effects of SMT?

A2: Besides its primary activity as a NOS inhibitor, SMT has been reported to have other biological activities that could be considered off-target effects in certain experimental contexts. These include:

  • Inhibition of other enzymes: SMT may inhibit urease and carbonic anhydrase.[3]

  • Antimicrobial properties: It has shown activity against various bacteria, fungi, and yeasts.[3]

  • Modulation of inflammatory pathways: SMT can influence inflammatory signaling pathways, which may be independent of its NOS-inhibiting activity.[3]

Q3: At what concentrations are the off-target effects of SMT observed?

A3: Currently, there is limited publicly available quantitative data on the specific concentrations at which SMT exerts its off-target effects on enzymes like urease and carbonic anhydrase. It is recommended to perform dose-response experiments to determine the concentration at which these effects might occur in your specific experimental model and compare it to the concentration required for NOS inhibition.

Q4: Can SMT affect inflammatory responses beyond NOS inhibition?

A4: Yes, studies have shown that SMT can modulate signaling pathways related to inflammation and vascular function.[3] For instance, it has been observed to reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] While nitric oxide itself is a key player in inflammation, it is possible that SMT has direct or indirect effects on these pathways that are not solely dependent on NOS inhibition.

Troubleshooting Guide

This guide is intended to help you troubleshoot unexpected experimental results that may be due to the off-target effects of SMT.

Issue Possible Off-Target Cause Troubleshooting Steps
Unexpected changes in extracellular pH of cell culture. Inhibition of carbonic anhydrase. Carbonic anhydrase plays a role in pH regulation by catalyzing the hydration of carbon dioxide.1. Verify pH change: Use a calibrated pH meter to confirm the change in your cell culture medium. 2. Perform a carbonic anhydrase activity assay: Test whether SMT inhibits carbonic anhydrase activity at the concentrations used in your experiment. (See Experimental Protocols section). 3. Use a structurally different NOS inhibitor: Compare the results with another NOS inhibitor that is not known to affect carbonic anhydrase.
Unexplained cell death or reduced proliferation. 1. Antimicrobial effects: If you are working with co-culture models involving microbes. 2. General cytotoxicity at high concentrations. 1. Assess cytotoxicity: Perform a dose-response curve to determine the cytotoxic concentration of SMT for your specific cell type using assays like MTT or LDH. 2. Test antimicrobial activity: If applicable to your model, test the effect of SMT on the viability of the microbes in your system. 3. Ensure compound purity: Impurities in the SMT batch could contribute to cytotoxicity.
Observed anti-inflammatory effects are stronger than expected from NOS inhibition alone. Direct or indirect modulation of other inflammatory signaling pathways.1. Measure cytokine levels: Quantify the levels of key inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in response to SMT treatment. 2. Investigate signaling pathways: Use techniques like Western blotting or reporter assays to examine the activation status of key inflammatory signaling pathways (e.g., NF-κB). 3. Use a rescue experiment: Attempt to reverse the observed effects by adding an exogenous source of NO to see if the effect is solely NO-dependent.
Inconsistent results between experiments. 1. Compound stability and solubility. 2. Variability in cellular response. 1. Prepare fresh solutions: Prepare SMT solutions fresh for each experiment from a high-quality source. 2. Check for precipitation: Visually inspect the media for any signs of compound precipitation, especially at high concentrations. 3. Standardize cell culture conditions: Ensure consistent cell passage number, density, and media composition between experiments.

Quantitative Data Summary

The following table summarizes the known inhibitory constants (Ki) of this compound for human nitric oxide synthase isoforms.

Enzyme Inhibitory Constant (Ki) Reference
Human inducible NOS (iNOS)120 nM[4][6]
Human endothelial NOS (eNOS)200 nM[4][6]
Human neuronal NOS (nNOS)160 nM[4][6]

Experimental Protocols

Urease Inhibition Assay (Colorimetric)

This protocol is adapted from the Berthelot (indophenol) method to determine the inhibitory effect of SMT on urease activity by measuring ammonia production.[7]

Materials:

  • Purified urease (e.g., from Jack Bean)

  • Urea solution

  • Phosphate buffer (pH 6.8-7.4)

  • This compound (SMT)

  • Phenol reagent (e.g., 5% phenol, 0.025% sodium nitroprusside)

  • Alkaline hypochlorite solution (e.g., 2.5% sodium hypochlorite, 5% sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve urease in phosphate buffer to the desired concentration.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare serial dilutions of SMT in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of SMT solution.

    • For the positive control, add 20 µL of a known urease inhibitor (e.g., thiourea).

    • For the negative control (100% enzyme activity), add 20 µL of the solvent used for SMT.

    • Add 20 µL of the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 40 µL of the urea substrate solution to all wells.

    • Incubate at 37°C for 30-60 minutes.

  • Color Development:

    • Add 50 µL of phenol reagent to each well.

    • Add 50 µL of alkaline hypochlorite solution to each well.

    • Incubate at room temperature for 10-15 minutes for color development.

  • Measurement:

    • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest well / ODcontrol well)] x 100

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte)

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • Tris-HCl buffer (pH 7.4)

  • This compound (SMT)

  • Acetazolamide (a known carbonic anhydrase inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve carbonic anhydrase in Tris-HCl buffer.

    • Prepare a stock solution of pNPA in a suitable solvent like acetone.

    • Prepare serial dilutions of SMT and acetazolamide in the appropriate solvent, then dilute in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of different concentrations of SMT or acetazolamide.

    • For the negative control, add 10 µL of the solvent.

    • Add 80 µL of Tris-HCl buffer to all wells.

    • Add 5 µL of the carbonic anhydrase solution to the wells.

    • Pre-incubate at room temperature for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 5 µL of the pNPA substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 5-10 minutes at room temperature.

  • Calculation:

    • Determine the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] x 100

Visualizations

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., Altered Phenotype, Cytotoxicity) Isolate_Variable Is SMT the only variable changed? Start->Isolate_Variable Check_Purity Verify SMT Purity and Concentration Isolate_Variable->Check_Purity Yes Dose_Response Perform Dose-Response Curve for On-Target Effect (NOS inhibition) Check_Purity->Dose_Response Compare_Concentrations Is the unexpected effect observed at concentrations relevant for NOS inhibition? Dose_Response->Compare_Concentrations Off_Target_Hypothesis Hypothesize Potential Off-Target Mechanisms (e.g., Carbonic Anhydrase, Urease, etc.) Compare_Concentrations->Off_Target_Hypothesis Yes Conclusion_On_Target Unexpected effect is likely a downstream consequence of NOS inhibition. Compare_Concentrations->Conclusion_On_Target No (Effect only at very high conc.) Specific_Assay Conduct Specific Off-Target Assays (see Experimental Protocols) Off_Target_Hypothesis->Specific_Assay Control_Compound Use Structurally Unrelated NOS Inhibitor Off_Target_Hypothesis->Control_Compound Conclusion_Off_Target Unexpected effect is likely an off-target effect of SMT. Specific_Assay->Conclusion_Off_Target Positive Result Compare_Results Do both inhibitors cause the unexpected effect? Control_Compound->Compare_Results Compare_Results->Conclusion_On_Target Yes Compare_Results->Conclusion_Off_Target No SMT_Signaling_Pathway cluster_nos Primary Target cluster_off_target Potential Off-Targets SMT S-Methylisothiourea (SMT) NOS Nitric Oxide Synthase (iNOS, eNOS, nNOS) SMT->NOS Inhibits Carbonic_Anhydrase Carbonic Anhydrase SMT->Carbonic_Anhydrase Inhibits (?) Urease Urease SMT->Urease Inhibits (?) Inflammatory_Pathways Inflammatory Signaling (e.g., NF-κB pathway) SMT->Inflammatory_Pathways Modulates (?) Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide L_Arginine L-Arginine L_Arginine->NOS Nitric_Oxide->Inflammatory_Pathways Modulates Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammatory_Pathways->Cytokines

References

Technical Support Center: Optimizing S-Methylisothiourea Hemisulfate for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of S-Methylisothiourea (SMT) hemisulfate as an inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving SMT.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylisothiourea (SMT) hemisulfate and how does it inhibit iNOS?

S-Methylisothiourea (SMT) hemisulfate is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It functions as a competitive inhibitor at the L-arginine binding site on the iNOS enzyme. By mimicking the substrate L-arginine, SMT binds to the active site, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO).[1]

Q2: What is the optimal concentration of SMT hemisulfate to use for iNOS inhibition in cell culture?

The optimal concentration of SMT can vary depending on the cell type and experimental conditions. However, based on published studies, a concentration range of 1 µM to 100 µM is typically effective for inhibiting iNOS in cultured cells, such as LPS-stimulated macrophages. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is SMT hemisulfate selective for iNOS over other NOS isoforms?

SMT exhibits a degree of selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS). However, it is not entirely specific and can inhibit other isoforms at higher concentrations. The Ki values for purified human NOS isoforms are approximately 120 nM for iNOS, 200 nM for eNOS, and 160 nM for nNOS.[2]

Q4: How should I prepare and store SMT hemisulfate solutions?

S-Methylisothiourea hemisulfate is soluble in phosphate-buffered saline (PBS) at a concentration of up to 14 mg/mL.[2] It is important to note that SMT is unstable in aqueous solutions and should be prepared fresh just prior to use. For long-term storage, the solid form should be kept at -20°C.

Data Presentation

This compound Potency and Efficacy
ParameterValueSpecies/SystemReference
Ki (iNOS) 120 nMHuman (purified enzyme)[2]
Ki (eNOS) 200 nMHuman (purified enzyme)[2]
Ki (nNOS) 160 nMHuman (purified enzyme)[2]
EC50 (iNOS) 2 µMRat Aortic Smooth Muscle Cells
EC50 (iNOS) 6 µMJ774.2 Macrophages
In Vivo Dosage 10 mg/kg (i.p.)Rats[3]
In Vivo Dosage 10 mg/kg/day (i.p.)Mice

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition in Macrophage Cell Culture

This protocol outlines the steps to induce iNOS expression in RAW 264.7 macrophages and assess the inhibitory effect of SMT.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • iNOS Induction: The following day, replace the medium with fresh DMEM containing 10% FBS. Induce iNOS expression by adding LPS to a final concentration of 1 µg/mL.

  • SMT Treatment: Immediately after LPS stimulation, add SMT at various concentrations (e.g., 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (e.g., PBS) for comparison.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration, a stable end-product of NO, using the Griess assay according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of iNOS inhibition for each SMT concentration compared to the LPS-stimulated control.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is to determine the potential cytotoxic effects of SMT on the cells used in the iNOS inhibition assay.

Materials:

  • Cells of interest (e.g., RAW 264.7)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as in the iNOS inhibition assay and allow them to adhere overnight.

  • SMT Treatment: Treat the cells with the same concentrations of SMT used in the inhibition experiment. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the same duration as the inhibition experiment (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low iNOS inhibition observed Degraded SMT solution: SMT is unstable in aqueous solutions.Always prepare SMT solutions fresh immediately before use. Do not store SMT in solution.
Suboptimal SMT concentration: The effective concentration can vary between cell types.Perform a dose-response experiment with a wider range of SMT concentrations (e.g., 0.1 µM to 200 µM).
Inefficient iNOS induction: The concentration or activity of the inducing agent (e.g., LPS) may be insufficient.Ensure the LPS is from a reliable source and has been stored correctly. Test a range of LPS concentrations to optimize iNOS induction in your cell line.
High L-arginine concentration in media: SMT is a competitive inhibitor of L-arginine. High levels of L-arginine in the cell culture medium can outcompete SMT for binding to iNOS.Check the L-arginine concentration in your cell culture medium. If possible, use a medium with a lower L-arginine concentration for the experiment.
High variability in results Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable NO production.Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
Inaccurate pipetting of SMT or LPS: Small volumes can be difficult to pipette accurately.Use calibrated pipettes and prepare serial dilutions of SMT and LPS to increase the volume being pipetted.
Observed cytotoxicity SMT concentration is too high: High concentrations of SMT may be toxic to certain cell lines.Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of SMT for your specific cell line and experimental duration.
Solvent toxicity: If using a solvent to dissolve SMT, the solvent itself may be toxic to the cells.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Include a solvent control in your experiments.

Mandatory Visualizations

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding MyD88 MyD88 TLR4->MyD88 2. Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK 3. Activation IkB IκB IKK->IkB 4. Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocation iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein 7. Translation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene 6. Transcription iNOS_gene->iNOS_mRNA

Caption: LPS-induced iNOS expression signaling pathway.

iNOS_Catalytic_Cycle cluster_cycle iNOS Catalytic Cycle iNOS_Arg iNOS + L-Arginine iNOS_NOHA iNOS + N-hydroxy-L-arginine iNOS_Arg->iNOS_NOHA NADPH, O2 iNOS_Cit_NO iNOS + L-Citrulline + NO iNOS_NOHA->iNOS_Cit_NO NADPH, O2 iNOS_free iNOS (free) iNOS_Cit_NO->iNOS_free Products release iNOS_free->iNOS_Arg L-Arginine binds SMT S-Methylisothiourea (SMT) SMT->iNOS_free Competitive Inhibition

Caption: Inhibition of the iNOS catalytic cycle by S-Methylisothiourea.

Experimental_Workflow start Start seed_cells Seed RAW 264.7 Cells start->seed_cells induce_iNOS Induce iNOS with LPS seed_cells->induce_iNOS treat_smt Treat with SMT induce_iNOS->treat_smt incubate Incubate for 24h treat_smt->incubate measure_no Measure Nitric Oxide (Griess Assay) incubate->measure_no analyze Analyze Data measure_no->analyze end End analyze->end

Caption: Experimental workflow for iNOS inhibition assay.

References

S-Methylisothiourea hemisulfate poor cellular penetration in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for S-Methylisothiourea Hemisulfate (SMT). This resource is designed for researchers, scientists, and drug development professionals investigating the in vivo applications of SMT. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its use, with a particular focus on its known poor cellular penetration.

I. Troubleshooting Guide: Addressing Poor Cellular Penetration of SMT in vivo

Researchers often observe that while this compound (SMT) is a potent inhibitor of nitric oxide synthases (NOS) in vitro, it may exhibit reduced efficacy in vivo. This discrepancy is largely attributed to its poor cellular penetration. This guide provides a systematic approach to identifying and addressing this issue in your experiments.

Issue 1: Suboptimal or Inconsistent In Vivo Efficacy

Symptoms:

  • Higher concentrations of SMT are required in vivo compared to in vitro IC50 values to achieve a biological effect.

  • High variability in experimental outcomes between individual animals.

  • Lack of a clear dose-response relationship in vivo.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent In Vivo Efficacy start Inconsistent or Low In Vivo Efficacy Observed quantify Quantify Intracellular SMT Concentration start->quantify assess_pk Assess Pharmacokinetics (PK) and Biodistribution start->assess_pk low_uptake Is Intracellular Concentration Below Effective Dose? quantify->low_uptake poor_pk Is Plasma Exposure and Tissue Distribution Low? assess_pk->poor_pk formulation Optimize Formulation Strategy low_uptake->formulation Yes prodrug Consider Prodrug Approach low_uptake->prodrug Yes re_evaluate Re-evaluate In Vivo Efficacy with Optimized Compound/Formulation low_uptake->re_evaluate No, consider other factors (e.g., target engagement, metabolism) poor_pk->formulation Yes poor_pk->re_evaluate No, consider other factors (e.g., target engagement, metabolism) formulation->re_evaluate prodrug->re_evaluate

Caption: Troubleshooting workflow for suboptimal in vivo efficacy of SMT.

II. Frequently Asked Questions (FAQs)

Physicochemical Properties and Cellular Permeability

Q1: What are the physicochemical properties of SMT that contribute to its poor cellular penetration?

A1: this compound is a salt, and in physiological conditions, the S-methylisothiourea cation is highly polar and hydrophilic. Generally, small molecules with high polarity and low lipophilicity exhibit poor passive diffusion across the lipid bilayer of cell membranes. Key properties influencing this are:

  • Topological Polar Surface Area (TPSA): A high TPSA is also expected for the cationic form of SMT, which is generally associated with lower membrane permeability.

Q2: Is there any quantitative data on the cellular permeability of SMT?

A2: To date, specific quantitative permeability data for SMT, such as a Caco-2 apparent permeability coefficient (Papp), has not been widely published. However, the available literature qualitatively describes it as having "poor cellular penetration".[1] Researchers are encouraged to determine the permeability of SMT in their experimental system of interest using the protocols outlined in this guide.

Experimental Assessment of Cellular Penetration

Q3: How can I experimentally measure the cellular permeability of SMT?

A3: The two most common in vitro methods for assessing the permeability of a compound are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption and provides insights into both passive and active transport mechanisms.[2]

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial membrane and is useful for high-throughput screening.

A comparison of results from both assays can help distinguish between poor passive diffusion and involvement of efflux transporters.

Q4: How do I quantify the intracellular concentration of SMT in my in vivo model?

A4: To confirm that SMT is reaching its intracellular target, you will need to measure its concentration in tissue homogenates or isolated cells from your animal model. This is typically achieved through:

  • Tissue/Cell Lysis: Homogenize the tissue or lyse the cells to release the intracellular contents.

  • Extraction: Use a suitable method, such as protein precipitation or liquid-liquid extraction, to separate SMT from the biological matrix.

  • Quantification: Employ a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.

Strategies to Enhance Cellular Uptake

Q5: What strategies can I employ to improve the cellular penetration of SMT?

A5: Given the hydrophilic nature of SMT, several strategies can be explored to enhance its delivery to the intracellular space:

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating SMT in liposomes can facilitate its entry into cells.

    • Nanoparticle-based Delivery: Utilizing polymeric nanoparticles can improve the pharmacokinetic profile and cellular uptake.[3]

  • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, upon administration, is metabolized into the active compound. For SMT, a prodrug strategy would involve masking its polar groups with lipophilic moieties to enhance membrane permeability. These moieties would then be cleaved intracellularly to release the active SMT.

III. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₄N₄O₄S₃[1]
Molecular Weight 278.4 g/mol [1]
Formulation Crystalline solid[1]
Solubility (in PBS) 14 mg/mL (pH 7.2)[1]
InChIKey BZZXQZOBAUXLHZ-UHFFFAOYSA-N
SMILES CSC(N)=N.CSC(N)=N.OS(O)(=O)=O[2]

Table 2: Typical Apparent Permeability (Papp) Values for Reference Compounds in Caco-2 Assays

CompoundClassificationTypical Papp (A-B) (x 10⁻⁶ cm/s)
Propranolol High Permeability> 10
Atenolol Low Permeability< 1
Digoxin P-gp Substrate< 1 (Efflux Ratio > 2)

Note: These are representative values. Actual values can vary between laboratories and experimental conditions. Researchers should include these controls in their experiments to benchmark the permeability of SMT.

IV. Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the steps to assess the bidirectional permeability of SMT across a Caco-2 cell monolayer.

G cluster_0 Caco-2 Permeability Assay Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a monolayer seed->culture measure_teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->measure_teer prepare_solutions Prepare SMT dosing solution in transport buffer measure_teer->prepare_solutions apical_to_basolateral A-B Transport: Add SMT to apical side Incubate and sample from basolateral side prepare_solutions->apical_to_basolateral basolateral_to_apical B-A Transport: Add SMT to basolateral side Incubate and sample from apical side prepare_solutions->basolateral_to_apical quantify Quantify SMT concentration in samples using LC-MS/MS apical_to_basolateral->quantify basolateral_to_apical->quantify calculate Calculate Papp (A-B) and Papp (B-A) and the Efflux Ratio quantify->calculate G cluster_0 NOS Inhibition by S-Methylisothiourea L_arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (iNOS, eNOS, nNOS) L_arginine->NOS L_citrulline L-Citrulline NOS->L_citrulline NO Nitric Oxide (NO) NOS->NO SMT S-Methylisothiourea (SMT) SMT->NOS Inhibition

References

Troubleshooting unexpected results with S-Methylisothiourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylisothiourea hemisulfate (SMIT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (SMIT) is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] Its primary application in research is to block the production of nitric oxide (NO) to study the physiological and pathophysiological roles of NO in various biological systems.[2]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] Stock solutions should be prepared fresh and used on the same day. The stability of SMIT in solution, particularly in cell culture media, can be limited.

Q3: Is this compound selective for a particular NOS isoform?

No, SMIT is a non-selective inhibitor of NOS isoforms.[1] While it is a potent inhibitor of all three isoforms, its Ki values for each are in a similar nanomolar range.[1] Researchers seeking to inhibit a specific NOS isoform should consider using more selective inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Nitric Oxide (NO) Production in Cell-Based Assays

Question: I am not observing the expected decrease in NO production in my cell-based assay after treating with this compound. What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Poor Cell Permeability: this compound is known to have poor cellular penetration, which can lead to a lack of efficacy in in-vitro experiments.[1]

    • Troubleshooting:

      • Increase the incubation time with SMIT to allow for greater uptake.

      • Consider using a higher concentration of SMIT, but be mindful of potential off-target effects and cytotoxicity (see Issue 3).

      • If possible, use a cell line known to be more permeable to small molecules.

      • As an alternative, consider using a different NOS inhibitor with better cell permeability characteristics.

  • Compound Degradation: this compound may be unstable in your cell culture medium. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of certain media components.[3]

    • Troubleshooting:

      • Always prepare fresh stock solutions of SMIT immediately before use.

      • Minimize the time the compound is in the culture medium before and during the experiment.

      • If possible, conduct a stability study of SMIT in your specific cell culture medium under your experimental conditions.

  • Sub-optimal Assay Conditions: The effectiveness of SMIT can be influenced by the specific conditions of your nitric oxide synthase activity assay.

    • Troubleshooting:

      • Ensure that the concentration of the substrate, L-arginine, is not excessively high, as SMIT is a competitive inhibitor.

      • Verify the activity of your NOS enzyme in control experiments.

      • Optimize the concentration of SMIT for your specific cell type and experimental conditions through a dose-response experiment.

Issue 2: Inaccurate or Inconsistent Results with the Griess Assay

Question: I am using the Griess assay to measure nitrite levels, but my results are inconsistent, or the color development is not as expected. What could be wrong?

Possible Causes and Troubleshooting Steps:

  • Interference from Sample Components: Components in your cell lysate or culture medium can interfere with the Griess reaction. Thiols, such as glutathione, and proteins can affect the accuracy of the assay.

    • Troubleshooting:

      • Perform a deproteinization step on your samples before performing the Griess assay. Zinc sulfate precipitation is a common method.

      • Include a standard curve prepared in the same matrix (e.g., cell culture medium without cells) as your samples to account for background absorbance.

      • If high levels of thiols are suspected, consider methods to remove them prior to the assay.

  • Incorrect Reagent Preparation or Handling: The Griess reagents are light-sensitive and have a limited shelf life once prepared.

    • Troubleshooting:

      • Prepare fresh Griess reagents and protect them from light.

      • Ensure the pH of the reaction is acidic, as the diazotization reaction requires an acidic environment.[4]

      • Add the sulfanilamide and N-(1-naphthyl)ethylenediamine (NED) components sequentially, with a short incubation period after adding the sulfanilamide, to improve sensitivity.

  • High Nitrite Concentrations: Very high concentrations of nitrite can lead to a yellow discoloration instead of the expected magenta color, and the absorbance readings may not be linear.

    • Troubleshooting:

      • Dilute your samples to bring the nitrite concentration within the linear range of your standard curve.

Issue 3: Unexpected Cytotoxicity or Changes in Cell Morphology

Question: I am observing significant cell death or unusual changes in cell morphology after treating with this compound, even at concentrations where I don't expect toxicity. What is happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: At higher concentrations, SMIT may have off-target effects that can lead to cytotoxicity or changes in cellular processes unrelated to NOS inhibition.

    • Troubleshooting:

      • Perform a dose-response curve to determine the optimal, non-toxic concentration of SMIT for your cell line.

      • Use the lowest effective concentration of SMIT for your experiments.

      • Include appropriate vehicle controls (the solvent used to dissolve SMIT) in all experiments.

      • Consider using a structurally different NOS inhibitor to confirm that the observed effects are due to NOS inhibition and not an off-target effect of SMIT.

  • Interaction with Cell Viability Assays: Some compounds can interfere with the reagents used in common cell viability assays (e.g., MTT, XTT, WST-1), leading to inaccurate results. For example, compounds with reducing properties can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.

    • Troubleshooting:

      • If you suspect interference, try a different type of viability assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion assay (e.g., trypan blue).

      • Run a control experiment with SMIT in cell-free medium with the viability assay reagent to check for direct chemical reactions.

  • Induction of Cellular Stress Responses: Disruption of nitric oxide signaling can have profound effects on cellular homeostasis, potentially leading to stress responses that alter cell morphology.

    • Troubleshooting:

      • Observe cells at multiple time points after treatment to understand the dynamics of the morphological changes.

      • Use microscopy techniques (e.g., phase-contrast, fluorescence) to characterize the morphological changes in detail. Staining for cytoskeletal components like actin and tubulin can be informative.

Data Presentation

Table 1: Inhibitory Constants (Ki) of this compound for Human NOS Isoforms [1]

NOS IsoformKi (nM)
Inducible NOS (iNOS)120
Endothelial NOS (eNOS)200
Neuronal NOS (nNOS)160

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula 2(C₂H₆N₂S) • H₂SO₄[1]
Formula Weight 278.4 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility (PBS, pH 7.2) 14 mg/mL[1]
Storage Temperature -20°C[1]
Stability (solid) ≥ 4 years[1]

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent System

This protocol describes a general method for determining the inhibitory effect of this compound on NOS activity in cell lysates.

Materials:

  • This compound

  • Cell lysate containing active NOS

  • NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM BH4, and 1 mM MgCl₂)

  • L-Arginine solution (substrate)

  • NADPH solution

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Nitrite Standard Curve:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the NOS assay buffer.

  • Prepare Reactions:

    • In a 96-well plate, set up the following reactions in triplicate:

      • Blank: NOS assay buffer only.

      • Control (No Inhibitor): Cell lysate, L-arginine, and NADPH in NOS assay buffer.

      • Inhibitor: Cell lysate, L-arginine, NADPH, and varying concentrations of this compound in NOS assay buffer.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding NADPH to all wells except the blank.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the Reaction:

    • Stop the reaction by adding a reagent that will precipitate proteins, such as zinc sulfate, followed by centrifugation.

  • Griess Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure Absorbance:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve from the nitrite standards.

    • Determine the concentration of nitrite in each sample.

    • Calculate the percent inhibition for each concentration of this compound compared to the control.

Visualizations

Signaling_Pathway cluster_inhibition Mechanism of NOS Inhibition L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO_Citrulline Nitric Oxide + L-Citrulline NOS->NO_Citrulline Catalysis SMIT S-Methylisothiourea hemisulfate SMIT->NOS Competitive Inhibition

Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Inconsistent NOS Inhibition Start No or Low Inhibition Observed Check_Permeability Poor Cell Permeability? Start->Check_Permeability Check_Degradation Compound Degradation? Check_Permeability->Check_Degradation No Sol_Permeability Increase Incubation Time/ Concentration Check_Permeability->Sol_Permeability Yes Check_Assay Sub-optimal Assay Conditions? Check_Degradation->Check_Assay No Sol_Degradation Prepare Fresh Solutions/ Minimize Incubation Check_Degradation->Sol_Degradation Yes Sol_Assay Optimize [Substrate]/ Verify Enzyme Activity Check_Assay->Sol_Assay Yes End Problem Resolved Sol_Permeability->End Sol_Degradation->End Sol_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results in NOS inhibition experiments with SMIT.

References

How to ensure complete dissolution of S-Methylisothiourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylisothiourea hemisulfate (SMT). This resource is designed to assist researchers, scientists, and drug development professionals in the successful use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the complete dissolution and effective application of S--Methylisothiourea hemisulfate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound (SMT) is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[1] It is widely used in biomedical research to study the physiological and pathological roles of nitric oxide (NO) by blocking its production.

Q2: What is the best solvent for dissolving this compound?

A2: this compound is highly soluble in aqueous solutions such as water and phosphate-buffered saline (PBS).[1] It is soluble in hot water but is insoluble in alcohol and other organic solvents.[2] For most in vitro and in vivo applications, sterile water, saline, or a buffer like PBS (pH 7.2) are the recommended solvents.

Q3: I'm observing incomplete dissolution of this compound. What could be the cause?

A3: Incomplete dissolution can be due to several factors. Firstly, ensure you have not exceeded the solubility limit in your chosen solvent. Secondly, the compound is a crystalline solid, and dissolution may be aided by gentle warming and vortexing. Finally, ensure the purity of the compound and the quality of the solvent, as contaminants can sometimes affect solubility.

Q4: Is it necessary to prepare fresh solutions of this compound for each experiment?

A4: Yes, it is highly recommended to prepare solutions of this compound fresh for each use. The compound is known to be unstable in solution and should be reconstituted just prior to the experiment to ensure its potency and the reproducibility of your results.[3]

Q5: How should solid this compound be stored?

A5: Solid this compound should be stored at -20°C for long-term stability.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

Problem Possible Cause Recommended Solution
Compound does not fully dissolve in water or buffer. - Exceeded solubility limit.- Insufficient mixing or temperature.- Poor quality of the compound or solvent.- Refer to the solubility data table below. Do not exceed the recommended concentrations.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly.- Use high-purity this compound and sterile, high-purity water or buffer.
Precipitate forms in the stock solution upon storage. - Solution instability and degradation.- Supersaturation and subsequent crystallization.- Prepare solutions fresh before each experiment. this compound is unstable in aqueous solutions.[3]- If a high concentration is needed, prepare it immediately before dilution to the final experimental concentration.
Inconsistent or weaker than expected inhibitory effect in assays. - Degradation of the compound in solution.- Incorrect solution concentration.- Always use freshly prepared solutions. Avoid freeze-thaw cycles of stock solutions.- Re-calculate the required mass of the compound, ensuring to account for the hemisulfate component in the molecular weight.
Variability in results between experiments. - Inconsistent age of the prepared solution.- Differences in solution preparation methods.- Standardize the time between solution preparation and its use in the assay.- Follow a consistent, documented protocol for dissolving the compound for all experiments.

Data Presentation

Solubility of this compound
Solvent Temperature Solubility Reference
Water20°C260 mg/mL
Hot Water-Soluble[2]
PBS (pH 7.2)Room Temperature14 mg/mL[1][4]
AlcoholRoom TemperatureInsoluble[2]
Organic SolventsRoom TemperatureInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro iNOS Inhibition Assay

Objective: To prepare a stock solution of this compound for use in a cell-based or enzymatic assay to inhibit inducible nitric oxide synthase (iNOS).

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water or PBS (pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM). Remember to use the full molecular weight of the hemisulfate salt (278.4 g/mol ) for this calculation.

  • Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the tube.

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Sterilization (optional): If required for your cell culture application, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Immediate Use: Use the freshly prepared solution immediately for your experiment. Do not store aqueous solutions of this compound.

Protocol 2: Preparation of this compound for In Vivo Animal Studies

Objective: To prepare a solution of this compound for intraperitoneal (i.p.) injection in a rodent model.

Materials:

  • This compound (solid)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Determine the required concentration: Based on the desired dosage (e.g., 10 mg/kg) and the weight of the animals, calculate the total amount of this compound and the final volume of the solution needed.

  • Weigh the compound: Aseptically weigh the required mass of this compound.

  • Dissolution: Add the calculated volume of sterile saline to the compound in a sterile conical tube.

  • Mixing: Vortex thoroughly until the solid is completely dissolved.

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection as per your experimental design. Prepare the solution immediately before administration.

Mandatory Visualizations

Signaling Pathway: Inhibition of Nitric Oxide Synthesis

G L_Arginine L-Arginine iNOS Inducible Nitric Oxide Synthase (iNOS) L_Arginine->iNOS Substrate SMT S-Methylisothiourea (SMT) SMT->iNOS Competitive Inhibition NO Nitric Oxide (NO) iNOS->NO Citrulline L-Citrulline iNOS->Citrulline Downstream_Effects Downstream Physiological/Pathological Effects NO->Downstream_Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Inflammatory_Stimuli->iNOS Induces expression

Caption: Competitive inhibition of iNOS by this compound.

Experimental Workflow: Investigating iNOS Inhibition

G start Start prepare_smt Prepare fresh SMT solution in appropriate vehicle start->prepare_smt prepare_cells Culture and seed cells (e.g., macrophages) start->prepare_cells treat_cells Treat cells with varying concentrations of SMT prepare_smt->treat_cells induce_inos Induce iNOS expression (e.g., with LPS/IFN-γ) prepare_cells->induce_inos induce_inos->treat_cells incubate Incubate for a defined period treat_cells->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_nitrite Measure nitrite concentration (Griess Assay) collect_supernatant->measure_nitrite analyze_data Analyze data and determine IC50 measure_nitrite->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro iNOS inhibition assay using SMT.

References

Potential toxicity of S-Methylisothiourea hemisulfate in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of S--Methylisothiourea hemisulfate in cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is S-Methylisothiourea hemisulfate and what is its primary mechanism of action?

This compound, also known as SMIT, is a potent, non-selective inhibitor of nitric oxide synthase (NOS) isoforms.[1] It acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby reducing the production of nitric oxide (NO).[2] Its inhibitory constants (Ki) for purified human NOS isoforms are in the nanomolar range.[1]

Q2: Is there established cytotoxicity data (e.g., IC50 values) for this compound in various cell lines?

Currently, there is a lack of comprehensive, publicly available data detailing the specific cytotoxic effects (such as IC50 values) of this compound across a wide range of cell lines. Most available literature focuses on its efficacy as a NOS inhibitor rather than its direct cytotoxicity. Researchers are advised to determine the cytotoxic potential of this compound empirically in their specific cell line of interest.

Q3: What are the known in vivo toxicological properties of this compound?

Safety data sheets indicate that this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] Acute toxicity studies in rodents have established the following LD50 values:

  • Oral LD50 (rat): 800 mg/kg[3]

  • Intraperitoneal LD50 (mouse): 400 mg/kg[3]

  • Intravenous LD50 (mouse): 180 mg/kg[3]

It is also classified as a skin and eye irritant.[3]

Q4: How should I prepare and handle this compound in the laboratory?

This compound is a crystalline solid.[1] For cell culture experiments, it should be dissolved in an appropriate solvent, such as sterile phosphate-buffered saline (PBS). The solubility in PBS (pH 7.2) is approximately 14 mg/mL.[1] It is recommended to prepare fresh solutions for each experiment. Standard personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.

Q5: What are the potential off-target effects of this compound?

While it is a potent NOS inhibitor, studies have shown that at concentrations up to 1 mM, this compound does not inhibit the activity of several other enzymes, including xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high cell death at low concentrations Cell line is highly sensitive to NOS inhibition or the compound itself.Perform a dose-response study starting with very low (nanomolar) concentrations. Ensure the final concentration of the solvent is not contributing to toxicity.
Inconsistent results between experiments Degradation of the compound in solution.Prepare fresh stock solutions of this compound for each experiment. Store the solid compound at -20°C for long-term stability.[1]
Precipitate formation in culture medium The concentration of this compound exceeds its solubility in the medium.Ensure the final concentration in the culture medium does not exceed its solubility limit. Consider using a different solvent if compatible with your cell line.
No observable effect on cell viability The cell line may be resistant to the effects of this compound at the tested concentrations, or the incubation time is too short.Increase the concentration range and/or extend the incubation period (e.g., 24, 48, 72 hours). Confirm the activity of your compound stock through a NOS activity assay if possible.

Quantitative Data Summary

Cell Line Assay Type Incubation Time (hours) IC50 (µM) Reference
e.g., HeLaMTT48User-determinedUser's experimental data
e.g., HUVECXTT72User-determinedUser's experimental data
e.g., RAW 264.7LDH Release24User-determinedUser's experimental data

Experimental Protocols

Protocol: Determination of IC50 using a Tetrazolium-Based Assay (e.g., MTT)

This protocol provides a general framework for assessing the cytotoxicity of this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells and adjust the concentration to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile PBS.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.

    • Include a vehicle control (medium with the same concentration of PBS as the highest compound concentration) and a positive control for cytotoxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare S-Methylisothiourea Hemisulfate Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway This compound Signaling Pathway SMT S-Methylisothiourea Hemisulfate NOS Nitric Oxide Synthase (NOS) (iNOS, eNOS, nNOS) SMT->NOS Inhibits NO Nitric Oxide (NO) NOS->NO Produces L_arginine L-Arginine L_arginine->NOS Substrate Downstream Downstream Signaling (e.g., cGMP pathway) NO->Downstream

Caption: Inhibition of Nitric Oxide Synthase by this compound.

References

S-Methylisothiourea hemisulfate degradation products and their interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-Methylisothiourea hemisulfate (SMIT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of SMIT in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (SMIT) is a potent, non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS).[1] It acts as a competitive inhibitor at the L-arginine binding site of the NOS enzyme, thereby preventing the synthesis of nitric oxide (NO).[2] The inhibition of iNOS activity by S-substituted isothioureas like SMIT can be prevented by an excess of L-arginine.[2]

Q2: What are the recommended storage conditions and stability of this compound?

This compound is typically a white to off-white crystalline solid.[3] For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least four years.[4] For short-term storage, it can be kept at room temperature in an inert atmosphere. It is important to note that SMIT is unstable in solution and should be reconstituted just prior to use.

Q3: What are the potential degradation pathways for this compound in aqueous solutions?

This compound can degrade through several pathways, particularly in aqueous solutions. The stability is influenced by pH, temperature, and the presence of oxidizing agents.

  • Hydrolysis: Under basic conditions, S-Methylisothiourea can be hydrolyzed to generate methanethiol (CH₃SH) and urea. The reaction with a strong base like NaOH is used for the ex situ generation of methanethiol for synthetic purposes.[5]

  • Oxidation: The thiourea moiety is susceptible to oxidation by various oxidizing agents.[6] The oxidation of thioureas can lead to a variety of products, including corresponding ureas, sulfides, and oxides of sulfur and nitrogen.[6] The exact oxidation products of SMIT in a typical experimental buffer would depend on the specific conditions.

Q4: Can this compound or its degradation products interfere with common biochemical assays?

Yes, both the parent compound and its potential degradation products can interfere with various biochemical assays. Thiourea derivatives are known to be potential Pan-Assay Interference Compounds (PAINS).

  • Protein Assays:

    • BCA Assay: Reducing agents are known to interfere with the Bicinchoninic Acid (BCA) assay by reducing Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[7][8] Methanethiol, a potential degradation product of SMIT, is a reducing agent and could therefore interfere.

    • Bradford Assay: While generally more resistant to reducing agents than the BCA assay, the Bradford assay can be affected by detergents and basic buffers.[9] The basic nature of the S-methylisothiourea moiety could potentially alter the pH of the assay, affecting the dye-protein interaction.

  • Enzyme Kinetic Assays: The presence of a competitive inhibitor like SMIT will, by definition, alter the kinetics of its target enzyme, NOS. Degradation products could also potentially interact with other enzymes. Thiols, like methanethiol, can be reactive and may interact with cysteine residues in proteins, potentially altering enzyme activity.

  • Cell Viability Assays (e.g., MTT, Resazurin): Some studies have shown that compounds containing thiol and carboxylic acid moieties can interfere with MTT and resazurin-based assays even in the absence of cells.[10]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in enzyme kinetic assays.

Possible Cause 1: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Always prepare fresh solutions of SMIT immediately before each experiment.

    • If the experiment requires prolonged incubation, consider the stability of SMIT in your specific buffer and at the experimental temperature. It may be necessary to perform a time-course experiment to assess its stability under your conditions.

    • Use a stability-indicating HPLC method (see Experimental Protocols section) to check the integrity of your SMIT stock solution and its concentration over the course of the experiment.

Possible Cause 2: Interference from degradation products.

  • Troubleshooting Steps:

    • Be aware that methanethiol, a potential hydrolysis product, is a reducing agent and can interfere with assays involving redox reactions.

    • If you suspect interference, run appropriate controls, such as including the vehicle buffer (in which SMIT was dissolved) alone in the assay.

    • Consider adding a known amount of a potential degradation product (e.g., N-methylurea, if commercially available) to a control reaction to assess its specific impact.

Issue 2: Inaccurate protein concentration determination in samples containing SMIT.

Possible Cause: Interference with the protein assay.

  • Troubleshooting Steps:

    • For BCA Assays: Due to the potential for interference from the reducing thiol group of methanethiol, consider an alternative protein assay. If the BCA assay must be used, it is crucial to run a buffer blank containing the same concentration of SMIT as your samples to subtract the background absorbance. However, this may not fully account for complex interactions.

    • For Bradford Assays: While generally less susceptible to reducing agents, it is still advisable to run a proper buffer blank with SMIT. Ensure the final pH of the assay mixture is within the optimal range for the Bradford reagent.

    • General Recommendation: A common strategy to eliminate interference from small molecules in protein assays is to precipitate the protein from the sample, wash the pellet, and then resuspend it in a compatible buffer before performing the assay.

Issue 3: Variability in results between different batches of this compound.

Possible Cause: Differences in purity or degradation of the solid compound.

  • Troubleshooting Steps:

    • Always purchase compounds from reputable suppliers and obtain a certificate of analysis (CoA) for each batch.

    • Store the solid compound under the recommended conditions (-20°C) to minimize degradation.

    • If you observe significant variability, you can verify the purity of your SMIT batches using a stability-indicating HPLC method.

Quantitative Data Summary

Table 1: Stability of this compound

ConditionStabilityReference
Solid, -20°C≥ 4 years[4]
Solid, Room TempStable in inert atmosphere for short periods
In SolutionUnstable, reconstitute just prior to use

Table 2: Known Interfering Substances in Common Protein Assays

AssayInterfering SubstancesReference
BCA Assay Reducing agents (e.g., DTT, β-mercaptoethanol), Copper chelating agents (e.g., EDTA), Certain amino acids (Cysteine, Tyrosine, Tryptophan)[7][8]
Bradford Assay Detergents (e.g., SDS, Triton X-100), Strong bases, Flavonoids[9][11]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify SMIT and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reverse-phase column is a good starting point.

2. Mobile Phase Development:

  • Start with a simple mobile phase, such as a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic pH will help to protonate the basic SMIT molecule, leading to better retention and peak shape on a C18 column.

  • Optimize the gradient to achieve good separation between the parent SMIT peak and any degradation peaks that appear in stressed samples.

3. Forced Degradation Studies:

  • To generate degradation products and demonstrate the specificity of the method, subject SMIT solutions to forced degradation conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature for a few hours (hydrolysis is expected to be faster under basic conditions).

    • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photodegradation: Expose a solution to UV light.

  • Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent SMIT peak.

4. Detection:

  • Monitor the elution profile at a suitable UV wavelength, which can be determined by acquiring a UV spectrum of SMIT.

5. Validation:

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Mass Spectrometry Analysis of Degradation Products

To identify the chemical structures of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

1. Sample Preparation:

  • Prepare samples from the forced degradation studies as described in Protocol 1.

2. LC-MS Analysis:

  • Use an HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass data).

  • Employ the same chromatographic conditions as the stability-indicating HPLC method to separate the components before they enter the mass spectrometer.

  • Acquire mass spectra in positive ion mode, as SMIT is likely to be protonated.

3. Data Analysis:

  • Determine the accurate mass of the parent ion and the degradation product ions.

  • Use the accurate mass to predict the elemental composition of the degradation products.

  • Perform tandem MS (MS/MS) to fragment the degradation product ions and obtain structural information.

  • Propose the structures of the degradation products based on the fragmentation patterns and the known chemistry of thioureas.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin binds CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex eNOS_inactive eNOS (inactive) CaM_complex->eNOS_inactive binds & activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes conversion of NO Nitric Oxide (NO) L_Arginine->NO Citrulline L-Citrulline L_Arginine->Citrulline sGC_inactive sGC (inactive) NO->sGC_inactive diffuses and activates SMIT S-Methylisothiourea hemisulfate (SMIT) SMIT->eNOS_active inhibits sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP converts cGMP cGMP GTP->cGMP PKG PKG cGMP->PKG activates Relaxation Vasodilation/ Relaxation PKG->Relaxation leads to

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway and Inhibition by SMIT.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting SMIT_sol Prepare fresh S-Methylisothiourea hemisulfate (SMIT) solution Forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) SMIT_sol->Forced_deg HPLC Develop Stability-Indicating HPLC Method Forced_deg->HPLC Analyze stressed samples LCMS Identify Degradation Products by LC-MS/MS HPLC->LCMS Separate for identification Interference Investigate Assay Interference (Protein, Enzyme, Cell-based assays) LCMS->Interference Inform potential interferents Controls Run Appropriate Controls (Vehicle, Degraded sample) Interference->Controls Design relevant controls

Caption: Experimental Workflow for Investigating SMIT Degradation and Interference.

References

Improving the in vivo efficacy of S-Methylisothiourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of S-Methylisothiourea hemisulfate (SMT).

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo experiments with SMT.

Q1: Why am I observing limited or no in vivo efficacy with SMT despite its high in vitro potency as a nitric oxide synthase (NOS) inhibitor?

A1: This is a frequently reported issue. While S-Methylisothiourea (SMT) is a potent inhibitor of NOS isoforms in vitro, its in vivo efficacy can be compromised, primarily due to poor cellular penetration.[1] The high water solubility and low lipophilicity of SMT may hinder its ability to cross cell membranes and reach its intracellular target, inducible nitric oxide synthase (iNOS).

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the SMT hemisulfate salt is of high purity and has been stored correctly, as it can be hygroscopic.

  • Optimize Dosing and Administration Route: For initial studies, intraperitoneal (IP) injection is often used to bypass first-pass metabolism. Ensure the dose is within the reported effective range for your animal model (e.g., 1-10 mg/kg in rodent models of septic shock).[2][3]

  • Consider Formulation Strategies: Although specific formulations for SMT are not widely published, you may explore general strategies to enhance the bioavailability of hydrophilic compounds. These could include encapsulation in liposomes or nanoparticles.

Q2: What is the optimal solvent and preparation method for in vivo administration of SMT?

A2: SMT hemisulfate is soluble in water and phosphate-buffered saline (PBS).[1] For in vivo experiments, sterile PBS (pH 7.2) is a suitable solvent.

Preparation Steps:

  • Warm the sterile PBS to room temperature.

  • Dissolve the SMT hemisulfate in the PBS to the desired concentration.

  • Ensure complete dissolution. Gentle vortexing can be applied.

  • Sterile filter the solution through a 0.22 µm filter before administration.

Q3: What are the potential off-target effects or signs of toxicity I should monitor for in my animal studies?

A3: While SMT shows some selectivity for iNOS over other NOS isoforms, it is a non-selective NOS inhibitor and can affect endothelial NOS (eNOS) and neuronal NOS (nNOS). Inhibition of eNOS can lead to cardiovascular effects. Monitor for changes in blood pressure and heart rate. General signs of toxicity in rodents may include lethargy, ruffled fur, and weight loss.

Q4: How can I confirm that SMT is effectively inhibiting iNOS in my in vivo model?

A4: The most common method to assess iNOS inhibition in vivo is to measure the levels of nitrite and nitrate (stable metabolites of nitric oxide) in plasma, serum, or tissue homogenates using the Griess assay. A reduction in LPS- or cytokine-induced nitrite/nitrate levels in SMT-treated animals compared to a vehicle control group would indicate iNOS inhibition.

II. Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of S-Methylisothiourea (SMT)

ParameterSpecies/Cell LineValueReference
Ki (iNOS) Human (purified)120 nM[1]
Ki (eNOS) Human (purified)200 nM[1]
Ki (nNOS) Human (purified)160 nM[1]
EC50 (iNOS) Murine Macrophages (J774.2)6 µM[2][3]
EC50 (iNOS) Vascular Smooth Muscle Cells2 µM[2][3]

Table 2: In Vivo Efficacy and Toxicity of this compound (SMT)

ParameterSpeciesAdministration RouteDoseEffectReference
Efficacy Rat (endotoxin model)Intravenous0.01-3 mg/kgReversal of hypotension[3]
Efficacy Mouse (LPS model)Intraperitoneal1 mg/kgImproved 24-hour survival[2]
Efficacy Mouse (LPS model)Intraperitoneal5 mg/kgAttenuation of liver and kidney injury markers[2][3]
LD50 RatOral800 mg/kg-[4]
LD50 MouseIntraperitoneal400 mg/kg-[4]
LD50 MouseIntravenous180 mg/kg-[4]

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: In Vivo Administration of SMT via Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.2

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the SMT hemisulfate.

    • Dissolve in sterile PBS to the desired final concentration. Ensure the volume for injection is appropriate for the mouse size (typically 5-10 mL/kg body weight).

    • Sterile filter the solution using a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume.

    • Restrain the mouse securely, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and support the lower body.

    • Tilt the mouse's head downwards at a slight angle.

    • Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate improper needle placement.

    • Inject the SMT solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Protocol 2: Measurement of Nitrite/Nitrate Levels using the Griess Assay

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Nitrate reductase

  • NADPH

  • Sodium nitrite standard

  • 96-well microplate

  • Microplate reader

  • Plasma or tissue homogenate samples from experimental animals

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture or other appropriate methods into EDTA-containing tubes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • For tissue samples, homogenize in a suitable buffer and centrifuge to pellet cellular debris.

  • Nitrate to Nitrite Conversion (for total NOx measurement):

    • To a well in the 96-well plate, add your sample.

    • Add nitrate reductase and NADPH according to the kit manufacturer's instructions.

    • Incubate to allow for the conversion of nitrate to nitrite.

  • Griess Reaction:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard.

    • Add the Griess reagent components (sulfanilamide followed by N-(1-naphthyl)ethylenediamine) to each well containing standards and samples.

    • Incubate at room temperature for the time specified in the kit protocol (usually 5-10 minutes), allowing for the development of a magenta color.

  • Measurement:

    • Read the absorbance of the wells at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Generate a standard curve by plotting the absorbance versus the known nitrite concentrations.

    • Determine the nitrite concentration in your samples from the standard curve. This represents the total nitrite and nitrate (NOx) concentration in your sample.

IV. Visualizations

Signaling Pathway of iNOS Inhibition by SMT

iNOS_Pathway LPS LPS/Cytokines Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB_Activation NF-κB Activation Receptor->NFkB_Activation iNOS_Gene iNOS Gene Transcription NFkB_Activation->iNOS_Gene iNOS_Protein iNOS Protein Synthesis iNOS_Gene->iNOS_Protein iNOS_Enzyme iNOS Enzyme iNOS_Protein->iNOS_Enzyme NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Enzyme->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Pathological_Effects Pathological Effects (e.g., Vasodilation, Inflammation) NO_Citrulline->Pathological_Effects SMT S-Methylisothiourea (SMT) SMT->iNOS_Enzyme Inhibition

Caption: SMT inhibits the iNOS enzyme, blocking NO production.

Experimental Workflow for Assessing SMT In Vivo Efficacy

SMT_Workflow Animal_Model 1. Induce Disease Model (e.g., LPS injection) Treatment_Groups 2. Divide into Treatment Groups (Vehicle vs. SMT) Animal_Model->Treatment_Groups SMT_Admin 3. Administer SMT (e.g., IP injection) Treatment_Groups->SMT_Admin Sample_Collection 4. Collect Samples (Blood, Tissues) at Timepoints SMT_Admin->Sample_Collection NO_Measurement 5a. Measure Nitrite/Nitrate (Griess Assay) Sample_Collection->NO_Measurement Efficacy_Endpoints 5b. Assess Efficacy Endpoints (e.g., Survival, Biomarkers) Sample_Collection->Efficacy_Endpoints Data_Analysis 6. Analyze and Compare Data NO_Measurement->Data_Analysis Efficacy_Endpoints->Data_Analysis

Caption: Workflow for evaluating SMT's in vivo efficacy.

Troubleshooting Logic for Poor In Vivo Efficacy of SMT

Troubleshooting_Logic rect_node rect_node Start Poor In Vivo Efficacy? Check_Dose Dose and Route Appropriate? Start->Check_Dose Check_Compound Compound Integrity Verified? Check_Dose->Check_Compound Yes Optimize_Dose Optimize Dose/ Route Check_Dose->Optimize_Dose No Check_Delivery Evidence of Target Engagement? Check_Compound->Check_Delivery Yes Source_New Source New Compound Check_Compound->Source_New No Check_Delivery->rect_node Re-evaluate Model/ Endpoints Consider_Formulation Consider Formulation Strategies Check_Delivery->Consider_Formulation No Optimize_Dose->Start Source_New->Start Measure_NO Measure Nitrite/ Nitrate Levels Measure_NO->Check_Delivery

Caption: A logical approach to troubleshooting poor SMT efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of S-Methylisothiourea and L-NAME for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in pharmacology and drug development on the differential effects and applications of S-Methylisothiourea hemisulfate and L-NAME as inhibitors of nitric oxide synthase.

In the intricate world of cellular signaling, nitric oxide (NO) stands out as a critical gaseous signaling molecule, orchestrating a vast array of physiological and pathological processes. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms—neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)—are distinct in their expression, regulation, and functional roles.[1][2] Consequently, the ability to selectively inhibit these isoforms is paramount for both fundamental research and therapeutic development.

This guide provides an objective comparison between two widely used NOS inhibitors: S-Methylisothiourea (SMT) hemisulfate, a relatively selective iNOS inhibitor, and Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor. We will delve into their mechanisms of action, present quantitative data on their inhibitory profiles, detail relevant experimental protocols, and provide visual aids to clarify complex pathways and workflows.

Mechanism of Action: A Tale of Two Inhibitors

L-NAME (Nω-nitro-L-arginine methyl ester) is a synthetic analog of L-arginine, the endogenous substrate for all NOS isoforms.[3] It functions as a competitive inhibitor, binding to the active site of the enzyme and blocking the synthesis of NO. An important characteristic of L-NAME is that it is a prodrug. In vivo, it is hydrolyzed by esterases to its more potent and active metabolite, Nω-nitro-L-arginine (L-NNA).[4] Due to its lack of isoform selectivity, L-NAME is a tool for studying the systemic effects of global NOS inhibition.

S-Methylisothiourea (SMT) , also an L-arginine analog, is recognized for its potent and relatively selective inhibition of the iNOS isoform.[5][6] Like L-NAME, it acts as a competitive inhibitor at the L-arginine binding site.[5] Its preference for iNOS makes it a valuable tool for dissecting the specific roles of this isoform in inflammatory conditions and other pathological states where iNOS is upregulated, without the profound cardiovascular effects associated with non-selective inhibition.[5]

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of NOS inhibitors are best understood by comparing their inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀). A lower value indicates greater potency. The following table summarizes the inhibitory potency of L-NNA (the active form of L-NAME) and SMT against the three NOS isoforms.

InhibitorTarget IsoformKᵢ (nM)Selectivity vs. eNOSSelectivity vs. iNOS
L-NNA (active metabolite of L-NAME)nNOS (bovine)15~2.6x~293x
eNOS (human)39-~113x
iNOS (murine)4400--
S-Methylisothiourea (SMT) nNOS (rat)110~0.6x~6.1x
eNOS (bovine)70-~3.9x
iNOS (murine)18--

Note: Data is compiled from multiple sources and inhibitor potency can vary based on the species and experimental conditions. The selectivity is calculated as a ratio of the Kᵢ values.

In Vivo Effects: From Hypertension to Inflammation Control

The differing selectivity profiles of L-NAME and SMT lead to distinct physiological effects when administered in vivo.

L-NAME: Systemic administration of L-NAME leads to a significant increase in blood pressure. This hypertensive effect is primarily due to the inhibition of eNOS in the vasculature, which is responsible for producing NO that mediates vasodilation. This property has led to the widespread use of L-NAME to induce experimental hypertension in animal models for cardiovascular research.

S-Methylisothiourea (SMT): In contrast, SMT elicits only weak pressor responses in vivo.[5] Its primary effects are observed in models where iNOS is a key pathological driver. For instance, SMT has been shown to be beneficial in models of septic shock and myocardial infarction by mitigating the overproduction of NO by iNOS, which can lead to tissue damage and dysfunction. Studies have demonstrated that SMT can alleviate inflammation and reduce macrophage infiltration in lung injury models.

Signaling Pathways and Experimental Workflows

To better visualize the context of NOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway, a typical workflow for assessing inhibitor potency, and a conceptual comparison of the two inhibitors.

NOS_Signaling_Pathway cluster_cell Cell Membrane L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

The canonical nitric oxide signaling pathway.

Inhibitor_Potency_Workflow A Prepare Reaction Mixture (Purified NOS, L-Arginine, Cofactors) B Add Varying Concentrations of Inhibitor (SMT or L-NAME) A->B C Incubate at 37°C B->C D Stop Reaction C->D E Quantify NOS Activity (e.g., L-Citrulline formation or Nitrite levels) D->E F Data Analysis E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Experimental workflow for determining NOS inhibitor potency.

Inhibitor_Selectivity cluster_inhibitors Inhibitors cluster_isoforms NOS Isoforms LNAME L-NAME nNOS nNOS LNAME->nNOS Inhibits eNOS eNOS LNAME->eNOS Inhibits iNOS iNOS LNAME->iNOS Inhibits SMT SMT SMT->nNOS Weakly Inhibits SMT->eNOS Weakly Inhibits SMT->iNOS Strongly Inhibits

Conceptual comparison of L-NAME and SMT selectivity.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of scientific advancement. Below are generalized protocols for assessing NOS inhibition in vitro and in vivo.

Protocol: In Vitro NOS Inhibition Assay

This protocol outlines the measurement of NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

1. Reagents and Materials:

  • Purified recombinant nNOS, eNOS, or iNOS

  • L-[¹⁴C]arginine

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Inhibitor stock solutions (L-NAME or SMT)

  • Stop Buffer (e.g., 20 mM HEPES, pH 5.5, with 2 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation counter and cocktail

2. Assay Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, L-[¹⁴C]arginine, and calmodulin (if assaying nNOS or eNOS) on ice.

  • Add varying concentrations of the inhibitor (or vehicle control) to respective tubes.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Incubate the mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding the Stop Buffer.

  • Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin to separate the unreacted L-[¹⁴C]arginine (which binds to the resin) from the produced L-[¹⁴C]citrulline (which flows through).

  • Collect the eluate containing L-[¹⁴C]citrulline.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol: In Vivo Assessment in an L-NAME-Induced Hypertension Model

This protocol describes a general procedure for inducing hypertension in rodents to study the effects of potential anti-hypertensive compounds.

1. Animals and Acclimatization:

  • Use adult male Wistar or Sprague-Dawley rats.

  • Acclimatize animals for at least one week before the experiment with a standard diet and water ad libitum.

2. Induction of Hypertension:

  • Divide animals into a control group and an L-NAME group.

  • The control group receives regular drinking water.

  • The experimental group receives L-NAME dissolved in their drinking water (e.g., 40 mg/kg/day) for a period of 4-8 weeks.

3. Blood Pressure Measurement:

  • Measure systolic blood pressure (SBP) and heart rate weekly using a non-invasive tail-cuff method.

  • Ensure animals are pre-warmed and accustomed to the procedure to obtain accurate readings.

4. Endpoint Analysis:

  • At the end of the treatment period, animals can be euthanized for tissue collection.

  • Harvest organs such as the heart, aorta, and kidneys for histological analysis (e.g., to assess hypertrophy and vascular remodeling) and biochemical assays (e.g., measuring NOS expression and activity).

Conclusion: Choosing the Right Tool for the Job

The choice between S-Methylisothiourea and L-NAME fundamentally depends on the research question.

  • L-NAME is the inhibitor of choice for studies aiming to understand the global physiological consequences of nitric oxide deficiency. Its non-selective nature makes it an effective tool for inducing conditions like hypertension, providing a robust model for investigating cardiovascular pathologies and testing new therapeutic agents.

  • S-Methylisothiourea (SMT) is the preferred inhibitor when the research focus is on the specific contribution of iNOS to a biological process. Its relative selectivity allows for the targeted inhibition of iNOS-driven NO production, which is often implicated in the pathophysiology of inflammation, sepsis, and certain forms of tissue injury.[5][6] This makes SMT an invaluable tool for dissecting the isoform-specific roles of NOS in disease and for the development of targeted anti-inflammatory therapies.

By understanding the distinct profiles of these two inhibitors, researchers can make informed decisions to design more precise and impactful experiments, ultimately advancing our knowledge of nitric oxide signaling in health and disease.

References

A Comparative Guide to S-Methylisothiourea Hemisulfate and Aminoguanidine as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of S-Methylisothiourea hemisulfate (SMT) and aminoguanidine as inhibitors of nitric oxide synthase (NOS), with a particular focus on the inducible isoform (iNOS). The overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making selective iNOS inhibitors valuable research tools and potential therapeutic agents.

Executive Summary

Both this compound and aminoguanidine are effective inhibitors of nitric oxide synthase. The available data suggests that S-Methylisothiourea is a more potent inhibitor of iNOS compared to aminoguanidine. While both exhibit selectivity for iNOS over the constitutive isoforms (eNOS and nNOS), the degree of selectivity appears to be more pronounced for aminoguanidine. The choice between these two inhibitors will depend on the specific experimental goals, including the required potency and the importance of isoform selectivity.

Data Presentation

In Vitro Inhibitory Activity of this compound and Aminoguanidine against Nitric Oxide Synthase Isoforms
CompoundTarget IsoformPotency (IC50/EC50)Potency (Ki)Source OrganismReference
This compound iNOS2 µM (EC50)120 nMMurine Macrophages / Human[1](2--INVALID-LINK--
6 µM (EC50)Murine Vascular Smooth Muscle Cells[1](3)
eNOS200 nMHuman[4](5)
nNOS160 nMHuman[4](5)
Aminoguanidine iNOS2.1 µM (IC50)Murine[6](7)
30 µM (IC50)Rat[8](9)
eNOS/nNOS>50-fold less potent than for iNOS[10](11)

Note: The presented values are from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Efficacy in Preclinical Models
CompoundAnimal ModelDisease/ConditionKey FindingsReference
This compound Iron-overload ratsKidney iron depositionAttenuated serum levels of BUN and creatinine.[12](13)
Smoke inhalation-induced ALI miceAcute Lung InjuryAlleviated pulmonary pathological symptoms, edema, and inflammation.(14)
Aminoguanidine Endotoxic shock ratsCirculatory failureAttenuated delayed circulatory failure and improved survival.[8](9)
Non-obese diabetic miceAutoimmune diabetesDelayed the onset of diabetes.[10](11)
LPS-treated miceInflammationInhibited NO production.[6](7)

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol is adapted for determining the IC50 value of this compound or aminoguanidine in activated macrophage cell lysate.

A. Cell Culture and iNOS Induction

  • Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media and conditions.

  • Seed cells in culture plates and allow them to adhere.

  • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for 18-24 hours.

B. Cell Lysis and Lysate Preparation

  • Wash the stimulated cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1 mM DTT, and protease inhibitors).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the iNOS enzyme and keep it on ice.

  • Determine the total protein concentration of the lysate for normalization (e.g., using a BCA assay).

C. iNOS Activity and Inhibition Assay

  • Prepare a reaction mixture containing NOS assay buffer, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • In a 96-well plate, add the cell lysate to each well.

  • Add varying concentrations of the inhibitor (this compound or aminoguanidine) to the wells. Include a positive control (no inhibitor) and a negative control (no lysate or boiled lysate).

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase).

D. Nitrite Quantification (Griess Reaction)

  • Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution to all wells and incubate for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite produced in each sample well.

  • Determine the percentage of iNOS inhibition for each inhibitor concentration relative to the positive control.

  • Plot the % inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: In Vivo iNOS Inhibition in a Murine Model of Endotoxemia

This protocol describes a general procedure to evaluate the in vivo efficacy of this compound or aminoguanidine.

A. Animal Model

  • Use male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

  • Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).

B. Inhibitor Administration

  • Prepare sterile solutions of this compound or aminoguanidine in saline.

  • Administer the inhibitor (e.g., via i.p. or oral gavage) at a predetermined dose and time point relative to the LPS challenge (e.g., 30 minutes before or 2 hours after).

  • Include a vehicle control group that receives saline instead of the inhibitor.

C. Sample Collection and Analysis

  • At a specific time point after LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture.

  • Euthanize the animals and harvest relevant tissues (e.g., lung, liver, kidney).

  • Measure plasma nitrite/nitrate levels using the Griess assay as an indicator of systemic NO production.

  • Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in plasma or tissue homogenates using ELISA.

  • Perform histological analysis of tissues to assess inflammation and tissue damage.

Visualizations

Nitric Oxide Synthesis Pathway and Point of Inhibition

NitricOxidePathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (iNOS, eNOS, nNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Cofactors O2, NADPH, FAD, FMN, BH4 Cofactors->NOS Inhibitors S-Methylisothiourea Aminoguanidine Inhibitors->NOS Inhibition

Caption: Inhibition of Nitric Oxide synthesis by S-Methylisothiourea and Aminoguanidine.

Experimental Workflow for Comparing iNOS Inhibitors

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Macrophage Cell Culture (e.g., RAW 264.7) iNOS_Induction 2. iNOS Induction (LPS + IFN-γ) Cell_Culture->iNOS_Induction Lysate_Prep 3. Cell Lysate Preparation iNOS_Induction->Lysate_Prep Inhibition_Assay 4. iNOS Inhibition Assay (Varying Inhibitor Concentrations) Lysate_Prep->Inhibition_Assay Griess_Reaction 5. Nitrite Measurement (Griess Assay) Inhibition_Assay->Griess_Reaction IC50_Calc 6. IC50 Value Calculation Griess_Reaction->IC50_Calc End End IC50_Calc->End Animal_Model 1. Animal Model of Disease (e.g., Endotoxemia) Inhibitor_Admin 2. Inhibitor Administration (SMT or Aminoguanidine) Animal_Model->Inhibitor_Admin Sample_Collection 3. Sample Collection (Blood, Tissues) Inhibitor_Admin->Sample_Collection Biomarker_Analysis 4. Biomarker Analysis (Nitrite, Cytokines) Sample_Collection->Biomarker_Analysis Histo_Analysis 5. Histopathological Analysis Sample_Collection->Histo_Analysis Efficacy_Eval 6. Efficacy Evaluation Biomarker_Analysis->Efficacy_Eval Histo_Analysis->Efficacy_Eval Efficacy_Eval->End Start Start cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo

Caption: Workflow for evaluating and comparing iNOS inhibitors in vitro and in vivo.

Logical Comparison of Inhibitor Characteristics

LogicalComparison cluster_SMT S-Methylisothiourea (SMT) cluster_AG Aminoguanidine (AG) Inhibitor iNOS Inhibitor SMT_Potency High Potency (Low nM Ki for iNOS) Inhibitor->SMT_Potency is an AG_Potency Moderate Potency (Low µM IC50 for iNOS) Inhibitor->AG_Potency is an SMT_Selectivity Moderate Selectivity (Similar Ki for nNOS/eNOS) SMT_Potency->SMT_Selectivity AG_Selectivity High Selectivity (>50-fold for iNOS vs eNOS/nNOS) AG_Potency->AG_Selectivity

Caption: A logical comparison of the key characteristics of SMT and Aminoguanidine.

References

Validating iNOS Inhibition by S-Methylisothiourea Hemisulfate with the Griess Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to iNOS as a Therapeutic Target

Inducible Nitric Oxide Synthase (iNOS), or NOS2, is a critical enzyme in the inflammatory cascade. Unlike its constitutively expressed counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), which produce low levels of nitric oxide (NO) for physiological signaling, iNOS is expressed in response to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β.[1] The sustained, high-level production of NO by iNOS contributes to the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1] This makes the selective inhibition of iNOS a compelling therapeutic strategy to reduce inflammation-mediated tissue damage while preserving the vital functions of eNOS and nNOS.[1][2]

S-Methylisothiourea (SMT) is a potent, competitive inhibitor of iNOS.[3][4] Its efficacy can be quantified by measuring the reduction in NO production in stimulated cells. The Griess assay is a straightforward and widely used colorimetric method for this purpose.[5][6] It indirectly measures NO production by quantifying nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[7][8] This guide provides a comparative analysis of SMT, detailed experimental protocols for its validation using the Griess assay, and a comparison with alternative iNOS inhibitors.

Comparative Analysis of iNOS Inhibitors

The selection of an appropriate iNOS inhibitor is crucial for research and therapeutic development. The ideal inhibitor demonstrates high potency and selectivity for iNOS over eNOS and nNOS to minimize off-target effects. SMT is a well-established iNOS inhibitor, but several alternatives are available, each with a distinct profile.

InhibitorMechanism of ActionTypical IC₅₀ for iNOSSelectivity ProfileReference
S-Methylisothiourea (SMT) Competitive inhibitor at the L-arginine binding site~2-10 µMPotent iNOS inhibitor, also inhibits nNOS and eNOS to a lesser extent.[4]
1400W Slow, tight-binding, highly selective iNOS inhibitor~2 µMHighly selective for iNOS over eNOS and nNOS.[9][10]
L-N⁶-(1-Iminoethyl)lysine (L-NIL) Selective iNOS inhibitor~3-10 µMSelective for iNOS.[9][11]
Aminoguanidine iNOS inhibitor~20-30 µMConsidered a relatively non-selective iNOS inhibitor.[9]
Nᴳ-Nitro-L-arginine methyl ester (L-NAME) Non-selective NOS inhibitor~4.4 µMNon-selective; inhibits iNOS, eNOS, and nNOS.[9][10]

Note: IC₅₀ values can vary depending on the specific assay conditions, cell type, and species.

iNOS Signaling Pathway and Inhibition by SMT

The following diagram illustrates the induction of the iNOS pathway by inflammatory stimuli and the mechanism of inhibition by SMT.

iNOS_Pathway LPS LPS / Cytokines (e.g., TNF-α, IFN-γ) TLR4 TLR4/Receptor LPS->TLR4 Binds NFkB NF-κB Signaling Pathway TLR4->NFkB Activates iNOS_Gene iNOS Gene (NOS2) NFkB->iNOS_Gene Induces Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_Protein->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Substrate Inflammation Inflammation & Pathophysiological Effects NO_Citrulline->Inflammation SMT S-Methylisothiourea (SMT) SMT->iNOS_Protein Competitively Inhibits Griess_Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with SMT (Various Concentrations) A->B C 3. Stimulate with LPS (Induce iNOS) B->C D 4. Incubate (24 hours) C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay - Add Griess Reagent - Incubate 10-15 min E->F G 7. Measure Absorbance (540 nm) F->G H 8. Analyze Data - Calculate Nitrite Conc. - Determine % Inhibition G->H

References

A Comparative Guide to Isothiourea-Based Nitric Oxide Synthase Inhibitors: S-Methylisothiourea in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of S-Methylisothiourea hemisulfate and other key isothiourea derivatives as inhibitors of nitric oxide synthase (NOS). The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tools for studying the physiological and pathological roles of nitric oxide.

Introduction to Isothioureas as NOS Inhibitors

Isothioureas represent a significant class of nitric oxide synthase inhibitors.[1][2] These compounds typically act as competitive inhibitors at the L-arginine binding site of the enzyme.[1][3] The overproduction of nitric oxide by the inducible isoform of NOS (iNOS) has been implicated in the pathophysiology of various conditions, including inflammation and circulatory shock.[1][3] Consequently, the development of potent and selective NOS inhibitors is of great interest in drug discovery. S-Methylisothiourea (SMT) and its analogs have been extensively studied for their inhibitory activity against the different NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).

Comparative Potency of Isothiourea Derivatives

The inhibitory potency of this compound and other isothiourea derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against the different NOS isoforms. The following tables summarize the available quantitative data for key isothiourea compounds.

Table 1: Inhibitor Constants (Ki) of Isothiourea Derivatives against Human NOS Isoforms

CompoundiNOS (nM)eNOS (nM)nNOS (nM)
S-Methylisothiourea (SMT) hemisulfate120[][5]200[][5]160[][5]
S-Ethylisothiourea (SEIT)19[6][7]39[6][7]29[6][7]
S-Methyl-L-thiocitrulline (Me-TC)34[8]11[8]1.2[8]
S-Ethyl-L-thiocitrulline (Et-TC)17[8]24[8]0.5[8]

Table 2: EC50 Values of Isothiourea Derivatives for iNOS Inhibition

CompoundCell TypeEC50 (µM)
S-Methylisothiourea (SMT)J774.2 Macrophages-
S-Ethylisothiourea (ethyl-TU)J774.2 Macrophages-
S-(2-aminoethyl)isothiourea (aminoethyl-TU)J774.2 Macrophages-
Aminoethylisoselenourea (AE-SeU)J774 Macrophages10[9]
Aminopropylisoselenourea (AP-SeU)J774 Macrophages4[9]

Note: Specific EC50 values for SMT and ethyl-TU in J774.2 macrophages were described as being 8-24 times lower than that of NG-methyl-L-arginine (MeArg).[1]

Isoform Selectivity

The therapeutic potential and research applications of NOS inhibitors are often dictated by their selectivity for a particular isoform.

  • S-Methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (aminoethyl-TU) are considered relatively selective inhibitors of iNOS activity.[1][2]

  • S-Ethylisothiourea (SEIT) and S-isopropylisothiourea (isopropyl-TU) are potent inhibitors of both eNOS and iNOS with little selectivity between these two isoforms.[1][2]

  • The inhibitory activity of S-substituted isothioureas tends to decrease significantly if the side chain length exceeds two carbon atoms.[1]

Experimental Protocols

The determination of the inhibitory potency of isothiourea derivatives on NOS activity is crucial for their characterization. Below is a generalized protocol for a NOS inhibition assay based on commonly employed methodologies.

Protocol: In Vitro NOS Inhibition Assay

This protocol outlines the measurement of NOS activity by monitoring the conversion of radiolabeled L-arginine to L-citrulline.

1. Preparation of Cell Lysates or Purified Enzyme:

  • For iNOS activity, J774 macrophages can be stimulated with bacterial endotoxin to induce iNOS expression.[1]
  • For eNOS activity, homogenates of bovine aortic endothelial cells can be used.[1]
  • Alternatively, purified recombinant NOS isoforms can be utilized.

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Add cofactors: NADPH, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.
  • Add radiolabeled L-arginine (e.g., [3H]L-arginine).

3. Inhibition Assay:

  • In separate tubes, add the cell lysate or purified enzyme.
  • Add varying concentrations of the isothiourea inhibitor (e.g., this compound).
  • Include a control group without the inhibitor.
  • To demonstrate competitive inhibition, a set of experiments can be performed with increasing concentrations of L-arginine in the presence of the inhibitor.[2]

4. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the reaction mixture to the tubes containing the enzyme and inhibitor.
  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

5. Reaction Termination:

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium for nNOS/eNOS, or a low pH buffer for iNOS).[10]

6. Separation of L-citrulline:

  • Separate the radiolabeled L-citrulline from unreacted L-arginine using Dowex AG50WX-8 resin (Na+ form), which binds L-arginine but not L-citrulline.

7. Quantification:

  • Measure the radioactivity of the L-citrulline in the flow-through using a scintillation counter.

8. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
  • If Ki values are to be determined, experiments should be performed at multiple substrate concentrations, and the data can be analyzed using methods such as the Cheng-Prusoff equation or Dixon plots.

Signaling Pathway and Experimental Workflow

Visualizing the nitric oxide signaling pathway and the experimental workflow for inhibitor screening can aid in understanding the mechanism of action and the experimental design.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Isothioureas Isothiourea Derivatives (e.g., S-Methylisothiourea) Isothioureas->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Caption: Nitric Oxide signaling pathway and the inhibitory action of isothioureas.

NOS_Inhibition_Assay_Workflow Start Start: Prepare Reagents Step1 1. Prepare Enzyme Source (Cell Lysate or Purified NOS) Start->Step1 Step2 2. Add Isothiourea Inhibitor (Varying Concentrations) Step1->Step2 Step3 3. Add Reaction Mixture ([3H]L-Arginine, Cofactors) Step2->Step3 Step4 4. Incubate at 37°C Step3->Step4 Step5 5. Terminate Reaction Step4->Step5 Step6 6. Separate [3H]L-Citrulline (Ion-Exchange Chromatography) Step5->Step6 Step7 7. Quantify Radioactivity (Scintillation Counting) Step6->Step7 End End: Calculate IC50/Ki Step7->End

Caption: Experimental workflow for a NOS inhibition assay.

References

Cross-Validation of S-Methylisothiourea Hemisulfate Effects with Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of S-Methylisothiourea hemisulfate (SMT), a nitric oxide synthase (NOS) inhibitor, with the phenotypes of genetic knockout models for the three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By cross-validating findings from both pharmacological and genetic approaches, researchers can gain a more nuanced understanding of the specific roles of each NOS isoform in health and disease, and better interpret experimental outcomes.

Introduction to Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and host defense.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) enzymes:

  • nNOS (or NOS-1): Primarily expressed in neuronal tissue, it plays a crucial role in neurotransmission.

  • eNOS (or NOS-3): Predominantly found in endothelial cells, it is a key regulator of vascular tone and blood pressure.[1]

  • iNOS (or NOS-2): An inducible isoform expressed in various cells, including macrophages, in response to inflammatory stimuli. It is responsible for producing large amounts of NO during an immune response.[2]

Given the diverse roles of NO, both pharmacological inhibitors and genetic knockout models are invaluable tools for dissecting the contributions of each NOS isoform to specific biological phenomena. S-Methylisothiourea (SMT) is a potent, competitive inhibitor of NOS.[3] While it inhibits all isoforms, it exhibits a degree of selectivity for iNOS.[3][4] Genetic knockout mice, on the other hand, offer a highly specific approach to studying the lifelong absence of a single NOS isoform.

This guide will compare the outcomes observed with SMT administration to the characteristic phenotypes of nNOS-/-, eNOS-/-, and iNOS-/- mice, providing a framework for cross-validation.

Comparative Data: Pharmacological Inhibition vs. Genetic Knockout

The following tables summarize key phenotypic and functional comparisons between the effects of SMT and the characteristics of NOS knockout mice in the cardiovascular and inflammatory systems.

Table 1: Cardiovascular Phenotypes

ParameterS-Methylisothiourea (SMT) Administration (in wild-type animals)nNOS Knockout (nNOS-/-)eNOS Knockout (eNOS-/-)iNOS Knockout (iNOS-/-)
Blood Pressure Acute administration can cause a pressor response (increase in blood pressure), particularly at higher doses that inhibit eNOS.[4]Tend to have blood pressure similar to wild-type mice when awake, but may be hypotensive under anesthesia.[1]Consistently hypertensive; systolic blood pressure is significantly higher (e.g., 128±3 mmHg vs. 108±5 mmHg in wild-type).[5][6][7]Generally have normal blood pressure.[6]
Heart Rate Variable effects; can be associated with reflex bradycardia in response to increased blood pressure.No consistent, significant difference from wild-type.[1]Often exhibit a lower heart rate compared to wild-type mice (e.g., 531±22 bpm vs. 629±18 bpm).[5]No significant difference from wild-type.[6]
Response to Vascular Injury Can be protective in models of myocardial infarction, an effect attributed to iNOS inhibition.[5][8]May have a less severe outcome in response to stroke and cerebral ischemia.[1]Show a more severe outcome in response to vascular injury and diet-induced atherosclerosis.[1]The role is complex; some studies suggest a protective role of iNOS in certain contexts.[9]

Table 2: Inflammatory Responses

ParameterS-Methylisothiourea (SMT) Administration (in inflammatory models)nNOS Knockout (nNOS-/-)eNOS Knockout (eNOS-/-)iNOS Knockout (iNOS-/-)
Septic Shock Improves survival and attenuates organ injury in rodent models of endotoxin-induced septic shock.[3][10]Not a primary driver of the septic shock phenotype.eNOS-derived NO is critical for regulating microvascular permeability during acute inflammation.[11]Exhibit increased mortality in some models of sepsis, suggesting a protective role for iNOS in host defense.[9]
Acute Inflammation Alleviates smoke inhalation-induced acute lung injury by suppressing inflammation and macrophage infiltration.[12]Less is known about its specific role in generalized acute inflammation compared to iNOS and eNOS.The acute phase of carrageenan-induced paw edema is virtually absent, indicating a key role for eNOS in early inflammatory vascular permeability.[11]Show reduced pleural exudation and polymorphonuclear cell migration in a model of carrageenan-induced pleurisy.[13]
Inflammatory Markers Reduces the production of pro-inflammatory cytokines, adhesion molecules, and chemokines.[12]Not a primary target for modulating systemic inflammatory markers.The absence of eNOS can lead to a pro-inflammatory state due to impaired endothelial function.Reduced production of inflammatory mediators in response to stimuli that normally induce iNOS.

Experimental Protocols

Measurement of Blood Pressure in Mice (Tail-Cuff Method)

This is a common non-invasive method for monitoring blood pressure in conscious mice.

Materials:

  • Tail-cuff blood pressure system with a warming platform, restrainers, and cuffs.

  • Mice.

Procedure:

  • Acclimatize the mice to the procedure for several days before data collection to minimize stress-induced fluctuations in blood pressure.

  • Place the mouse in an appropriately sized restrainer on the warming platform to encourage vasodilation of the tail artery.

  • Position the occlusion and sensor cuffs on the base of the mouse's tail.

  • The system automatically inflates the occlusion cuff and then slowly deflates it, while the sensor cuff detects the return of blood flow.

  • Record systolic and diastolic blood pressure, as well as heart rate.

  • Take multiple readings for each mouse and average them to obtain a reliable measurement.

Assessment of Inflammation (Myeloperoxidase Assay)

Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in a tissue is a quantitative index of neutrophil infiltration, a hallmark of inflammation.

Materials:

  • Tissue homogenizer.

  • Hexadecyltrimethylammonium bromide (HTAB) buffer.

  • O-dianisidine dihydrochloride.

  • Hydrogen peroxide.

  • Spectrophotometer.

Procedure:

  • Harvest the tissue of interest (e.g., lung, colon) and weigh it.

  • Homogenize the tissue in HTAB buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • In a 96-well plate, mix the supernatant with a solution of o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance over time at 460 nm using a spectrophotometer.

  • Calculate MPO activity based on a standard curve and normalize to the tissue weight.

Visualizing Pathways and Workflows

Nitric Oxide Signaling Pathway

Nitric_Oxide_Signaling cluster_nNOS Neuronal (nNOS) cluster_eNOS Endothelial (eNOS) cluster_iNOS Inducible (iNOS) cluster_downstream Downstream Effects nNOS nNOS NO_nNOS NO nNOS->NO_nNOS Produces CaM_nNOS Ca2+/Calmodulin CaM_nNOS->nNOS Activates L_Arg_nNOS L-Arginine L_Arg_nNOS->nNOS sGC Soluble Guanylate Cyclase (sGC) NO_nNOS->sGC Neurotransmission Modulation of Neurotransmission NO_nNOS->Neurotransmission eNOS eNOS NO_eNOS NO eNOS->NO_eNOS Produces CaM_eNOS Ca2+/Calmodulin CaM_eNOS->eNOS Activates L_Arg_eNOS L-Arginine L_Arg_eNOS->eNOS NO_eNOS->sGC iNOS iNOS NO_iNOS NO iNOS->NO_iNOS Produces Cytokines Inflammatory Stimuli Cytokines->iNOS Induces Expression L_Arg_iNOS L-Arginine L_Arg_iNOS->iNOS NO_iNOS->sGC Inflammation Modulation of Inflammation NO_iNOS->Inflammation cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation SMT S-Methylisothiourea (SMT) SMT->nNOS Inhibits SMT->eNOS Inhibits SMT->iNOS Inhibits (more selective)

Caption: Nitric oxide signaling pathway and the inhibitory action of SMT.

Experimental Workflow: Pharmacological vs. Genetic Inhibition

Experimental_Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach WT_mice_pharma Wild-Type Mice Vehicle Vehicle Control WT_mice_pharma->Vehicle SMT_treatment SMT Treatment WT_mice_pharma->SMT_treatment Outcome_pharma Compare Outcomes Vehicle->Outcome_pharma Measure Outcome SMT_treatment->Outcome_pharma Measure Outcome Cross_Validation Cross-Validation & Interpretation Outcome_pharma->Cross_Validation WT_mice_genetic Wild-Type Mice Outcome_genetic Compare Phenotypes WT_mice_genetic->Outcome_genetic Measure Outcome KO_mice NOS Knockout Mice (nNOS-/-, eNOS-/-, iNOS-/-) KO_mice->Outcome_genetic Measure Outcome Outcome_genetic->Cross_Validation

Caption: Workflow for comparing pharmacological and genetic inhibition.

Discussion and Interpretation

The cross-validation of data from SMT administration and NOS knockout models reveals both congruencies and important distinctions that are critical for accurate interpretation of experimental results.

Points of Convergence:

  • iNOS in Inflammation and Sepsis: The beneficial effects of SMT in models of septic shock and acute inflammation align well with the altered inflammatory responses observed in iNOS-/- mice.[3][12][13] This convergence provides strong evidence for the pro-inflammatory and pathological role of iNOS-derived NO in these conditions.

Key Differences and Considerations:

  • Specificity: Genetic knockouts offer unparalleled specificity for a single NOS isoform. SMT, while having some selectivity for iNOS, will inhibit nNOS and eNOS, particularly at higher concentrations.[4] This lack of absolute specificity can complicate the attribution of an observed effect to a single isoform.

  • Compensatory Mechanisms: The lifelong absence of a NOS isoform in knockout mice can lead to the development of compensatory mechanisms.[5] For example, there is some evidence that nNOS expression might be enhanced in eNOS knockout mice.[5] These adaptations are not present in acute pharmacological inhibition studies, which can lead to different outcomes.

  • Off-Target Effects: While genetic knockouts are highly specific to the targeted gene, pharmacological inhibitors like SMT may have off-target effects unrelated to NOS inhibition. However, studies have shown that SMT does not inhibit a range of other enzymes at concentrations effective for NOS inhibition.[3]

  • Temporal Considerations: Acute administration of SMT provides a snapshot of the role of NOS in a specific timeframe. In contrast, knockout models reveal the consequences of the complete and continuous absence of a NOS isoform throughout the animal's life.

Conclusion

Both pharmacological inhibition with agents like S-Methylisothiourea and the use of genetic knockout models are powerful and complementary approaches for investigating the roles of nitric oxide synthases. SMT offers the advantage of temporal control over NOS inhibition, while knockout mice provide unparalleled isoform specificity. By carefully comparing the results from both methodologies, researchers can more confidently delineate the specific contributions of nNOS, eNOS, and iNOS to complex physiological and pathological processes. This cross-validation approach is essential for robust experimental design and the accurate interpretation of findings in the field of nitric oxide biology and drug development.

References

A Comparative Analysis of S-Methylisothiourea Hemisulfate and S-Ethylisothiourea in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Nitric Oxide Synthase Inhibitors

In the landscape of cardiovascular research, the modulation of nitric oxide synthase (NOS) activity is a critical area of investigation. Nitric oxide (NO), a key signaling molecule, plays a pivotal role in vasodilation, neurotransmission, and the immune response. The three primary isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—present distinct therapeutic targets. This guide provides a detailed comparison of two widely studied isothiourea-based NOS inhibitors, S-Methylisothiourea (SMT) hemisulfate and S-Ethylisothiourea (ETU), to aid researchers in selecting the appropriate tool for their cardiovascular studies.

Mechanism of Action: Competitive Inhibition of L-Arginine Binding

Both S-Methylisothiourea and S-Ethylisothiourea belong to the isothiourea class of compounds, which function as competitive inhibitors of nitric oxide synthases.[1][2] Their inhibitory action is achieved by competing with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme.[1][2] This competition effectively reduces the synthesis of nitric oxide. The inhibition by these S-substituted isothioureas can be overcome by increasing the concentration of L-arginine, confirming their competitive inhibitory mechanism.[1][2]

cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition by Isothioureas L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide Nitric Oxide NOS->Nitric Oxide Product L-Citrulline L-Citrulline NOS->L-Citrulline Co-product SMT_ETU S-Methylisothiourea (SMT) / S-Ethylisothiourea (ETU) SMT_ETU->NOS Competitive Inhibition

Figure 1: Mechanism of NOS inhibition by S-Methylisothiourea and S-Ethylisothiourea.

Comparative Efficacy and Isoform Selectivity

The primary distinction between SMT and ETU lies in their potency and selectivity towards the different NOS isoforms. This has significant implications for their application in cardiovascular research, where isoform-specific effects are often desired.

S-Methylisothiourea (SMT): A Preference for iNOS

SMT has been identified as a potent inhibitor of iNOS activity.[1] In studies using activated J774.2 macrophages, SMT demonstrated significantly lower EC50 values for iNOS inhibition compared to the standard inhibitor NG-methyl-L-arginine (MeArg).[1] Crucially, SMT is considered a relatively selective inhibitor of iNOS over eNOS.[1] This selectivity is advantageous in studies aiming to investigate the pathophysiological roles of iNOS, such as in inflammation and circulatory shock, while minimizing the effects on the constitutive eNOS that is vital for maintaining normal vascular tone.[1] In a study on acute myocardial infarction, the selective iNOS inhibitor SMT was found to improve left ventricular performance.[3]

S-Ethylisothiourea (ETU): Potent but Non-Selective Inhibition

In contrast, S-ethylisothiourea is a potent inhibitor of both iNOS and the constitutive NOS isoforms (eNOS and nNOS), exhibiting little to no selectivity.[1][4] Its potency against eNOS is reported to be 4-6 times greater than that of MeArg.[1] This lack of selectivity means that ETU will inhibit NO production from multiple sources, which can be useful for studying the overall effects of broad NOS inhibition. However, this also leads to more pronounced systemic cardiovascular effects.

ParameterS-Methylisothiourea (SMT) HemisulfateS-Ethylisothiourea (ETU)Reference
Primary Target Inducible Nitric Oxide Synthase (iNOS)iNOS, eNOS, nNOS[1][4]
iNOS Inhibition Potent inhibitorPotent inhibitor[1]
eNOS Inhibition Equipotent with MeArg4-6 times more potent than MeArg[1]
nNOS Inhibition Inhibits nNOSInhibits nNOS[4]
Isoform Selectivity Relatively selective for iNOSLittle to no selectivity[1][4]

Cardiovascular Effects: A Tale of Two Pressor Responses

The differential isoform selectivity of SMT and ETU directly translates to their in vivo cardiovascular effects, particularly on blood pressure.

S-Methylisothiourea (SMT): Weak Pressor Response

Consistent with its relative selectivity for iNOS and weaker effect on eNOS, SMT elicits only a weak pressor response (increase in blood pressure) in vivo.[1] For instance, at a dose of 10 mg/kg intravenously, SMT produced an approximate 15 mmHg increase in mean arterial pressure.[1] This minimal effect on basal blood pressure makes SMT a more suitable tool for investigating the roles of iNOS in disease models without the confounding factor of significant hemodynamic alterations.

S-Ethylisothiourea (ETU): Potent Pressor Agent

Conversely, ETU is a potent pressor agent, a direct consequence of its strong inhibition of eNOS, which is crucial for maintaining basal vasodilation.[1] The vasopressor effect of ETU is more pronounced than that of MeArg.[1] This potent pressor activity can be a limiting factor in experimental designs where maintaining stable hemodynamics is critical. However, it can be a desirable characteristic in studies focused on the role of constitutive NOS in blood pressure regulation. In studies on anesthetized mice, the rank order of vasopressor effect for isothioureas was found to be S-isopropylisothiourea > ETU > SMT.[4]

Cardiovascular ParameterS-Methylisothiourea (SMT) HemisulfateS-Ethylisothiourea (ETU)Reference
Pressor Response (Blood Pressure) Weak (approx. 15 mmHg at 10 mg/kg, i.v.)Potent[1]
Left Ventricular Performance (Post-MI) ImprovedNot specifically reported[3]

Experimental Protocols

To facilitate the replication and extension of research in this area, detailed methodologies for key experiments are provided below.

Determination of iNOS Inhibition in Macrophages

This protocol is adapted from studies assessing the inhibition of iNOS activity in activated macrophage cell lines.

Start Start Cell_Culture Culture J774.2 Macrophages Start->Cell_Culture Activation Activate with Bacterial Endotoxin (LPS) Cell_Culture->Activation Treatment Treat with varying concentrations of SMT or ETU Activation->Treatment Incubation Incubate for a defined period Treatment->Incubation Nitrite_Assay Measure Nitrite Concentration in Supernatant (Griess Assay) Incubation->Nitrite_Assay Data_Analysis Calculate EC50 values Nitrite_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for assessing iNOS inhibition in macrophages.

  • Cell Culture: J774.2 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of iNOS: Cells are stimulated with a bacterial endotoxin, such as lipopolysaccharide (LPS), to induce the expression of iNOS.

  • Inhibitor Treatment: The activated macrophages are then treated with various concentrations of S-Methylisothiourea hemisulfate or S-Ethylisothiourea.

  • Incubation: The cells are incubated for a specified period, typically 18-24 hours, to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess assay.

  • Data Analysis: The percentage of inhibition of nitrite production is calculated for each inhibitor concentration, and the EC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

In Vivo Cardiovascular Monitoring in Anesthetized Rats

This protocol outlines the general procedure for assessing the in vivo cardiovascular effects of NOS inhibitors.

  • Animal Preparation: Male Wistar rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Administration: this compound or S-Ethylisothiourea is administered intravenously as a bolus injection or a cumulative dose-response.

  • Data Recording: Hemodynamic changes are recorded continuously for a set period after each drug administration.

  • Data Analysis: The change in MAP and heart rate from baseline is calculated for each dose of the inhibitor.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and S-Ethylisothiourea for cardiovascular studies hinges on the specific research question.

  • This compound is the preferred agent for studies focused on the selective inhibition of iNOS. Its minimal impact on basal hemodynamics makes it a valuable tool for dissecting the role of iNOS in various cardiovascular pathologies, such as myocardial infarction and inflammatory vascular diseases, without the confounding effects of significant blood pressure changes.

  • S-Ethylisothiourea is a potent, non-selective NOS inhibitor. It is suitable for research investigating the global consequences of NOS inhibition or the role of constitutive NOS isoforms in cardiovascular regulation. However, researchers must be mindful of its potent pressor effects and account for them in their experimental design and data interpretation.

By understanding the distinct pharmacological profiles of these two isothiourea compounds, researchers can make informed decisions to advance our understanding of the complex role of nitric oxide in cardiovascular health and disease.

References

A Comparative Guide to the Efficacy of S-Methylisothiourea Hemisulfate and NG-methyl-L-arginine (L-NMMA) as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the efficacy of two commonly used nitric oxide synthase (NOS) inhibitors: S-Methylisothiourea hemisulfate (SMT) and NG-methyl-L-arginine (L-NMMA). This document is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

S-Methylisothiourea (SMT) and NG-methyl-L-arginine (L-NMMA) are both competitive inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. While both compounds effectively block NO synthesis, they exhibit distinct profiles in terms of their potency and selectivity towards the three main NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). L-NMMA is a non-selective inhibitor, acting on all three isoforms.[1] In contrast, SMT demonstrates a notable selectivity for the iNOS isoform, making it a valuable tool for investigating the specific roles of iNOS in inflammatory and disease states.[2]

Data Presentation: In Vitro Efficacy and Selectivity

The inhibitory potency of SMT and L-NMMA is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value for these parameters indicates a higher potency. The following tables summarize the available quantitative data for the inhibition of the three NOS isoforms by SMT and L-NMMA.

Table 1: Inhibitory Potency (Ki) of S-Methylisothiourea (SMT) and L-NMMA against NOS Isoforms

InhibitornNOS (rat) KieNOS (human) KiiNOS (mouse) KiData Source
S-Methylisothiourea (SMT)160 nM200 nM120 nM[3]
L-NMMA~0.18 µM (180 nM)~0.4 µM (400 nM)~6 µM (6000 nM)[4][5]

Table 2: Comparative Potency (EC50) of SMT against iNOS and eNOS

InhibitorTarget IsoformEC50Cell/Tissue SourceComparative PotencyData Source
S-Methylisothiourea (SMT)iNOS6 µMImmunostimulated Macrophages (J774.2)10- to 30-fold more potent than L-NMMA[2]
S-Methylisothiourea (SMT)iNOS2 µMVascular Smooth Muscle Cells10- to 30-fold more potent than L-NMMA[2]
S-Methylisothiourea (SMT)eNOS-Bovine Aortic Endothelial CellsEquipotent with L-NMMA[6]

Data Presentation: In Vivo Effects on Cardiovascular Parameters

The in vivo efficacy of NOS inhibitors is often assessed by their impact on physiological parameters regulated by NO, such as blood pressure.

Table 3: Comparative In Vivo Effects of SMT and L-NMMA on Blood Pressure in Rats

InhibitorDoseRoute of AdministrationEffect on Mean Arterial Pressure (MAP)Animal ModelData Source
S-Methylisothiourea (SMT)0.3 mg/kg (bolus)IntravenousSignificant, short-lived increaseConscious Sprague-Dawley rats[7][8]
L-NMMA0.3 mg/kg (bolus)IntravenousNo significant effectConscious Sprague-Dawley rats[7][8]
L-NAME (related non-selective inhibitor)7.5 mg/kgIntravenousHypertensive responseAnesthetized rats[9]

Experimental Protocols

In Vitro Nitric Oxide Synthase Inhibition Assay (Conversion of Radiolabeled L-arginine to L-citrulline)

This assay is a widely used method to determine the inhibitory activity of compounds against purified NOS isoforms by measuring the formation of a co-product of the NOS reaction, L-citrulline.[10][11]

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-[14C]arginine (radiolabeled substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS activity)

  • Test inhibitors (this compound and L-NMMA) at various concentrations

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors, and the respective NOS isoform. For nNOS and eNOS, include calmodulin.

  • Add varying concentrations of the test inhibitors (SMT or L-NMMA) to the reaction mixture and pre-incubate for a defined period.

  • Initiate the enzymatic reaction by adding L-[14C]arginine.

  • Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca2+ for eNOS/nNOS, or a low pH buffer for iNOS).

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[14C]arginine will bind to the resin, while the neutral L-[14C]citrulline will pass through.

  • Collect the eluate containing L-[14C]citrulline.

  • Add a scintillation cocktail to the eluate and quantify the amount of L-[14C]citrulline using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Blood Pressure Measurement in a Rat Model

This protocol describes a general procedure for comparing the acute effects of SMT and L-NMMA on blood pressure in anesthetized rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • This compound and L-NMMA

  • Anesthetic (e.g., urethane or pentobarbital)

  • Catheters for arterial and venous cannulation

  • Blood pressure transducer and data acquisition system

  • Saline solution (vehicle)

Procedure:

  • Anesthetize the rats and perform a tracheotomy to ensure a clear airway.

  • Insert a catheter into the carotid artery for continuous monitoring of arterial blood pressure.

  • Insert a catheter into the jugular vein for intravenous administration of the test compounds.

  • Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • Administer a bolus intravenous injection of either SMT, L-NMMA, or saline (vehicle control) at the desired doses.

  • Continuously record blood pressure and heart rate for a defined period following the injection to observe the pressor response.

  • Analyze the data to determine the magnitude and duration of the changes in mean arterial pressure for each compound.

Mandatory Visualizations

Nitric_Oxide_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Receptor Receptor Receptor->Ca2+ Stimulus L-Arginine L-Arginine NOS nNOS / eNOS / iNOS L-Arginine->NOS NO Nitric Oxide NOS->NO L-Citrulline L-Citrulline NOS->L-Citrulline Calmodulin->NOS Activates nNOS/eNOS sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects SMT S-Methylisothiourea (SMT) SMT->NOS Inhibits (iNOS selective) LNMMA L-NMMA LNMMA->NOS Inhibits (Non-selective)

Caption: Nitric oxide signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents: - Purified NOS Isoform - L-[14C]arginine - Cofactors - Buffers C Set up Reaction Mixtures: - NOS Enzyme - Cofactors - Inhibitor (or Vehicle) A->C B Prepare Inhibitor Solutions: - S-Methylisothiourea (SMT) - L-NMMA (Serial Dilutions) B->C D Initiate Reaction: Add L-[14C]arginine C->D E Incubate at 37°C D->E F Stop Reaction E->F G Separate L-[14C]citrulline from L-[14C]arginine (Ion-Exchange Chromatography) F->G H Quantify L-[14C]citrulline (Scintillation Counting) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 Values H->I

Caption: Experimental workflow for determining NOS inhibitor potency.

References

S-Methylisothiourea (SMT) in the Spotlight: A Comparative Guide to iNOS Protein Level Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating inflammatory pathways, the modulation of inducible nitric oxide synthase (iNOS) is a critical area of study. This guide provides a comparative analysis of S-Methylisothiourea (SMT), a potent iNOS inhibitor, and other common alternatives, with a focus on confirming their effects on iNOS protein levels using Western blot analysis.

This publication delves into the experimental data supporting the use of SMT and compares its performance with other inhibitors. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.

SMT vs. Alternatives: A Data-Driven Comparison

S-Methylisothiourea (SMT) is a well-established inhibitor of iNOS activity.[1] While it effectively reduces the production of nitric oxide (NO), evidence suggests that its primary mechanism is the direct inhibition of the iNOS enzyme rather than the downregulation of iNOS protein expression. One study demonstrated that while SMT completely blocked lipopolysaccharide (LPS)-induced NO production in macrophages, it did not affect the induction of iNOS mRNA expression.[2] This indicates that the cellular machinery for producing the iNOS protein remains intact in the presence of SMT.

To provide a comprehensive overview, the following table summarizes the effects of SMT and other commonly used iNOS inhibitors on iNOS protein expression as determined by Western blot analysis from various studies. It is important to note that these results are compiled from different experimental systems and should be interpreted as a comparative overview rather than a direct head-to-head comparison.

InhibitorCell/Tissue TypeStimulantEffect on iNOS Protein ExpressionReference
S-Methylisothiourea (SMT) MacrophagesLPSNot directly shown by Western blot in the cited study, but mRNA levels were unaffected, suggesting no change in protein expression.[2]
1400W Rat Aortic RingsEndotoxinSignificantly decreased iNOS protein expression.[3]
Aminoguanidine Rat Articular ChondrocytesIL-1βDose-dependent decrease in iNOS protein expression.
L-NAME (N(G)-nitro-L-arginine methyl ester) --Primarily a non-selective NOS inhibitor; its effect on iNOS protein expression is less documented and can be context-dependent.[4]

Visualizing the iNOS Signaling Pathway

The expression of iNOS is tightly regulated by a complex signaling cascade, often initiated by inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines. Understanding this pathway is crucial for interpreting the effects of inhibitors.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 JAK JAK Cytokine_Receptor->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates STAT STAT JAK->STAT STAT_nuc STAT STAT->STAT_nuc iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_protein SMT SMT SMT->iNOS_protein inhibits activity iNOS_gene iNOS Gene Transcription NFκB_nuc->iNOS_gene STAT_nuc->iNOS_gene iNOS_gene->iNOS_protein translation

Caption: Simplified iNOS signaling pathway.

Experimental Protocols

Western Blot Analysis of iNOS Protein Levels

This protocol provides a general framework for assessing iNOS protein levels in cell lysates after treatment with SMT or other inhibitors. Specific antibody concentrations and incubation times may need to be optimized.

1. Cell Culture and Treatment:

  • Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of SMT or other inhibitors (e.g., 1400W, Aminoguanidine) for a specified time (e.g., 1 hour).

  • Stimulate the cells with an iNOS-inducing agent, such as LPS (e.g., 1 µg/mL), for a time period sufficient to induce iNOS expression (e.g., 18-24 hours). Include appropriate vehicle and positive controls.

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel. The approximate molecular weight of iNOS is 130 kDa.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands to quantify the relative iNOS protein levels. Normalize the iNOS band intensity to a loading control, such as β-actin or GAPDH, to correct for variations in protein loading.

Visualizing the Western Blot Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing iNOS protein levels.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment (e.g., Macrophages + LPS +/- SMT) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-iNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection imaging Imaging & Densitometry detection->imaging

Caption: Western blot workflow for iNOS analysis.

Conclusion

The available evidence strongly suggests that S-Methylisothiourea is a potent inhibitor of iNOS enzyme activity, effectively curbing the production of nitric oxide. However, for researchers specifically investigating the regulation of iNOS protein expression, it is crucial to recognize that SMT may not be the appropriate tool, as it does not appear to reduce iNOS protein levels. In contrast, other inhibitors like 1400W and Aminoguanidine have been shown to decrease iNOS protein expression.

The choice of inhibitor should, therefore, be guided by the specific research question. For studies focused on the downstream effects of iNOS-derived nitric oxide, SMT is an excellent choice due to its potent and specific inhibition of enzyme activity. For investigations into the signaling pathways that regulate iNOS protein synthesis, inhibitors that have been demonstrated to affect its expression would be more suitable. The provided Western blot protocol offers a robust method to experimentally verify the effects of any chosen inhibitor on iNOS protein levels in your specific model system.

References

S-Methylisothiourea Hemisulfate Binding to Nitric Oxide Synthase: An Isothermal Titration Calorimetry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding of S-Methylisothiourea (SMT) hemisulfate to nitric oxide synthase (NOS) isoforms, utilizing isothermal titration calorimetry (ITC) as the primary analytical technique. SMT is a potent, non-selective inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Understanding the thermodynamic profile of its binding is crucial for structure-activity relationship studies and the development of more selective inhibitors. This guide will compare the binding characteristics of the natural substrate, L-arginine, and its intermediate, with the inhibitory action of SMT, supported by available binding data and a detailed experimental protocol for ITC analysis of NOS-ligand interactions.

Quantitative Comparison of Ligand Binding to Nitric Oxide Synthase

Table 1: Isothermal Titration Calorimetry Data for Substrate Binding to Neuronal Nitric Oxide Synthase (nNOSoxy)

LigandK_d (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
L-Arginine1.7 ± 0.3-1.0 ± 0.16.8Not Reported
Nω-hydroxy-L-arginine0.4 ± 0.1-4.1 ± 0.24.4Not Reported

Data obtained for the oxygenase domain of nNOS (nNOSoxy) in the presence of tetrahydrobiopterin at 25°C.[1]

Table 2: Inhibition Constants (Ki) for S-Methylisothiourea (SMT) Binding to NOS Isoforms

InhibitornNOS (nM)eNOS (nM)iNOS (nM)
S-Methylisothiourea (SMT)160200120

These values indicate potent inhibition across all isoforms, highlighting the non-selective nature of SMT.

Experimental Protocol: Isothermal Titration Calorimetry of Inhibitor Binding to Nitric Oxide Synthase

This protocol outlines a general procedure for characterizing the binding of an inhibitor, such as S-Methylisothiourea hemisulfate, to a purified NOS isoform using Isothermal Titration Calorimetry.

1. Materials and Reagents:

  • Purified NOS isoform (nNOS, eNOS, or iNOS)

  • This compound (or other inhibitor of interest)

  • ITC Buffer: e.g., 50 mM HEPES or Tris, pH 7.4, containing 150 mM NaCl, and 10% glycerol. The buffer should be identical for both the protein and the ligand to minimize heats of dilution.

  • Cofactors: Tetrahydrobiopterin (H4B) and Calmodulin (for nNOS and eNOS) should be included in the buffer at saturating concentrations if required for maintaining the active conformation of the enzyme.

  • Degassing apparatus

  • Isothermal Titration Calorimeter

2. Sample Preparation:

  • Protein Preparation: Dialyze the purified NOS enzyme extensively against the ITC buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the appropriate extinction coefficient). Centrifuge the protein solution at high speed to remove any aggregates.

  • Ligand Preparation: Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final buffer composition is identical to the protein solution.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately prior to the ITC experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

3. ITC Experiment Setup:

  • Instrument Cleaning: Thoroughly clean the sample cell and injection syringe with detergent and water, followed by extensive rinsing with the ITC buffer.

  • Concentrations: The concentration of the NOS enzyme in the cell and the inhibitor in the syringe should be optimized to achieve a 'c-window' value (c = n * [Macromolecule] / Kd) ideally between 10 and 500 for accurate determination of the binding constant.

    • A typical starting concentration for the NOS enzyme in the cell is 10-20 µM.

    • The inhibitor concentration in the syringe is typically 10-20 times higher than the protein concentration in the cell.

  • Instrument Parameters:

    • Temperature: Set the experimental temperature (e.g., 25°C).

    • Reference Power: Set an appropriate reference power (e.g., 5-10 µcal/sec).

    • Stirring Speed: Set a stirring speed that ensures rapid mixing without causing protein denaturation (e.g., 750 rpm).

    • Injection Parameters: Program a series of injections (e.g., 1 initial small injection followed by 19 larger injections) with a sufficient delay between injections to allow the signal to return to baseline.

4. Data Acquisition and Analysis:

  • Perform a control experiment by titrating the inhibitor solution into the buffer alone to determine the heat of dilution.

  • Titrate the inhibitor solution into the protein solution.

  • Subtract the heat of dilution from the raw titration data.

  • Analyze the corrected data using the instrument's software by fitting to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from these values.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of an Isothermal Titration Calorimetry experiment for studying inhibitor binding to Nitric Oxide Synthase.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p_prep NOS Protein Preparation (Purification, Dialysis, Concentration Measurement) degas Degassing of Protein and Ligand Solutions p_prep->degas l_prep SMT Ligand Preparation (Dissolution in Matched Buffer) l_prep->degas load_p Load NOS Protein into Sample Cell degas->load_p load_l Load SMT Ligand into Syringe degas->load_l titration Titration: Inject Ligand into Protein Solution load_p->titration load_l->titration detection Measure Heat Change per Injection titration->detection integration Integrate Heat Peaks detection->integration correction Correct for Heat of Dilution integration->correction fitting Fit Data to Binding Model correction->fitting thermo Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) fitting->thermo conclusion Publish Comparison Guide thermo->conclusion Comparison & Interpretation NOS_Signaling_Pathway cluster_nos NOS-Mediated NO Production cluster_inhibitor Inhibition cluster_downstream Downstream Signaling L_Arg L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arg->NOS L_Cit L-Citrulline NOS->L_Cit produces NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates SMT S-Methylisothiourea (SMT) SMT->NOS Inhibits cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Response Physiological Responses PKG->Response mediates

References

Safety Operating Guide

Proper Disposal of S-Methylisothiourea Hemisulfate: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. S-Methylisothiourea hemisulfate, a potent inhibitor of nitric oxide synthases, requires careful management throughout its lifecycle, from acquisition to disposal. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

This compound is classified as hazardous.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[1] Inhalation may also lead to respiratory irritation, drowsiness, or dizziness.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.

  • Lab Coat: A lab coat must be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of inhalation, a respirator may be necessary.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for its safe handling and storage.

PropertyValueSource
LD50 (Oral, Rat) 800 mg/kg[1]
LD50 (Intraperitoneal, Mouse) 400 mg/kg[1]
LD50 (Intravenous, Mouse) 180 mg/kg[1]
Storage Temperature -20°C[2]
Solubility in PBS (pH 7.2) 14 mg/ml[2]
Melting Point 240-241°C[]
Boiling Point 138.8°C at 760 mmHg[]
Density 1.28 g/cm³[]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to a licensed disposal facility. On-site chemical treatment is not advised without specific institutional protocols and expertise due to the potential for hazardous reactions or byproducts.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical and its potential degradation products.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Note the date the waste was first added to the container.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

  • The disposal of the container and its contents must be carried out by an approved and licensed waste disposal company in accordance with local, state, and federal regulations.

Important Considerations:

  • Spills: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

  • Regulations: Always adhere to the specific disposal regulations of your institution and governing bodies. The guidance provided here is a general framework and may need to be adapted to local requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Disposal Workflow start Generate S-Methylisothiourea Hemisulfate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store Securely in a Ventilated Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs documentation Complete Waste Manifest Documentation contact_ehs->documentation disposal Transfer to Licensed Waste Disposal Facility documentation->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling S-Methylisothiourea hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of S-Methylisothiourea hemisulfate (CAS Number: 867-44-7). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with this compound.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled [1].

  • Causes skin irritation and serious eye irritation [1].

  • May cause respiratory irritation, drowsiness, or dizziness [1].

  • While not specifically classified for this compound, some thiourea derivatives are suspected of causing cancer and damaging an unborn child[2][3].

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles[2][4].Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)[2][3].Prevents skin contact and potential absorption.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 dust mask).Required when handling the powder form to prevent inhalation.

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling and disposal of this compound.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong acids, and oxidizing agents[5].

  • Keep the container tightly sealed[1]. For long-term stability, storage at -20°C is recommended[6].

3.2. Handling and Use

  • All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation[1].

  • Avoid the formation of dust[5]. Use dry clean-up procedures for any minor spills[4].

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

3.3. Disposal Plan

  • This compound and its containers must be disposed of as hazardous waste.

  • Do not dispose of it with household garbage or allow it to enter the sewage system[1].

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations[7]. Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures

4.1. Spills

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Gently sweep up the spilled solid, avoiding dust generation[4].

    • Collect the waste in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and alert others.

    • Restrict access to the spill area.

    • Contact your institution's emergency response team.

    • Only trained personnel with appropriate respiratory and body protection should perform the cleanup.

4.2. First Aid

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[5].

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.

Visual Workflow and Safety Diagrams

The following diagrams illustrate the key processes for safe handling and emergency response.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_use Use in Experiment handle_dissolve->handle_use cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency Response for Spills and Exposure cluster_spill Spill Response cluster_exposure Exposure Response spill Spill or Exposure Occurs spill_evacuate Evacuate Area spill->spill_evacuate Spill exposure_remove Remove Contaminated Clothing spill->exposure_remove Exposure spill_alert Alert Supervisor spill_evacuate->spill_alert spill_assess Assess Spill Size spill_alert->spill_assess spill_minor Minor Spill Cleanup spill_assess->spill_minor Minor spill_major Major Spill: Call Emergency Response spill_assess->spill_major Major exposure_flush Flush Affected Area exposure_remove->exposure_flush exposure_sds Consult SDS exposure_flush->exposure_sds exposure_medical Seek Medical Attention exposure_sds->exposure_medical

Caption: Emergency response procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Methylisothiourea hemisulfate
Reactant of Route 2
S-Methylisothiourea hemisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.